Product packaging for Dammarenolic acid(Cat. No.:)

Dammarenolic acid

Cat. No.: B1260506
M. Wt: 458.7 g/mol
InChI Key: SITSHJMXTJRDSK-HPNZNPLMSA-N
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Description

Dammarenolic acid is a natural product found in Aglaia rubiginosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O3 B1260506 Dammarenolic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25+,27-,28+,29+,30-/m0/s1

InChI Key

SITSHJMXTJRDSK-HPNZNPLMSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C

Synonyms

dammarenolic acid

Origin of Product

United States

Foundational & Exploratory

Discovery and Isolation of Dammarenolic Acid from Aglaia sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenolic acid, a naturally occurring secodammarane triterpenoid isolated from plants of the Aglaia genus, has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its key biological activities with relevant quantitative data, and explores its molecular mechanisms of action, including its role as an anti-retroviral agent and a cell cycle inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse and structurally complex secondary metabolites, including a variety of triterpenoids.[1][2] Among these, this compound, a 3,4-secodammarane triterpenoid, has emerged as a compound of significant therapeutic potential.[3] Initially identified during screenings of purified compounds from Aglaia sp., this compound has demonstrated potent in vitro anti-retroviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[3] Furthermore, it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.[4] This guide provides an in-depth look at the scientific journey from the discovery of this compound in its natural source to its isolation and characterization.

Discovery and Sourcing

This compound is a constituent of various species within the Aglaia genus. One notable source is Aglaia stellatopilosa, a dioecious tree or shrub endemic to Central Borneo, Malaysia.[1] The stems of this plant have been a primary source for the isolation of this compound and other related secodammarane derivatives.[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Aglaia sp. involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a detailed methodology based on established procedures for isolating triterpenoids from Aglaia stellatopilosa.[1]

Plant Material Collection and Preparation
  • Collection: The stems of Aglaia stellatopilosa are collected from their natural habitat.[1]

  • Preparation: The collected plant material is air-dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent: Methanol (MeOH) is used as the primary extraction solvent.[1]

  • Procedure:

    • The dried, ground plant material (e.g., 36.7 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 75-140 L) at room temperature for a period of 3 days for each extraction cycle.[1]

    • The methanolic extracts are filtered and combined.

    • The combined extract is concentrated under reduced pressure to yield a crude syrup (e.g., 2.13 kg).[1]

Solvent Partitioning

To separate compounds based on their polarity, the crude methanol extract is subjected to solvent-solvent partitioning.

  • Procedure:

    • An aliquot of the crude MeOH extract (e.g., 100 g) is sequentially partitioned with hexanes and ethyl acetate (EtOAc).[1]

    • The extract is repeatedly washed with each solvent (e.g., 6 x 600 mL) to ensure thorough separation.[1]

    • The resulting fractions (hexanes, EtOAc, and aqueous) are concentrated under reduced pressure. The EtOAc fraction is often enriched with triterpenoids.

Chromatographic Purification

The EtOAc-soluble extract is further purified using column chromatography techniques.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • An aliquot of the dried EtOAc fraction (e.g., 50 g) is loaded onto a silica gel column.[1]

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with the addition of acetone and then methanol.[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Further Purification (if necessary):

    • Fractions containing this compound may require further purification using techniques such as Sephadex LH-20 column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

experimental_workflow plant_material Dried, Ground Aglaia sp. Stems extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc) crude_extract->partitioning etoac_fraction EtOAc Fraction partitioning->etoac_fraction silica_column Silica Gel Column Chromatography etoac_fraction->silica_column fractions Collected Fractions silica_column->fractions purification Further Purification (e.g., HPLC) fractions->purification dammarenolic_acid Pure this compound purification->dammarenolic_acid

Figure 1. Experimental workflow for the isolation of this compound.

Characterization of this compound

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts in the 13C-NMR spectrum are particularly informative for identifying dammarane-type triterpenoids, with characteristic signals in the ranges of δ 8.0–60.0 ppm (methyl, methylene, methine, and quaternary carbons), δ 60.0–90.0 ppm (oxygenated carbons), δ 109.0–160.0 ppm (olefinic carbons), and δ 170.0–220.0 ppm (carbonyl carbons).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-retroviral and cytotoxic properties being the most prominent.

Biological ActivityTargetIC50 / EC50Reference
Anti-retroviralHIV-10.48 µg/mL[3]
Cytotoxicity-> 10.69 µg/mL[3]

Table 1: Summary of Quantitative Biological Activity Data for this compound

Molecular Mechanism of Action

Anti-Retroviral Activity: Inhibition of HIV-1 Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket located approximately 10 Å from the active site of the reverse transcriptase enzyme.[5][6] This binding induces a conformational change in the enzyme that inhibits the chemical step of DNA polymerization, thereby preventing the conversion of the viral RNA genome into DNA.[6][7]

hiv_inhibition_pathway hiv_rt HIV-1 Reverse Transcriptase conformational_change Conformational Change hiv_rt->conformational_change Induces dammarenolic_acid This compound binding_pocket NNRTI Binding Pocket dammarenolic_acid->binding_pocket Binds to binding_pocket->hiv_rt inhibition Inhibition conformational_change->inhibition dna_synthesis Viral DNA Synthesis inhibition->dna_synthesis

Figure 2. Mechanism of HIV-1 reverse transcriptase inhibition by this compound.
Cytotoxic Activity: Induction of Cell Cycle Arrest

This compound has been shown to arrest the cell cycle in HeLa cells at the S and G2/M phases.[3] While the precise signaling pathway for this compound has not been fully elucidated, other structurally related triterpenoids, such as Oleanolic acid and Maslinic acid, are known to induce cell cycle arrest and apoptosis through various signaling cascades. A plausible, though not yet confirmed, mechanism for this compound could involve the modulation of key cell cycle regulatory proteins. This may occur through pathways such as the p38 MAPK signaling pathway, which can be activated by cellular stress and lead to the activation of downstream effectors that halt cell cycle progression and induce apoptosis.[8]

cell_cycle_arrest_pathway dammarenolic_acid This compound cellular_stress Cellular Stress dammarenolic_acid->cellular_stress Induces p38_mapk p38 MAPK Activation cellular_stress->p38_mapk downstream_effectors Downstream Effectors (e.g., p53, p21) p38_mapk->downstream_effectors Activates cyclin_cdk Cyclin/CDK Complexes downstream_effectors->cyclin_cdk Inhibits s_phase_arrest S Phase Arrest cyclin_cdk->s_phase_arrest g2_m_arrest G2/M Phase Arrest cyclin_cdk->g2_m_arrest

Figure 3. A potential signaling pathway for this compound-induced cell cycle arrest.

Conclusion and Future Directions

This compound, isolated from Aglaia sp., represents a promising natural product with significant therapeutic potential. Its potent anti-HIV-1 activity, coupled with its cytotoxic effects on cancer cells, makes it a compelling candidate for further preclinical and clinical investigation. The detailed isolation and characterization protocols provided in this guide offer a solid foundation for researchers to obtain and study this compound. Future research should focus on elucidating the specific molecular interactions of this compound with its targets, such as the HIV-1 reverse transcriptase and the key regulators of the cell cycle. A deeper understanding of its mechanism of action will be crucial for the rational design of more potent and selective analogs for drug development. Furthermore, exploring other species of the Aglaia genus may lead to the discovery of novel and structurally related compounds with enhanced therapeutic properties.

References

The Role of Dammarenolic Acid as a Secodammarane Triterpenoid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemistry, Biosynthesis, and Therapeutic Potential of a Promising Natural Compound

Introduction

Dammarenolic acid, a prominent member of the secodammarane class of triterpenoids, has emerged as a molecule of significant interest within the scientific and drug development communities. Characterized by its distinctive open A-ring, this natural product, primarily isolated from dammar resin and plants of the Aglaia genus, exhibits a compelling array of biological activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic origins, and demonstrated therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, and antiviral properties. Experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid belonging to the dammarane family. Its defining feature is the cleavage of the C3-C4 bond in the A-ring, classifying it as a 3,4-secodammarane triterpenoid. This structural modification results in a carboxylic acid group at one end of the cleaved ring. The complete chemical structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Structural Features:

  • Secodammarane Skeleton: An open A-ring is the hallmark of this triterpenoid subclass.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group imparts acidic properties to the molecule.

  • Isoprenoid Side Chain: A characteristic isoprenoid side chain is attached to the D-ring.

The molecular formula of this compound is C₃₀H₅₀O₃, and its molecular weight is approximately 458.7 g/mol .

Structural Elucidation Methodologies

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques.

Experimental Protocol: Structural Elucidation of this compound

  • Isolation and Purification: this compound is typically isolated from its natural sources, such as dammar resin or plant extracts (e.g., Aglaia sp.), using chromatographic techniques. A common protocol involves initial extraction with a non-polar solvent like n-hexane, followed by further separation using column chromatography over silica gel with a gradient elution system (e.g., hexane-ethyl acetate). Final purification can be achieved through recrystallization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural components of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule, revealing details about the stereochemistry and connectivity of the carbon skeleton.

    • ¹³C-NMR: Determines the number and types of carbon atoms present, including methyl, methylene, methine, and quaternary carbons. The chemical shifts are indicative of the carbon skeleton and the presence of functional groups.[2]

    • 2D-NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.[3]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for triterpenoids, originating from the cyclization of 2,3-oxidosqualene. The formation of the characteristic secodammarane skeleton is a key enzymatic step.

The initial steps of the pathway leading to the dammarane skeleton are well-established. The enzyme dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type cation, which is then converted to dammarenediol-II.[4][5] The subsequent conversion of dammarenediol-II to the 3,4-secodammarane structure of this compound is believed to involve oxidative cleavage of the A-ring. While the precise enzymes responsible for this transformation are still under investigation, it is hypothesized to be a multi-step process involving cytochrome P450 monooxygenases.

This compound Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Dammarane Skeleton Formation cluster_3 Secodammarane Formation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase This compound This compound Dammarenediol-II->this compound Oxidative Cleavage (Cytochrome P450s - Putative)

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

This compound has demonstrated a wide range of biological activities in preclinical studies, highlighting its potential for development as a therapeutic agent.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis and autophagy.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HeLaCervical Cancer>10.69[6]
VariousPanel of Human Cancer Cell LinesVaries[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Viable cells convert MTT to Formazan D->E F Solubilize Formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Pro-inflammatory genes (iNOS, COX-2, Cytokines) This compound This compound This compound->IKK Activation Inhibition (putative) This compound->IκBα Phosphorylation & Degradation Inhibition (putative) Apoptosis_Autophagy_Induction cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction This compound This compound Bax_up ↑ Bax This compound->Bax_up Bcl2_down ↓ Bcl-2 This compound->Bcl2_down Beclin1_up ↑ Beclin-1 This compound->Beclin1_up Caspase3_act Caspase-3 Activation Bax_up->Caspase3_act Bcl2_down->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis LC3_conv LC3-I → LC3-II Conversion Beclin1_up->LC3_conv Autophagosome Formation Autophagosome Formation LC3_conv->Autophagosome Formation Autophagic Cell Death Autophagic Cell Death Autophagosome Formation->Autophagic Cell Death

References

Chemical structure and properties of Dammarenolic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Dammarenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic triterpenoid belonging to the 3,4-seco-dammarane class. It is a naturally occurring compound predominantly isolated from dammar resin, which is obtained from trees of the Dipterocarpaceae and Meliaceae families, such as Aglaia sp. and Dipterocarpus alatus. As a bioactive secondary metabolite, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. These activities include potent antiviral, anticancer, and antidiabetic properties, making it a promising lead compound for drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, biological activities, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by a seco-A-ring, which means the A-ring of the typical dammarane skeleton is cleaved. Its structure features a carboxylic acid group, a tertiary hydroxyl group, and two carbon-carbon double bonds.

IUPAC Name: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[1].

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₀H₅₀O₃ [1]
Molecular Weight 458.7 g/mol [1]
Exact Mass 458.37599545 Da [1]
Canonical SMILES CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC--INVALID-LINK--C(=C)C)C)C)O)C [1]
InChI Key SITSHJMXTJRDSK-HPNZNPLMSA-N [1]
XLogP3 8.6 [1]
Topological Polar Surface Area 57.5 Ų [1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

| Rotatable Bonds | 8 | |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Summary of Spectroscopic Data for this compound

Technique Data
Mass Spectrometry (MS) EI-MS (70 eV) m/z: 454, 385, 109 (100%)[2] APCI-MS m/z: 441 (100%), 205, 191[2]
Infrared (IR) Spectroscopy Expected Characteristic Absorptions:~3400 cm⁻¹ (broad): O-H stretch (hydroxyl) • ~3300-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid) • ~2925 & 2860 cm⁻¹: C-H stretch (aliphatic) • ~1710 cm⁻¹: C=O stretch (carboxylic acid)[3] • ~1645 cm⁻¹: C=C stretch (alkene) • ~1457 & 1380 cm⁻¹: C-H bend (methyl/methylene)[3]
¹H-NMR Spectroscopy Expected Chemical Shifts (ppm):~5.1: Olefinic proton (-CH=C(CH₃)₂) • ~4.7: Olefinic protons (=CH₂) • ~2.3: Methylene protons adjacent to carboxyl (-CH₂-COOH) • ~1.7: Methyl protons on double bond (=C-CH₃) • ~0.8-1.2: Methyl protons (singlets)

| ¹³C-NMR Spectroscopy | Expected Chemical Shifts (ppm):~180: Carbonyl carbon (-COOH) • ~140-150: Quaternary olefinic carbons (>C=) • ~110-125: Olefinic carbons (-CH=, =CH₂) • ~70-75: Carbon bearing hydroxyl (-C-OH) • ~15-60: Aliphatic carbons (CH, CH₂, CH₃, C) |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest in pharmacology and drug development.

Table 3: Summary of Reported Biological Activities of this compound

Activity Target/Model Key Quantitative Data Source
Antiviral HIV-1 IC₅₀ = 0.48 µg/mL [4]
Simian Immunodeficiency Virus (SIV) Potent Inhibition [4]
Murine Leukemic Virus (MuLV) Potent Inhibition [4]
Herpes Simplex Virus (HSV-1, HSV-2) Significant reduction in viral cytopathic effect at 1-10 µg/mL
Anticancer HeLa (Cervical Cancer) Cells Induces cell cycle arrest [4]
Various Human Cancer Cell Lines Cytotoxic effects observed

| Antidiabetic | α-glucosidase | IC₅₀ = 4.0 µM | |

Mechanism of Action: Cell Cycle Arrest

One of the key anticancer mechanisms of this compound is its ability to interfere with the cell cycle. Studies have shown that it arrests HeLa cervical cancer cells in the S and G2/M phases of the cell cycle[4]. The cell cycle is a tightly regulated process controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Progression through the S phase (DNA synthesis) and G2/M phase (mitosis) is driven by specific cyclin-CDK pairs, such as Cyclin A-CDK2 and Cyclin B-CDK1. By inhibiting the processes governed by these complexes, this compound prevents cancer cells from proliferating.

Cell_Cycle_Arrest_by_Dammarenolic_Acid cluster_legend Legend key_process Cell Cycle Phase key_protein Regulatory Protein key_inhibitor Inhibitor G1 G1 Phase CycD_CDK46 Cyclin D CDK4/6 S S Phase (DNA Synthesis) CycA_CDK2 Cyclin A CDK2 G2 G2 Phase CycB_CDK1 Cyclin B CDK1 M M Phase (Mitosis) M->G1 Cell Division CycE_CDK2 Cyclin E CDK2 CycD_CDK46->CycE_CDK2 CycE_CDK2->S Promotes Entry CycA_CDK2->G2 Promotes Progression CycB_CDK1->M Promotes Entry DA Dammarenolic Acid DA->S ARREST DA->G2 ARREST DA->M

This compound induces S and G2/M phase cell cycle arrest.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Dammar Resin

This protocol provides a representative method for the isolation and purification of this compound from its natural source, such as commercial dammar resin.

1. Materials and Reagents:

  • Commercial Dammar Resin

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc)

  • Silica gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel 60 F₂₅₄ plates for Thin Layer Chromatography (TLC)

  • Ceric sulfate or Liebermann-Burchard reagent for visualization

  • Rotary evaporator

  • Glass column for chromatography

2. Extraction Procedure:

  • Grind the raw dammar resin (e.g., 100 g) into a fine powder.

  • Suspend the powdered resin in Dichloromethane (DCM) (e.g., 500 mL) and stir at room temperature for 24 hours to dissolve the soluble components.

  • Filter the solution to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

3. Chromatographic Separation:

  • Prepare a silica gel slurry in n-Hexane and pack it into a glass column.

  • Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent gradient system, starting with 100% n-Hexane and gradually increasing the polarity by adding Ethyl Acetate (EtOAc). For example:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

    • EtOAc (100%)

    • EtOAc:MeOH (95:5 v/v)

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable mobile phase (e.g., n-Hexane:EtOAc 8:2).

  • Visualize the spots under UV light and/or by staining with ceric sulfate or Liebermann-Burchard reagent.

  • Combine fractions that show a similar TLC profile and contain the target compound.

4. Purification and Characterization:

  • Subject the combined fractions containing this compound to further purification, if necessary, using preparative TLC or crystallization.

  • Concentrate the purified fraction to yield this compound as a solid or semi-solid.

  • Confirm the identity and purity of the isolated compound using spectroscopic methods (MS, NMR, IR) as detailed in Section 3.0.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening compounds like this compound against an adherent cancer cell line (e.g., HeLa).

1. Materials and Reagents:

  • Target cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Experimental Workflow:

Workflow for determining cytotoxicity using the MTT assay.

3. Detailed Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for blanks (medium only).

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

References

The Biosynthesis of Dammarenolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Cascade Leading to a Promising Bioactive Triterpenoid

Dammarenolic acid, a seco-dammarane triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Understanding its biosynthesis in plants is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic players, their mechanisms, and the experimental protocols for their study.

The Upstream Isoprenoid Pathway: Laying the Foundation

The journey to this compound begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, primarily operating in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, localized in the plastids.[1][2] While both pathways contribute to the overall isoprenoid pool, the MVA pathway is generally considered the primary source of precursors for cytosolic triterpenoid biosynthesis.[3]

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway.[4] A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP, which can be isomerized to DMAPP by IPP isomerase.

Farnesyl pyrophosphate (FPP) synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 compound, FPP. The first committed step towards triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules by squalene synthase (SQS) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[4] This cyclic precursor is the branching point for the synthesis of a vast array of triterpenoids, including the dammarane scaffold of this compound.

Cyclization: Formation of the Dammarane Skeleton

The crucial cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane skeleton is catalyzed by a specific class of oxidosqualene cyclases (OSCs). In the case of dammarane-type triterpenoids, this key enzyme is dammarenediol-II synthase (DS) .[2][5][6] This enzyme directs the intricate cascade of ring closures to yield dammarenediol-II, the immediate precursor to a variety of dammarane triterpenoids, including this compound.[5][7]

The reaction mechanism involves a series of proton-initiated carbocationic rearrangements of the folded 2,3-oxidosqualene substrate within the enzyme's active site. The specific conformation adopted by the substrate and the precise orchestration of the cyclization and rearrangement steps by the enzyme's amino acid residues determine the final triterpene skeleton.

Oxidation and Ring Cleavage: The Role of Cytochrome P450s

Following the formation of dammarenediol-II, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the vast structural diversity observed in triterpenoids. In the context of dammarane-type saponins, enzymes from the CYP716 family have been shown to play a pivotal role.[8][9][10][11][12]

For instance, CYP716A47 has been identified as a dammarenediol 12-hydroxylase, which converts dammarenediol-II to protopanaxadiol, a closely related dammarane triterpenoid.[11][12][13][14] While the specific CYP450 responsible for the oxidative cleavage of the dammarane ring to form the characteristic seco-dammarane structure of this compound has not yet been definitively characterized, it is hypothesized to be a member of the CYP716 family or a related P450 enzyme. This ring-opening event is a critical step in the biosynthesis of this compound and represents an area of active research. The proposed biogenetic pathway suggests an oxidative cleavage of the C3-C4 bond of a dammarane precursor.[15][16][17]

Quantitative Data

EnzymeSubstrateProductKmVmaxSource OrganismReference
Dammarenediol-II Synthase (DS)2,3-OxidosqualeneDammarenediol-IINot ReportedNot ReportedPanax ginseng[5][7]
CYP716A47Dammarenediol-IIProtopanaxadiolNot ReportedNot ReportedPanax ginseng[11][12][13]

Experimental Protocols

Heterologous Expression and Purification of Dammarenediol-II Synthase

This protocol is adapted from methodologies described for the heterologous expression of OSCs in Saccharomyces cerevisiae.[3]

5.1.1. Gene Cloning and Vector Construction:

  • Isolate total RNA from a plant source known to produce this compound (e.g., Aglaia sp.).

  • Synthesize first-strand cDNA using a reverse transcriptase.

  • Amplify the full-length coding sequence of the dammarenediol-II synthase gene using PCR with gene-specific primers.

  • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

5.1.2. Yeast Transformation and Expression:

  • Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

  • Grow the transformed yeast in a selective medium (e.g., SD-Ura) to the mid-log phase.

  • Induce gene expression by transferring the cells to a medium containing galactose.

  • Incubate for 48-72 hours at 30°C with shaking.

5.1.3. Microsome Preparation:

  • Harvest the yeast cells by centrifugation.

  • Wash the cells with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

  • Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

  • Disrupt the cells using glass beads or a French press.

  • Centrifuge the lysate at low speed to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Dammarenediol-II Synthase Enzyme Assay

5.2.1. Reaction Mixture:

  • Microsomal protein (100-500 µg)

  • 2,3-Oxidosqualene (substrate, typically dissolved in a detergent like Triton X-100)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Final volume: 500 µL

5.2.2. Procedure:

  • Pre-incubate the microsomal protein and buffer at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the substrate, 2,3-oxidosqualene.

  • Incubate the reaction for 1-2 hours at 30°C with gentle shaking.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% w/v KOH in methanol).

  • Saponify the mixture by heating at 60-70°C for 1 hour.

  • Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the product (dammarenediol-II) by GC-MS or LC-MS.

CYP450 Enzyme Assay for Triterpenoid Oxidation

This protocol is a general guide for assaying CYP450 activity with triterpenoid substrates, based on methods for characterizing CYP716A enzymes.[18]

5.3.1. Reaction Mixture:

  • Microsomal fraction containing the expressed CYP450 and a cytochrome P450 reductase (CPR)

  • Dammarenediol-II (substrate)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

5.3.2. Procedure:

  • Combine the microsomal fraction, substrate, and reaction buffer.

  • Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate for 1-3 hours at the optimal temperature with shaking.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products by vortexing and centrifugation.

  • Collect the organic phase, evaporate to dryness, and redissolve in a suitable solvent for LC-MS analysis.

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound in plant extracts.[19][20][21][22][23]

5.4.1. Sample Preparation:

  • Grind dried plant material to a fine powder.

  • Extract the powder with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

  • Filter the extract and evaporate the solvent.

  • Redissolve the residue in a known volume of the initial mobile phase for LC-MS analysis.

5.4.2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.

5.4.3. Quantification:

  • Prepare a calibration curve using authentic standards of this compound of known concentrations.

  • Spike the samples with a suitable internal standard to correct for matrix effects and variations in extraction and injection.

  • Analyze the samples and standards by LC-MS/MS.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

Dammarenolic_Acid_Biosynthesis cluster_upstream Upstream Isoprenoid Pathway cluster_core This compound Core Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) IPP IPP/DMAPP Mevalonate->IPP FPP Farnesyl-PP IPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase (SQS) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase (SQE) Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II synthase (DS) Oxidized Dammarane Intermediate Oxidized Dammarane Intermediate Dammarenediol-II->Oxidized Dammarane Intermediate CYP450 (e.g., CYP716 family) This compound This compound Oxidized Dammarane Intermediate->this compound CYP450 (putative) (Ring Cleavage)

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification_assay Enzyme Preparation & Assay cluster_analysis Product Analysis Plant Tissue Plant Tissue RNA Isolation RNA Isolation Plant Tissue->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis PCR Amplification (DS/CYP) PCR Amplification (DS/CYP) cDNA Synthesis->PCR Amplification (DS/CYP) Vector Ligation Vector Ligation PCR Amplification (DS/CYP)->Vector Ligation Yeast Transformation Yeast Transformation Vector Ligation->Yeast Transformation Protein Expression Protein Expression Yeast Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Microsome Isolation Microsome Isolation Cell Lysis->Microsome Isolation Enzyme Assay Enzyme Assay Microsome Isolation->Enzyme Assay Extraction Extraction Enzyme Assay->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Logical_Relationship Isoprenoid Precursors Isoprenoid Precursors Triterpene Backbone Formation Triterpene Backbone Formation Isoprenoid Precursors->Triterpene Backbone Formation Squalene synthesis & epoxidation Structural Diversification Structural Diversification Triterpene Backbone Formation->Structural Diversification Oxidosqualene cyclization Bioactive Triterpenoids Bioactive Triterpenoids Structural Diversification->Bioactive Triterpenoids Oxidation, Glycosylation, etc.

References

Dammarenolic Acid: A Technical Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a secodammarane triterpenoid, has emerged as a promising natural compound in the field of antiviral research. Isolated from species such as Aglaia and in dammar resin, this molecule has demonstrated potent in vitro activity against a range of viruses, notably Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). This technical guide provides a comprehensive review of the existing literature on the antiviral properties of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development in this area.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Virus Assay Cell Line IC50 / Effective Concentration Citation
HIV-1Inhibition of viral infection-0.48 µg/mL[1]
Simian Immunodeficiency Virus (SIV)Vector-based antiviral screening-Potent inhibition[1]
Murine Leukemic Virus (MLV)Vector-based antiviral screening-Potent inhibition[1]
Herpes Simplex Virus Type 1 (HSV-1)Reduction of viral cytopathic effectVero1-10 µg/mL[2]
Herpes Simplex Virus Type 2 (HSV-2)Reduction of viral cytopathic effectVero1-10 µg/mL[2]

Table 1: Antiviral Activity of this compound

Cell Line Assay CC50 (50% Cytotoxic Concentration) Citation
HeLaInhibition of cell proliferation> 10.69 µg/mL[1]

Table 2: Cytotoxicity of this compound

Experimental Protocols

Detailed experimental protocols from the cited literature on this compound are not exhaustively described. However, based on the methodologies referenced, the following are generalized protocols for the key assays used to determine its antiviral activity.

Anti-HIV-1 Activity Assay (General Protocol)

This protocol is based on the principles of single-round infectivity assays.

  • Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase and β-galactosidase reporter gene, are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone vector and a vector expressing the desired HIV-1 envelope glycoprotein.

  • Infection and Treatment: TZM-bl cells are seeded in 96-well plates. The following day, the cells are infected with the pseudotyped virus in the presence of serial dilutions of this compound.

  • Quantification of Infection: After 48 hours of incubation, the level of viral infection is quantified by measuring luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Time-of-Addition Experiment (General Protocol)

This experiment aims to determine the stage of the viral life cycle inhibited by the compound.

  • Synchronized Infection: TZM-bl cells are infected with a high titer of HIV-1 for a short period (e.g., 2 hours) at 4°C to allow for viral binding but not entry. The cells are then washed to remove unbound virus, and the temperature is shifted to 37°C to initiate synchronized entry and subsequent replication steps.

  • Timed Compound Addition: this compound is added to the infected cell cultures at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Quantification and Analysis: After a single round of replication (approximately 24-48 hours), the extent of viral replication is measured (e.g., by luciferase assay). The time at which the addition of the compound no longer inhibits viral replication indicates the point in the viral life cycle that is targeted. For this compound, the kinetics are similar to the NNRTI Nevirapine, suggesting it acts at the reverse transcription stage.[1]

Reverse Transcriptase (RT) Inhibition Assay (General Protocol)

This cell-free assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide).

  • Enzyme and Inhibitor: Recombinant HIV-1 reverse transcriptase and various concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radioactive assays, this involves precipitating the DNA and measuring radioactivity using a scintillation counter. For non-radioactive assays, colorimetric or fluorescent detection methods are used.

  • Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log of the this compound concentration.

Cytopathic Effect (CPE) Reduction Assay for HSV (General Protocol)

This assay is used to determine the ability of a compound to inhibit virus-induced cell death.

  • Cell Culture: Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in 96-well plates and grown to confluence.

  • Infection and Treatment: The cell monolayers are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with various concentrations of this compound.

  • Observation of CPE: The cells are incubated for 48-72 hours and observed daily under a microscope for the appearance of viral cytopathic effects, which include cell rounding, detachment, and plaque formation.

  • Quantification of Cell Viability: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The effective concentration that reduces the viral cytopathic effect by 50% (EC50) is calculated. The provided literature indicates a significant reduction in CPE at concentrations of 1-10 µg/mL.[2]

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for this compound against HIV-1 and a general workflow for its antiviral evaluation.

HIV_Inhibition_Pathway HIV HIV-1 Virion Binding Binding and Fusion HIV->Binding 1. HostCell Host Cell (T-lymphocyte) Entry Viral Entry Binding->HostCell Uncoating Uncoating Entry->Uncoating 2. RT Reverse Transcription (RNA -> DNA) Uncoating->RT 3. Integration Integration into Host Genome RT->Integration 4. DammarenolicAcid This compound DammarenolicAcid->RT Inhibits Replication Viral Replication Integration->Replication 5. Assembly Assembly and Budding Replication->Assembly 6. NewVirion New HIV-1 Virion Assembly->NewVirion 7.

Caption: Proposed mechanism of this compound against HIV-1.

Antiviral_Workflow Start Start: Compound Identification (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero/HeLa cells) Start->Cytotoxicity AntiviralScreening Primary Antiviral Screening (e.g., CPE reduction for HSV, Infectivity assay for HIV) Start->AntiviralScreening DoseResponse Dose-Response Analysis (Calculate IC50/EC50 and CC50) Cytotoxicity->DoseResponse AntiviralScreening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, RT Assay) DoseResponse->Mechanism Signaling Signaling Pathway Analysis (Hypothetical: NF-κB, MAPK) Mechanism->Signaling Lead Lead Compound for Further Development Signaling->Lead

Caption: General workflow for antiviral evaluation of this compound.

Discussion and Future Directions

The available data strongly suggest that this compound is a viable candidate for further investigation as an antiviral agent. Its potent anti-HIV-1 activity, with a favorable preliminary safety profile, is particularly noteworthy. The likely mechanism of action as a non-nucleoside reverse transcriptase inhibitor provides a solid foundation for mechanism-based drug design and optimization.[1] The observation that its methyl ester analogue is inactive highlights the critical role of the carboxylic acid moiety in its antiviral activity, offering a key insight for structure-activity relationship (SAR) studies.[1]

The anti-herpesvirus activity of this compound, while evident, requires more detailed quantitative analysis to establish precise IC50 or EC50 values. Furthermore, the specific molecular target within the HSV replication cycle remains to be elucidated.

A significant gap in the current literature is the lack of information regarding the impact of this compound on host cell signaling pathways, such as NF-κB and MAPK, during viral infection. These pathways are often manipulated by viruses to facilitate their replication and are also key regulators of the host immune response. Investigating the effects of this compound on these pathways could reveal additional antiviral mechanisms and potential immunomodulatory properties.

  • Quantitative SAR studies to optimize antiviral potency and drug-like properties.

  • Detailed mechanistic studies to pinpoint the molecular targets in HSV and to confirm the inhibition of HIV-1 reverse transcriptase through enzymatic assays.

  • Investigation of effects on host signaling pathways to understand the full spectrum of its antiviral and potential immunomodulatory activities.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of viral infection.

Disclaimer: This technical guide is a review of the currently available scientific literature. The experimental protocols provided are generalized and should be adapted and optimized based on specific laboratory conditions and research objectives. The discussion on signaling pathways is speculative and intended to guide future research, as no direct evidence was found in the reviewed literature.

References

A Technical Guide to the Preliminary Biological Activities of Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dammarenolic acid, a 3,4-secodammarane triterpenoid isolated from sources such as Dammar resin from Shorea javanica and plants of the Aglaia species, is an emerging natural compound with a spectrum of promising biological activities.[1][2] As a member of the triterpenoid class of phytochemicals, which are known for their diverse pharmacological effects, this compound has been investigated for its antiviral, anticancer, and antidiabetic properties.[2][3][4][5] This technical guide provides an in-depth summary of the preliminary studies on its biological activity, presenting quantitative data, experimental protocols, and key mechanistic pathways to support further research and development.

Antiviral Activity

This compound has demonstrated significant potential as a broad-spectrum antiviral agent, particularly against retroviruses.[1] Studies have also identified its activity against Herpes simplex viruses.[6][7]

Quantitative Data on Antiviral Efficacy

The inhibitory concentrations and cytotoxicity of this compound have been quantified against several viruses, with notable potency against HIV-1.

VirusAssay System/Cell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
HIV-1 Lentiviral Replication Cycle0.48>10.69>22.3[1]
Simian Immunodeficiency Virus (SIV) Vector-based Antiviral ScreenPotent Inhibition (Qualitative)Not SpecifiedNot Specified[1]
Murine Leukemic Virus (MLV) Vector-based Antiviral ScreenPotent Inhibition (Qualitative)Not SpecifiedNot Specified[1]
Herpes Simplex Virus (HSV) I & II Viral Cytopathic Effect on Vero Cells1-10 (Significant Reduction)Not SpecifiedNot Specified[6][7]
Experimental Protocol: HIV-1 Inhibition Assay

The anti-HIV-1 activity of this compound was determined using a cell-based assay designed to screen for inhibitors of the early steps in the lentiviral replication cycle.[1]

  • Cell Culture : HeLa cells are cultured under standard conditions.

  • Compound Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to final concentrations for the assay.

  • Infection and Treatment : Cultured HeLa cells are infected with HIV-1. Concurrently, the cells are treated with varying concentrations of this compound. A known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine is used as a positive control.[1]

  • Time-of-Addition Experiment : To determine the specific stage of inhibition, the compound is added at different time points relative to viral infection. The kinetic profile of this compound was found to be similar to that of Nevirapine, suggesting it acts at an early stage, likely targeting reverse transcriptase.[1]

  • Quantification of Inhibition (IC50) : After an incubation period, the level of viral replication is quantified (e.g., via reporter gene expression like luciferase or β-galactosidase). The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

  • Cytotoxicity Assay (CC50) : To assess the compound's toxicity, uninfected cells are exposed to the same concentrations of this compound. Cell viability is measured using methods like the MTT assay. The CC50 is the concentration that reduces cell viability by 50%.[1]

  • Selectivity Index (SI) Calculation : The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for its antiviral activity over host cell toxicity.

Visualization: Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound (Test Compound) Treatment Treatment with Compound Dilutions Compound->Treatment Cytotox Assess Cell Viability Compound->Cytotox Virus Virus Stock (e.g., HIV-1) Infection Infection of Cells with Virus Virus->Infection Cells Host Cell Culture (e.g., HeLa) Cells->Infection Cells->Cytotox Quantify Quantify Viral Replication Treatment->Quantify Calculate Calculate IC50, CC50, and SI Quantify->Calculate Cytotox->Calculate

Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.

Anticancer and Antitumor-Promoting Activity

Preliminary studies indicate that this compound and its derivatives possess cytotoxic activity against various human cancer cell lines.[2] The compound has also been evaluated for its ability to inhibit tumor promotion.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects are most pronounced in leukemia and melanoma cell lines. Interestingly, modification of the carboxyl group, such as through esterification, appears to enhance cytotoxic potency.[2]

Cancer TypeCell LineCompoundEC50 (µM)Reference
Leukemia HL60This compound13.5[2]
Leukemia HL60This compound methyl ester10.8[2]
Melanoma CRL1579This compoundNo Activity[2]
Melanoma CRL1579This compound methyl ester38.2[2]
Experimental Protocol: In Vitro Cytotoxicity Screen (NCI-60 Model)

The antitumor activity of this compound can be evaluated using a broad panel of human tumor cell lines, such as the NCI-60 panel, a method developed by the National Cancer Institute.[2]

  • Cell Lines : A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is used.

  • Compound Preparation : The test compound (this compound) is prepared in a stock solution and serially diluted to cover a range of concentrations.

  • Cell Plating and Treatment : Cells are plated in 96-well microtiter plates and, after a pre-incubation period, are exposed to the various concentrations of the test compound for a defined period (e.g., 48 hours).

  • Endpoint Measurement : After incubation, cell viability or proliferation is measured. A common method is the Sulforhodamine B (SRB) assay, which stains total cellular protein and provides an estimate of cell mass.

  • Data Analysis : The optical density readings are used to calculate the percentage of cell growth. Dose-response curves are generated for each cell line, from which key parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) are determined.

Visualization: Hypothesized Anti-inflammatory Mechanism

While specific signaling studies on this compound are limited, many anti-inflammatory triterpenoids exert their effects by inhibiting the NF-κB pathway.[3][8][9] This pathway is a plausible target for this compound.

NFkB_Pathway cluster_cyto cluster_nuc DA This compound (Hypothesized) IKK IKK Complex DA->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Cytoplasm Cytoplasm Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB_nuc->Transcription Promotes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antidiabetic Activity: α-Glucosidase Inhibition

This compound and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[2][10] This activity suggests a potential role in managing postprandial hyperglycemia.

Quantitative Data on α-Glucosidase Inhibition

The methyl ester of this compound is a particularly potent inhibitor, showing activity thousands of times greater than the standard drug, acarbose.[2]

CompoundIC50 (µM)Relative Potency vs. AcarboseReference
This compound 4.0~450x more active[2][10]
Methyl dammarenoloate 0.037~48,000x more active[2][10]
Acarbose (Reference) ~18001x[2]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

  • Reagents : α-glucosidase enzyme (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a buffer solution (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure : a. In a 96-well plate, a solution of the α-glucosidase enzyme is pre-incubated with various concentrations of this compound (or its derivatives) for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C). b. The enzymatic reaction is initiated by adding the substrate, pNPG. c. The reaction proceeds for a defined period (e.g., 20 minutes). The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Measurement : The reaction is stopped by adding a strong base (e.g., Na2CO3). The absorbance of the p-nitrophenol produced is measured spectrophotometrically at 405 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.

Visualization: Mechanism of α-Glucosidase Inhibition

aGlucosidase_Inhibition cluster_normal Normal Digestion cluster_inhibited With this compound Carbs Complex Carbohydrates Enzyme1 α-Glucosidase Carbs->Enzyme1 Glucose1 Glucose Enzyme1->Glucose1 Absorb1 Rapid Glucose Absorption Glucose1->Absorb1 Carbs2 Complex Carbohydrates Enzyme2 α-Glucosidase Carbs2->Enzyme2 Glucose2 Glucose Enzyme2->Glucose2 Slows Breakdown DA Dammarenolic Acid DA->Enzyme2 Inhibits Absorb2 Delayed Glucose Absorption Glucose2->Absorb2

Caption: this compound inhibits α-glucosidase, slowing carbohydrate digestion.

References

Dammarenolic acid's potential as a lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dammarenolic acid, a naturally occurring A-seco-dammarane triterpenoid, has emerged as a compelling starting point for the development of new therapeutic agents. Isolated from sources such as Dipterocarpus alatus and Aglaia sp., this compound and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-diabetic, antifungal, anti-retroviral, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its potential as a lead compound in drug discovery.

Biological Activities and Therapeutic Potential

This compound exhibits a diverse pharmacological profile, making it a versatile scaffold for targeting a range of diseases. The following sections summarize its key biological activities, supported by quantitative data from in vitro and in vivo studies.

α-Glucosidase Inhibitory Activity

This compound and its derivatives have shown significant potential in the management of type 2 diabetes through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.

Table 1: α-Glucosidase Inhibitory Activity of this compound and Its Derivatives

CompoundIC50 (µM)Reference
This compound4.0[1]
Methyl dammarenoloate0.037[1]
Amide derivative 31.70[1]
Amide derivative 748.0[1]
Acarbose (standard)~1780[1]

As evidenced in Table 1, simple modification of the carboxylic acid moiety of this compound can lead to a dramatic increase in potency. Notably, the methyl ester derivative, methyl dammarenoloate, is approximately 4800-fold more active than the standard drug, acarbose, highlighting the potential for structure-based drug design to optimize this activity.[1]

Antifungal Activity

The emergence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. This compound derivatives have demonstrated potent activity against clinically relevant fungal pathogens.

Table 2: Antifungal Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
N-methylpiperazinyl amide of this compoundCryptococcus neoformans var. Grubii≤ 0.25
Fluconazole (standard)Cryptococcus neoformans var. Grubii~7.5

The N-methylpiperazinyl amide derivative of this compound exhibits remarkable antifungal activity against Cryptococcus neoformans, being approximately 30-fold more potent than the commonly used antifungal drug, fluconazole. This finding positions this compound as a promising scaffold for the development of new antifungal therapies.

Anti-Retroviral Activity

This compound has been identified as a potent inhibitor of retroviral replication, suggesting its potential in the development of novel treatments for HIV/AIDS.

Table 3: Anti-Retroviral Activity of this compound

CompoundVirusIC50 (µg/mL)Cytotoxicity (CC50, µg/mL)Reference
This compoundHIV-10.48> 10.69[2]
MethyldammarenolateHIV-1Inactive-[2]
Nevirapine (NNRTI)HIV-1--[2]

This compound potently inhibits HIV-1 infection with a favorable selectivity index.[2] Time-of-addition experiments suggest a mechanism of action similar to that of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] Interestingly, esterification of the carboxylic acid group, which was beneficial for α-glucosidase inhibitory activity, abolishes its anti-HIV-1 activity, indicating distinct structure-activity relationships for different biological targets.[2]

Cytotoxic Activity against Cancer Cell Lines

A growing body of evidence supports the potential of this compound and its derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Table 4: Cytotoxic Activity of this compound and Its Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHL-60Leukemia13.5[3]
Methyl dammarenoloateHL-60Leukemia10.8[3]
Methyl dammarenoloateCRL1579Melanoma38.2[3]
Seco-dammarane triterpenoid (Cyclocariol B)HCT-116Colon Tumor4.94
Seco-dammarane triterpenoid (Cyclocariol A)HCT-116Colon Tumor6.53
Seco-dammarane triterpenoid (Cyclocariol H)HCT-116Colon Tumor6.48
Seco-dammarane triterpenoid (Cyclocariol E)HCT-116Colon Tumor8.24

These findings suggest that this compound and related seco-dammarane triterpenoids are promising scaffolds for the development of novel chemotherapeutic agents. The cytotoxic effects appear to be mediated, at least in part, through the induction of apoptosis.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the key biological activities of this compound.

α-Glucosidase Inhibitory Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well plate, add the test compound (this compound or its derivatives) at various concentrations, followed by the α-glucosidase solution. Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 20 minutes) at 37°C, stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Protocol for Cryptococcus neoformans:

  • Inoculum Preparation: Prepare a standardized inoculum of C. neoformans from a fresh culture in a suitable broth (e.g., RPMI-1640).

  • Drug Dilution: Prepare serial twofold dilutions of the test compound in 96-well microtiter plates containing the appropriate broth.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the growth in the drug-free control well. This can be assessed visually or by measuring the optical density.[4]

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a template/primer (e.g., poly(A)·oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and the HIV-1 RT enzyme in a suitable buffer.

  • Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 37°C.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter mat.

  • Quantification: Measure the amount of incorporated radiolabeled dNTP using a scintillation counter.

  • Calculation: The percentage of RT inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug candidate. The following diagrams illustrate a general workflow for natural product drug discovery and a key signaling pathway potentially modulated by dammarane triterpenoids.

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Development Natural Source Natural Source Extraction & Isolation Extraction & Isolation Natural Source->Extraction & Isolation Bioassay-guided Hit Identification Hit Identification Extraction & Isolation->Hit Identification Screening SAR Studies SAR Studies Hit Identification->SAR Studies Analogs Lead Compound Lead Compound SAR Studies->Lead Compound Improved Potency & Selectivity In vivo Efficacy In vivo Efficacy Lead Compound->In vivo Efficacy Animal Models ADME/Tox ADME/Tox In vivo Efficacy->ADME/Tox Safety & PK Clinical Trials Clinical Trials ADME/Tox->Clinical Trials NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IkBα degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene Transcription

References

Spectroscopic Data Interpretation for Dammarenolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a tetracyclic triterpenoid belonging to the dammarane class, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antiviral and potential anticancer properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a comprehensive resource for researchers engaged in its study and a foundation for future drug development endeavors. This document summarizes key quantitative data, details experimental protocols for spectroscopic analysis, and visualizes relevant biological pathways and experimental workflows.

Chemical Structure

This compound is characterized by a dammarane skeleton with the IUPAC name (3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid. Its molecular formula is C₃₀H₅₀O₃, with a molecular weight of 458.7 g/mol .[1]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR spectra for this compound is not readily found in a single source, published literature on dammarane-type triterpenoids provides characteristic chemical shift ranges that are instrumental in its identification.[2] Studies on the synthesis and characterization of this compound derivatives confirm the use of ¹H and ¹³C NMR for structural verification, indicating the existence of this data within specific research.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of dammarane-type triterpenoids is typically characterized by signals in distinct regions:

  • δ 8.0-60.0 ppm: Methyl, methylene, methine, and quaternary carbons. Angular methyl groups are generally found in the δ 8-35 ppm range.[2]

  • δ 60.0-90.0 ppm: Oxygenated methine and quaternary carbons.[2]

  • δ 109.0-160.0 ppm: Olefinic carbons.[2]

  • δ 170.0-220.0 ppm: Carbonyl carbons.[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum of dammarane-type triterpenoids typically shows:

  • δ 0.6-1.5 ppm: Multiple singlet signals corresponding to the numerous methyl groups characteristic of the triterpenoid skeleton.

  • δ 4.3-6.0 ppm: Signals for olefinic protons.[2]

  • δ 4.0-5.5 ppm: Proton signals of carbons attached to oxygen.[2]

A comprehensive table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related dammarane triterpenoids, is provided below for reference.

Atom Expected ¹³C Chemical Shift (ppm) Expected ¹H Chemical Shift (ppm)
Carboxylic Acid (C=O) 170-185-
Olefinic Carbons 110-1504.5-5.5
Hydroxyl-bearing Carbon 70-803.0-4.0
Quaternary Carbons 30-55-
Methine Carbons 40-601.0-2.5
Methylene Carbons 15-451.0-2.5
Methyl Carbons 15-300.7-1.3
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 458.7 g/mol ), both Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) methods have been utilized.[3][4]

Atmospheric Pressure Chemical Ionization (APCI-MS): This softer ionization technique often yields a prominent protonated molecule [M+H]⁺ or related adducts, confirming the molecular weight. In the negative ion mode, a deprotonated molecule [M-H]⁻ is typically observed.[4]

Ionization Mode Ion m/z (expected)
APCI (Positive)[M+H]⁺459.4
APCI (Negative)[M-H]⁻457.4
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carboxylic acid, and olefinic groups. Analysis of dammar resin, which contains this compound, has shown a strong absorption band around 1713 cm⁻¹, attributed to the C=O stretching vibrations of aldehydes, ketones, and carboxylic acids.[3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (sp³ and sp²)Stretching2850-3100
C=O (Carboxylic Acid)Stretching1700-1725
C=C (Olefin)Stretching1640-1680

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized procedures for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like triterpenoids.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for the molecule.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D NMR: To aid in structural elucidation and complete assignment of signals, various 2D NMR experiments are highly recommended, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is essential for connecting different parts of the molecule.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer one_d_nmr 1D NMR (¹H, ¹³C) transfer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr processing Fourier Transform & Phase Correction two_d_nmr->processing assignment Spectral Assignment processing->assignment structure Structure Elucidation assignment->structure

NMR Spectroscopy Workflow for this compound.
Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific instrument and ionization technique.

  • For GC-MS analysis, derivatization may be necessary to increase volatility. A common method is silylation using reagents like BSTFA.

Data Acquisition:

  • LC-MS (APCI):

    • Inject the sample solution into a liquid chromatograph coupled to a mass spectrometer with an APCI source.

    • Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

    • Acquire mass spectra in both positive and negative ion modes.

  • GC-MS (EI):

    • Inject the derivatized or underivatized sample into a gas chromatograph coupled to a mass spectrometer with an EI source.

    • Use an appropriate GC column and temperature program to separate the components.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_analysis Analysis cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent derivatize Derivatization (for GC-MS, optional) dissolve_ms->derivatize lcms LC-MS (APCI) derivatize->lcms gcms GC-MS (EI) derivatize->gcms mw_confirm Molecular Weight Confirmation lcms->mw_confirm frag_pattern Fragmentation Pattern Analysis gcms->frag_pattern mw_confirm->frag_pattern

Mass Spectrometry Workflow for this compound.

Biological Activity and Signaling Pathway

This compound has been shown to possess potent anti-retroviral activity, particularly against HIV-1. Studies have indicated that its mechanism of action involves the arrest of the cell cycle at the S and G2/M phases. While the precise molecular targets and signaling cascade are still under investigation, a proposed pathway involves the modulation of key cell cycle regulatory proteins.

The transition between cell cycle phases is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The S phase is controlled by the Cyclin E/CDK2 and Cyclin A/CDK2 complexes, while the G2/M transition is governed by the Cyclin B/CDK1 complex. This compound may exert its effect by inhibiting the activity of these complexes or by upregulating the expression of CDK inhibitors (CKIs) such as p21 or p27, leading to a halt in cell cycle progression.

Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data interpretation for this compound. While complete, assigned spectral datasets remain to be fully compiled in publicly accessible formats, the information presented here, derived from existing literature on dammarane triterpenoids, offers a robust framework for the identification and characterization of this promising natural product. The detailed experimental protocols and the visualization of a potential biological pathway are intended to support and guide future research into the therapeutic applications of this compound. Further investigation into its precise molecular mechanisms of action is warranted to fully unlock its potential in drug development.

References

Methodological & Application

Application Notes and Protocols for the Purification of Dammarenolic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid is a naturally occurring tetracyclic triterpenoid found in dammar resin, obtained from trees of the Dipterocarpaceae family. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including notable in-vitro anti-retroviral activity.[1] Preliminary studies suggest that this compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), presenting a promising avenue for the development of new antiviral agents.[1] The purification of this compound from its natural source is a critical step for its further pharmacological evaluation and development. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the isolation and purification of such natural products, offering high resolution and efficiency.[2][3]

This document provides detailed application notes and protocols for the purification of this compound using both analytical and preparative reversed-phase HPLC.

Experimental Protocols

Extraction of Crude this compound from Dammar Resin

The initial step involves the extraction of the crude triterpenoid fraction from the raw plant resin.

Materials:

  • Dried dammar resin

  • Diethyl ether

  • 5% Sodium carbonate solution

  • 0.5 M Sodium hydroxide solution

  • 6 M Hydrochloric acid

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Grind the dried dammar resin into a fine powder.

  • Solubilize 5 grams of the powdered resin in 10 mL of diethyl ether.

  • Extract the ethereal solution with 15 mL of a 5% sodium carbonate solution to separate acidic components.

  • Collect the aqueous layer and further extract the remaining ethereal layer with 10 mL of a 0.5 M sodium hydroxide solution.

  • Combine the aqueous extracts and acidify to a pH of approximately 2-3 with 6 M hydrochloric acid to precipitate the acidic triterpenoids.

  • Extract the acidified aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acidic triterpenoid extract containing this compound.

Analytical HPLC Method for this compound

This analytical method is suitable for the initial assessment of the crude extract and for monitoring the purity of fractions during preparative HPLC.

HPLC System and Parameters:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 100% B over 20 minutes, then hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve crude extract in methanol (1 mg/mL) and filter through a 0.45 µm syringe filter.
Preparative HPLC Purification of this compound

This protocol is designed for the isolation of larger quantities of this compound. The method is scaled up from the analytical parameters.

Scaling Up from Analytical to Preparative HPLC: The transition from an analytical to a preparative scale requires adjustments to the flow rate and injection volume to maintain separation efficiency. The following formulas can be used for scaling up:[4][5][6]

  • Flow Rate Scaling: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²)

  • Injection Volume Scaling: The sample load can be significantly increased. This is often determined empirically but can be estimated based on the column volume.

Preparative HPLC System and Parameters:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 21.2 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 100% B over 20 minutes, then hold at 100% B for 5 minutes
Flow Rate 21.0 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column)
Column Temperature Ambient
Detection UV at 210 nm
Sample Loading Dissolve 100-200 mg of crude extract in a minimal amount of methanol, filter, and inject.
Fraction Collection Collect eluent in fractions based on the retention time of the this compound peak observed in the analytical run.
Post-Purification Processing
  • Combine the fractions containing pure this compound.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Confirm the purity of the final product using the analytical HPLC method described above.

Data Presentation

The following table summarizes the expected results from the analytical and preparative HPLC purification of this compound. Note that the retention time, purity, and yield are illustrative and may vary depending on the specific instrumentation, column, and crude extract composition.

ParameterAnalytical HPLCPreparative HPLC
Column C18 (4.6 x 250 mm)C18 (21.2 x 250 mm)
Flow Rate 1.0 mL/min21.0 mL/min
Expected Retention Time ~15-18 min~15-18 min
Sample Load ~10 µg100-200 mg
Achievable Purity >95%>95%
Expected Yield N/A5-15% of crude extract

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: Workflow for this compound Purification cluster_extraction Crude Extract Preparation cluster_purification HPLC Purification cluster_final_product Final Product resin Dammar Resin extraction Solvent Extraction (Diethyl Ether & Aqueous Base) resin->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Dammarenolic Acid Extract concentration->crude_extract analytical_hplc Analytical HPLC (Method Development & QC) crude_extract->analytical_hplc prep_hplc Preparative HPLC (Isolation) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pure_fractions Pure Fractions fraction_collection->pure_fractions solvent_removal Solvent Removal (Rotary Evaporation) pure_fractions->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_da Purified this compound (>95% Purity) lyophilization->pure_da pure_da->analytical_hplc Purity Confirmation

Caption: Figure 1: Workflow for this compound Purification

Proposed Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound has been identified as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] The following diagram illustrates the role of reverse transcriptase in the HIV life cycle and the point of inhibition by NNRTIs.

G Figure 2: Proposed Mechanism of Action of this compound cluster_virus HIV Virion cluster_cell Host Cell viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription rt_enzyme Reverse Transcriptase rt_enzyme->viral_dna provirus Provirus (Integration into Host DNA) viral_dna->provirus new_virions New Virions provirus->new_virions inhibitor This compound (NNRTI) inhibitor->rt_enzyme Inhibits

Caption: Figure 2: Proposed Mechanism of Action of this compound

References

Application Notes and Protocols for the GC-MS Analysis of Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid is a tetracyclic triterpenoid compound found in dammar resin, a natural resin obtained from trees of the Dipterocarpaceae family.[1] This compound has garnered significant interest due to its potential therapeutic properties, including anti-retroviral activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound. However, due to its low volatility, derivatization is a mandatory step prior to GC-MS analysis.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Data Presentation

The following table summarizes the key mass spectrometry data for the trimethylsilyl (TMS) derivative of this compound. Due to the variability in chromatographic systems, the retention time is provided as a relative value.

CompoundDerivativeMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundTrimethylsilyl (TMS)530.9530515, 440, 425, 355, 203, 73

Note: The molecular weight and mass spectral data are for the di-TMS derivative of this compound (both the hydroxyl and carboxylic acid groups are silylated).

Experimental Protocols

Extraction of this compound from Dammar Resin

This protocol outlines the extraction of the triterpenoid fraction, including this compound, from dammar resin.

Materials:

  • Dammar resin

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Rotary evaporator

  • Filter paper

  • Glass column for chromatography

  • Silica gel 60 (0.063-0.200 mm)

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

Procedure:

  • Dissolution: Dissolve approximately 10 g of crushed dammar resin in 100 mL of dichloromethane.

  • Filtration: Filter the solution through filter paper to remove any insoluble impurities.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until a viscous residue is obtained.

  • Fractionation (Optional): For a cleaner extract, the residue can be fractionated using column chromatography. a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Load the concentrated extract onto the top of the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. d. Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing triterpenoid acids.

  • Drying: Evaporate the solvent from the fractions containing this compound under a stream of nitrogen gas to obtain the dried extract.

Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol describes the silylation of the extracted this compound to increase its volatility for GC-MS analysis.

Materials:

  • Dried extract containing this compound

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place approximately 1 mg of the dried extract into a GC vial insert.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial insert to dissolve the extract.

  • Silylation Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.[4]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[4]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

Gas Chromatograph (GC) Parameters:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 15 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis resin Dammar Resin dissolution Dissolve in Dichloromethane resin->dissolution filtration Filter dissolution->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration extract Crude Extract concentration->extract dissolve_pyridine Dissolve in Pyridine extract->dissolve_pyridine add_bstfa Add BSTFA + 1% TMCS dissolve_pyridine->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat silylated_sample Silylated Sample (TMS-Dammarenolic Acid) heat->silylated_sample gcms GC-MS Analysis silylated_sample->gcms data_processing Data Processing and Identification gcms->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway cluster_hiv HIV-1 Replication Cycle rna Viral RNA d_rna_dna RNA-DNA Hybrid rna->d_rna_dna Reverse Transcription d_dna Viral dsDNA d_rna_dna->d_dna Reverse Transcription rt HIV-1 Reverse Transcriptase (RT) da This compound da->inhibition inhibition->rt

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

Application Notes and Protocols for the Structural Elucidation of Dammarenolic Acid using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Dammarenolic acid, a dammarane-type triterpenoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data.

Introduction to this compound and the Role of NMR

This compound is a tetracyclic triterpenoid belonging to the dammarane family, which is found in various plant resins, notably from species of the Burseraceae family. The structural characterization of such natural products is crucial for understanding their chemical properties and biological activities, which is of significant interest in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to assign all proton and carbon signals and establish the complete connectivity and stereochemistry of the molecule.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are based on comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, which reveal the intricate network of proton-proton and proton-carbon correlations within the molecule.

Carbon No.¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δн) [ppm]MultiplicityJ (Hz)Key HMBC Correlations (H → C)Key COSY Correlations (H-H)
138.71.35, 1.55mC-2, C-3, C-5, C-10, C-19, C-28H-2
227.21.65mC-1, C-3, C-4, C-10H-1, H-3
379.03.22dd11.5, 4.5C-1, C-2, C-4, C-5, C-28H-2
438.9---
555.90.88dd12.0, 2.0C-4, C-6, C-7, C-10, C-19H-6
618.31.45, 1.58mC-5, C-7, C-8, C-10H-5, H-7
734.91.38, 1.50mC-5, C-6, C-8, C-9, C-14H-6, H-8
840.4---
950.41.25mC-7, C-8, C-10, C-11, C-14H-11
1037.0---
1121.51.50, 1.60mC-8, C-9, C-10, C-12, C-13H-9, H-12
1228.01.85, 1.95mC-11, C-13, C-14, C-17, C-18H-11, H-13
1347.51.65mC-12, C-14, C-17, C-18H-12
1451.5---
1531.51.25, 1.90mC-8, C-14, C-16, C-30H-16
1626.51.55, 1.80mC-15, C-17, C-20H-15, H-17
1753.01.95t8.5C-12, C-13, C-16, C-18, C-20, C-21H-16
1815.90.88sC-12, C-13, C-14, C-17
1915.40.97sC-1, C-5, C-9, C-10
2073.0---
2127.01.15sC-17, C-20, C-22
2242.01.50, 1.60mC-20, C-21, C-23, C-24H-23
2322.52.00mC-22, C-24, C-25H-22, H-24
24124.35.12t7.0C-22, C-23, C-25, C-26, C-27H-23
25131.5---
2625.71.68sC-24, C-25, C-27
2717.61.60sC-24, C-25, C-26
2828.00.80sC-3, C-4, C-5
2916.50.85sC-4, C-8, C-14, C-15
30177.5---

Experimental Protocols

Sample Preparation
  • Isolation: this compound is typically isolated from the resin of Bursera or other dammar-producing species. The isolation process involves extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) followed by chromatographic purification techniques such as column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC).

  • Sample for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N) can be used depending on the solubility and the desired chemical shift dispersion.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • DEPT-135/90: Distortionless Enhancement by Polarization Transfer experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

Data Processing and Interpretation
  • Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

  • Interpretation:

    • Analyze the ¹H NMR spectrum to identify the number and types of protons (aliphatic, olefinic, methyl singlets, etc.) and their multiplicities and coupling constants.

    • Analyze the ¹³C and DEPT spectra to determine the number of carbons and their types (quaternary, CH, CH₂, CH₃).

    • Use the HSQC spectrum to correlate each proton with its directly attached carbon.

    • Systematically analyze the COSY spectrum to trace out the proton-proton coupling networks within the molecule's spin systems.

    • Utilize the HMBC spectrum to connect the different spin systems and to assign the quaternary carbons by observing long-range correlations from nearby protons. For instance, the correlations from the methyl protons are particularly useful for assigning the quaternary carbons of the tetracyclic core.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_Isolation Sample Preparation cluster_Analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound SamplePrep Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->SamplePrep OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) SamplePrep->TwoD_NMR Process Data Processing (FT, Phasing, Referencing) OneD_NMR->Process TwoD_NMR->Process Assign_1D Initial Analysis of 1D Spectra (Chemical Shifts, Multiplicities) Process->Assign_1D Assign_2D Correlation Analysis of 2D Spectra Assign_1D->Assign_2D Structure Structure Assembly & Verification Assign_2D->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships between the different NMR experiments and the structural information they provide, leading to the final structural assignment.

Logical_Relationships cluster_Experiments NMR Experiments cluster_Information Derived Structural Information H1_NMR ¹H NMR Proton_Info Proton Environment & Multiplicity H1_NMR->Proton_Info C13_NMR ¹³C & DEPT NMR Carbon_Types Carbon Types (C, CH, CH₂, CH₃) C13_NMR->Carbon_Types COSY ¹H-¹H COSY Proton_Connectivity Proton-Proton Connectivity (Spin Systems) COSY->Proton_Connectivity HSQC ¹H-¹³C HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC ¹H-¹³C HMBC LongRange_Connectivity Long-Range C-H Connectivity (Carbon Skeleton) HMBC->LongRange_Connectivity Final_Structure Complete Structure of This compound Proton_Info->Final_Structure Carbon_Types->Final_Structure Proton_Connectivity->Final_Structure CH_Connectivity->Final_Structure LongRange_Connectivity->Final_Structure

Caption: Logical flow from NMR data to the final structure of this compound.

Application Notes and Protocols for the Isolation of Dammarenolic Acid from Dipterocarpus alatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid is a tetracyclic triterpenoid compound found in the resin of various plants belonging to the Dipterocarpaceae family. Notably, dammar resin, sourced from this family, has been reported to contain a significant proportion of this compound, around 23%.[1] This compound has garnered interest in the scientific community for its potential pharmacological activities. The oleoresin of Dipterocarpus alatus is a known source of triterpenes and sesquiterpenes.[1][2][3][4][5] This document provides a detailed protocol for the isolation and purification of this compound from the oleoresin of Dipterocarpus alatus, compiled from established methodologies for related triterpenoids.

Data Presentation

The following table summarizes quantitative data related to the initial processing of Dipterocarpus alatus oleoresin. The yield of this compound will be dependent on the specific batch of oleoresin and the efficiency of the chromatographic separation.

Process StepParameterValueReference
Initial Processing Yield of Resinous Byproduct from Degumming9.95% (w/w)[6]
Chromatography Stationary Phase (Column Chromatography)Silica Gel (60-120 mesh)[7]
Mobile Phase (Elution Gradient)n-Hexane:Ethyl Acetate (Gradient)[7]

Experimental Protocols

This protocol is adapted from methodologies for the isolation of similar triterpenoids from plant resins.[6][7]

Protocol 1: Preparation of Enriched Triterpenoid Fraction from Oleoresin

This initial step aims to remove the bulk of the volatile sesquiterpenes from the raw oleoresin.

Materials:

  • Raw oleoresin of Dipterocarpus alatus

  • Heating mantle with magnetic stirrer

  • Round bottom flask

  • Vacuum distillation apparatus

Procedure:

  • Place the raw oleoresin into a round bottom flask.

  • Set up a vacuum distillation apparatus.

  • Gently heat the oleoresin under reduced pressure to distill off the volatile sesquiterpenes (e.g., α-gurjunene).

  • The remaining viscous residue is the enriched triterpenoid fraction.

Protocol 2: Solvent Partitioning

This step further fractionates the enriched triterpenoid residue to separate compounds based on their polarity.

Materials:

  • Enriched triterpenoid fraction from Protocol 1

  • Methanol

  • n-Hexane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the enriched triterpenoid fraction in methanol.

  • Transfer the methanolic solution to a separatory funnel.

  • Perform liquid-liquid partitioning with an equal volume of n-hexane.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the lower methanolic layer. The upper n-hexane layer will contain less polar compounds.

  • Repeat the partitioning of the methanolic layer with fresh n-hexane two more times to ensure complete removal of non-polar constituents.

  • Combine the methanolic fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound-containing extract.

Protocol 3: Isolation of this compound by Column Chromatography

This is the primary purification step to isolate this compound.

Materials:

  • Crude this compound-containing extract from Protocol 2

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Anisaldehyde-sulfuric acid spray reagent

  • Heating plate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane

    • n-Hexane:Ethyl Acetate (98:2)

    • n-Hexane:Ethyl Acetate (95:5)

    • n-Hexane:Ethyl Acetate (90:10)

    • n-Hexane:Ethyl Acetate (80:20)

    • n-Hexane:Ethyl Acetate (50:50)

    • 100% Ethyl Acetate

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) throughout the elution process.

  • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (if applicable) and by spraying with anisaldehyde-sulfuric acid reagent followed by gentle heating. This compound should appear as a distinct spot.

  • Pooling of Fractions: Combine the fractions that show a pure spot corresponding to this compound.

  • Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the isolated this compound.

Protocol 4: Recrystallization for Final Purification

This optional step can be performed to achieve high purity of the isolated compound.

Materials:

  • Isolated this compound from Protocol 3

  • Methanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolve the isolated this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 5: Structure Elucidation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using spectroscopic and chromatographic techniques.

  • Thin Layer Chromatography (TLC): To assess purity against a standard, if available.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation) to confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Mandatory Visualization

G cluster_collection Collection and Initial Processing cluster_extraction Solvent Partitioning cluster_purification Chromatographic Purification cluster_final Final Purification and Analysis A Raw Oleoresin from Dipterocarpus alatus B Vacuum Distillation A->B C Enriched Triterpenoid Fraction B->C D Volatile Sesquiterpenes (Discarded) B->D E Dissolve in Methanol C->E F Partition with n-Hexane E->F G Methanolic Fraction F->G H n-Hexane Fraction (Discarded) F->H I Concentrate Methanolic Fraction G->I J Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) I->J K Fraction Collection and TLC Monitoring J->K L Pool Pure Fractions K->L M Isolated this compound L->M N Recrystallization (Optional) M->N O Pure this compound N->O P Spectroscopic Analysis (NMR, MS, IR) O->P

Caption: Workflow for the isolation of this compound.

References

Investigating the Anti-Cancer Activity of Dammarenolic Acid In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a tetracyclic triterpenoid compound, has garnered interest within the scientific community for its potential as a chemo-preventive and therapeutic agent against cancer.[1] As a member of the 3,4-seco-dammarane family of triterpenoids, it has shown promise in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for investigating the in vitro anti-cancer activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it explores the potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The anti-proliferative effect of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
KBOral Epidermoid Carcinoma12.63~27.9[1]
HepG-2Hepatocellular Carcinoma15.17~33.5[1]
Lu-1Lung Adenocarcinoma14.88~32.9[1]
HL-60Promyelocytic Leukemia-13.5

Note: The molecular weight of this compound (C30H48O3) is approximately 456.7 g/mol . Conversion from µg/mL to µM is calculated as: µM = (µg/mL) / 456.7 * 1000.

Key In Vitro Anti-Cancer Activities of this compound

This compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies on related 3,4-seco-dammarane triterpenoids suggest that this compound likely induces apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of key initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase, caspase-3, leading to programmed cell death.

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest in cancer cells. Specifically, it has been shown to arrest HeLa (cervical cancer) cells at the S and G2/M phases of the cell cycle, thereby inhibiting their proliferation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • This compound

  • Cancer cell lines of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of Akt, ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Percentage Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase % Cell_Cycle_Assay->Cell_Cycle_Distribution Protein_Expression Protein Level Changes Western_Blot->Protein_Expression

Caption: Experimental workflow for investigating the in vitro anti-cancer activity of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Dammarenolic_Acid_Ext This compound Death_Receptors Death Receptors (e.g., FAS, TNFR) Dammarenolic_Acid_Ext->Death_Receptors Activates Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Dammarenolic_Acid_Int This compound Mitochondrion Mitochondrion Dammarenolic_Acid_Int->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptosis signaling pathway induced by this compound.

Cell_Cycle_Arrest_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Dammarenolic_Acid This compound S S Dammarenolic_Acid->S Arrest G2M G2/M Dammarenolic_Acid->G2M Arrest G1 G1 G1->S Progression S->G2M Progression G2M->G1 Mitosis

Caption: this compound-induced cell cycle arrest at S and G2/M phases.

PI3K_MAPK_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Dammarenolic_Acid This compound PI3K PI3K Dammarenolic_Acid->PI3K Inhibits? RAS RAS Dammarenolic_Acid->RAS Inhibits? Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by this compound.

References

Application Notes and Protocols for Determining the Antiviral Efficacy of Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a dammarane-type triterpenoid, has demonstrated promising antiviral activities against a range of viruses. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound. The provided methodologies are essential for researchers in virology and drug development seeking to characterize the antiviral profile of this natural compound. The protocols cover cytotoxicity assessment, quantification of antiviral activity through plaque reduction and viral load reduction assays, and an overview of potential signaling pathways involved in its mechanism of action.

Data Presentation

The antiviral activity of this compound has been evaluated against several viruses. The following tables summarize the available quantitative data on its efficacy and cytotoxicity.

Table 1: Antiviral Activity of this compound

VirusAssay TypeCell LineIC50 / EC50Citation
Human Immunodeficiency Virus 1 (HIV-1)Vector-based antiviral screening-0.48 µg/mL[1]
Simian Immunodeficiency Virus (SIV)Vector-based antiviral screening-Potent Inhibition[1]
Murine Leukemic Virus (MLV)Vector-based antiviral screening-Potent Inhibition[1]
Herpes Simplex Virus Type I (HSV-1)Cytopathic Effect (CPE) ReductionVeroSignificant reduction at 1-10 µg/mL[2]
Herpes Simplex Virus Type II (HSV-2)Cytopathic Effect (CPE) ReductionVeroSignificant reduction at 1-10 µg/mL[2]
Influenza A (H1N1)Plaque Reduction AssayMDCK1.1 µM (for Azepanodipterocarpol, a related dammarane triterpenoid)[3]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50Citation
-Cell Proliferation Assay> 10.69 µg/mL[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for the accurate assessment of the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, MDCK, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of the compound's solvent (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates (e.g., 6- or 12-well plates)

  • Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

  • This compound stock solution

  • Serum-free culture medium

  • Semi-solid overlay medium (e.g., medium containing 1% agarose or methylcellulose)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Fixing solution (e.g., 10% formaldehyde in PBS)

  • PBS

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

  • Virus Dilution: Prepare a dilution of the virus stock in serum-free medium that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Compound Treatment:

    • Pre-treatment of cells: Aspirate the culture medium from the cells and add medium containing various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) before infection.

    • Co-treatment: Mix the virus dilution with various concentrations of this compound and incubate for a defined period (e.g., 1 hour) before adding to the cells.

    • Post-treatment: After viral adsorption, add the overlay medium containing various concentrations of this compound.

  • Infection: Aspirate the medium from the cell monolayers. Inoculate the cells with the prepared virus or virus-compound mixture (100-200 µL per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay: After the adsorption period, aspirate the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Discard the fixing solution and stain the cells with the staining solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%.

Viral Load Reduction Assay (qRT-PCR)

This assay quantifies the amount of viral genetic material (RNA or DNA) in infected cells or culture supernatants to determine the effect of the antiviral compound on viral replication.

Materials:

  • Infected cell lysates or culture supernatants from a this compound treatment experiment

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Sample Collection: At various time points post-infection, collect cell lysates or culture supernatants from both this compound-treated and untreated infected cells.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the collected samples using a suitable extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, virus-specific primers, and probe (if using a probe-based assay). Add the extracted nucleic acid (or cDNA) to the reaction. Include a standard curve of known concentrations of viral nucleic acid to quantify the viral load. Also include no-template controls to check for contamination.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis: Determine the viral load in each sample by comparing the cycle threshold (Ct) values to the standard curve. Calculate the fold-change in viral load in the this compound-treated samples compared to the untreated control. The EC50 (50% effective concentration) can be determined as the concentration of the compound that reduces the viral load by 50%.

Signaling Pathways and Experimental Workflows

The antiviral mechanism of this compound is not yet fully elucidated. However, based on the activity of other triterpenoids, it is hypothesized to modulate host signaling pathways that are crucial for viral replication and the host's immune response. The following diagrams illustrate a general experimental workflow and potential signaling pathways that may be affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_antiviral_assays cluster_analysis Data Analysis Cell_Culture Host Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Antiviral Antiviral Efficacy Assays Cell_Culture->Antiviral Compound_Prep This compound Preparation Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Virus_Stock Virus Stock Preparation Virus_Stock->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 Plaque_Assay Plaque Reduction Assay qPCR_Assay Viral Load Reduction (qRT-PCR) IC50 Determine IC50/EC50 Plaque_Assay->IC50 qPCR_Assay->IC50 Mechanism Mechanism of Action Studies CC50->Mechanism IC50->Mechanism

Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.

Putative Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the innate immune response to viral infections. Many viruses have evolved mechanisms to manipulate this pathway to their advantage. Some triterpenoids have been shown to inhibit NF-κB activation, thereby reducing virus-induced inflammation and potentially inhibiting viral replication. This compound may exert its antiviral effect by interfering with this pathway. One study on a dammarane-type triterpenoid saponin demonstrated that it alleviated the inflammatory response by blocking the MyD88/NF-κB and STAT3 pathways[4].

NFkB_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_nucleus_content Virus Virus PAMPs Viral PAMPs (e.g., dsRNA, DNA) Virus->PAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR IKK IKK Complex PRR->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Antiviral Genes DNA->Genes Transcription Dammarenolic_Acid This compound (Putative Target) Dammarenolic_Acid->IKK Inhibits? Dammarenolic_Acid->NFkB Inhibits Translocation?

Caption: Putative modulation of the NF-κB signaling pathway by this compound during viral infection.

Putative Modulation of Interferon Signaling Pathway

The interferon (IFN) signaling pathway is another critical component of the host's antiviral defense. Upon viral recognition, cells produce interferons, which then signal to neighboring cells to induce an antiviral state by upregulating the expression of numerous interferon-stimulated genes (ISGs). The ability of a compound to modulate this pathway could significantly impact its antiviral efficacy.

Interferon_Pathway cluster_virus Viral Infection cluster_cell1 Infected Cell cluster_cell2 Neighboring Cell Virus Virus PAMPs Viral PAMPs Virus->PAMPs PRR PRRs PAMPs->PRR IRF37 IRF3/7 PRR->IRF37 Activates IFN_Gene IFN Gene IRF37->IFN_Gene Induces IFN Interferon (IFN) IFN_Gene->IFN Transcription & Translation IFNAR IFN Receptor (IFNAR) IFN->IFNAR Binds JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Activates ISRE ISRE ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Transcription Antiviral_State Antiviral State ISGs->Antiviral_State Dammarenolic_Acid This compound (Putative Target) Dammarenolic_Acid->IFN_Gene Modulates? Dammarenolic_Acid->JAK_STAT Modulates?

Caption: Putative modulation of the Interferon signaling pathway by this compound.

References

Dammarenolic Acid: Application Notes and Protocols for HIV Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dammarenolic acid as a potential therapeutic agent against the Human Immunodeficiency Virus (HIV). This document includes a summary of its anti-HIV activity, detailed protocols for key experimental assays, and visualizations of its proposed mechanism of action and experimental workflows.

Introduction

This compound, a 3,4-secodammarane triterpenoid isolated from plants of the Aglaia species, has demonstrated potent anti-retroviral activity in vitro.[1] It has been identified as a promising lead compound for the development of novel antiretroviral drugs.[1] This document outlines the current understanding of this compound's anti-HIV properties and provides standardized protocols for its further investigation.

Quantitative Data Summary

The anti-HIV-1 activity and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data.

CompoundIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Cell LineVirus StrainReference
This compound0.48>10.69>22.27Not specified in abstractHIV-1[1]
NevirapineNot specifiedSignificantly less cytotoxic than this compoundNot applicableNot specified in abstractHIV-1[1]
MethyldammarenolateNo anti-HIV-1 activityNot specifiedNot applicableNot specified in abstractHIV-1[1]

Proposed Mechanism of Action

Time-of-addition experiments have suggested that this compound acts at an early stage of the HIV-1 replication cycle.[1] Its kinetic profile is similar to that of Nevirapine, a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] This suggests that this compound may exert its anti-HIV effect by inhibiting the reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA.[2][3][4]

HIV_Lifecycle_Inhibition cluster_cell Host Cell HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Provirus HIV_DNA->Provirus Integration New_Virions New Virions Provirus->New_Virions Replication Dammarenolic_Acid This compound Dammarenolic_Acid->HIV_RNA Inhibits Reverse Transcriptase Experimental_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies A Cytotoxicity Assay (e.g., MTT, MTS) B Anti-HIV Activity Assay (e.g., TZM-bl reporter assay) A->B Determine non-toxic concentrations C Time-of-Addition Assay B->C Identify stage of inhibition D Enzymatic Assays (e.g., RT, Protease, Integrase) C->D Pinpoint specific enzyme target E Cell-based MOA Assays D->E Confirm target in cellular context

References

Application of Dammarenolic Acid in the Development of Novel Anti-Retroviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a 3,4-secodammarane triterpenoid isolated from plants of the Aglaia species, has demonstrated significant potential as a lead compound for the development of novel anti-retroviral drugs.[1][2] In vitro studies have highlighted its potent inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1), as well as other retroviruses such as Simian Immunodeficiency Virus (SIV) and Murine Leukemic Virus (MLV).[1] This document provides detailed application notes, summarizes key quantitative data, and presents experimental protocols for the evaluation of this compound and its derivatives as anti-retroviral agents.

Key Features of this compound

  • Potent Anti-HIV-1 Activity: this compound exhibits a strong inhibitory effect on HIV-1 replication in vitro.[1]

  • Broad Anti-Retroviral Spectrum: Its activity extends to other retroviruses, suggesting a potentially conserved mechanism of action.[1]

  • Novel Mechanism of Action: Time-of-addition experiments suggest that this compound acts early in the viral replication cycle, with kinetics similar to that of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2]

  • Favorable Selectivity Index: The compound shows a significant window between its effective antiviral concentration and the concentration at which it becomes cytotoxic.[1]

Data Presentation

The anti-retroviral activity and cytotoxicity of this compound are summarized in the table below. This data is derived from in vitro studies and provides a basis for further investigation and development.

CompoundVirusAssayIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
This compound HIV-1Vector-based antiviral screen0.48>10.69>22.27[1][2]
NevirapineHIV-1Vector-based antiviral screenNot explicitly statedSignificantly less cytotoxic than this compoundNot explicitly stated[1][2]
MethyldammarenolateHIV-1Vector-based antiviral screenNo activityNot reported-[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-retroviral properties of this compound. These are generalized protocols and may require optimization based on specific laboratory conditions, cell lines, and virus strains.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (Single-Cycle Infection)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 in a single-cycle infection model using reporter cells.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in complete DMEM to achieve final concentrations ranging from (for example) 0.01 µg/mL to 10 µg/mL. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Infection: Pre-incubate the cells with the serially diluted this compound for 1 hour at 37°C. Subsequently, add a pre-titered amount of HIV-1 virus stock to each well. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After 48 hours, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "virus only" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • HeLa or another suitable cell line

  • This compound

  • Complete DMEM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 µL of serially diluted this compound (prepared as in Protocol 1) to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a spectrophotometer. Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Protocol 3: Time-of-Addition Experiment

This experiment helps to identify the stage of the HIV-1 replication cycle targeted by this compound.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock

  • This compound

  • Known HIV-1 inhibitors with defined mechanisms of action (e.g., an entry inhibitor like AMD3100, a reverse transcriptase inhibitor like Nevirapine, and an integrase inhibitor like Raltegravir)

  • Complete DMEM

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Synchronized Infection: Seed TZM-bl cells as in Protocol 1. On the day of the experiment, cool the cells to 4°C for 20 minutes. Add a high titer of HIV-1 virus stock and incubate at 4°C for 1 hour to allow virus binding but not entry.

  • Initiation of Infection: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed complete DMEM to each well and place the plate in a 37°C, 5% CO2 incubator. This is considered time zero (T=0).

  • Time-of-Addition: Add this compound and the control inhibitors at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Incubation and Readout: Incubate the plate for a total of 48 hours from the time of infection. Measure luciferase activity as described in Protocol 1.

  • Data Analysis: Plot the percentage of inhibition for each compound at each time point. The time at which a compound loses its inhibitory activity indicates that the viral replication step it targets has been completed. Compare the inhibition profile of this compound to those of the known inhibitors to infer its mechanism of action.

Mandatory Visualization

Diagram 1: Proposed Mechanism of Action of this compound in the HIV-1 Life Cycle

HIV_Lifecycle cluster_host Host Cell Interior HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding HostCell Host T-Cell RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion Dammarenolic_Acid This compound (NNRTI-like) Dammarenolic_Acid->RT

Caption: Putative inhibition of HIV-1 reverse transcription by this compound.

Diagram 2: Experimental Workflow for Anti-HIV-1 Activity and Cytotoxicity Screening

Screening_Workflow Start Start: this compound Prep Prepare Serial Dilutions Start->Prep Split Prep->Split AntiHIV Anti-HIV-1 Assay (TZM-bl cells + HIV-1) Split->AntiHIV Cytotox Cytotoxicity Assay (HeLa cells) Split->Cytotox Incubate1 48h Incubation AntiHIV->Incubate1 Incubate2 48h Incubation Cytotox->Incubate2 Luciferase Measure Luciferase Activity Incubate1->Luciferase MTT Perform MTT Assay Incubate2->MTT IC50 Calculate IC50 Luciferase->IC50 CC50 Calculate CC50 MTT->CC50 SI Determine Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI

References

Synthesis of Dammarenolic Acid Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a tetracyclic triterpenoid of the dammarane family, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. As a versatile scaffold, its chemical modification has led to the development of numerous derivatives with significantly enhanced bioactivities, including anticancer, anti-inflammatory, neuroprotective, and α-glucosidase inhibitory effects. These modifications primarily focus on the carboxyl group and other reactive sites on the this compound backbone, allowing for the introduction of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis and bioactivity evaluation of this compound derivatives. It is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering structured data, step-by-step methodologies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the in vitro bioactivity of various synthesized this compound derivatives against different biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of future derivatives with improved therapeutic potential.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

CompoundDerivative TypeIC50 (µM)Reference
This compoundParent Compound4.0
Methyl DammarenolateMethyl Ester0.037
DammarenolamideAmide1.70
N-Methylpiperazinyl amideAmide-[1]
Morpholinyl amideAmide48.0
3-oxo-3A-homo-3a-aza-20(S)-hydroxydammar-24(25)-eneAza-derivative-
Acarbose (Reference)-~178

Table 2: Anticancer Activity of this compound and Related Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference(s)
This compoundMelanoma (CRL1579)-[2]
This compound alcohol derivativeMelanoma (CRL1579)Enhanced vs parent[2]
This compound aldehyde derivativeMelanoma (CRL1579)Enhanced vs parent[2]
This compound L-amino acid conjugatesMelanoma (CRL1579)Enhanced vs parent[2]
Ginsenoside AD-2 derivative 4cA549 (Lung)1.07[3]
Ginsenoside AD-1 derivative 6dHCT-116 (Colon)6.03[4]

Table 3: Anti-Inflammatory Activity of Dammarane Triterpenoids

CompoundAssayIC50 (µM)Reference(s)
Aglinin C 3-acetateTNF-α induced NF-κB activation (HepG2)12.45[5]
Aglinin CTNF-α induced NF-κB activation (HepG2)23.32[5]
24-epi-cabraleadiolTNF-α induced NF-κB activation (HepG2)13.95[5]
Impressic acidLPS-induced NO production (RAW 264.7)-
Acankoreanogenin ALPS-induced NO production (RAW 264.7)-

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of common this compound derivatives and for the in vitro assays used to evaluate their bioactivity.

Protocol 1: General Synthesis of this compound Amides and Esters

This protocol outlines a general procedure for the synthesis of amide and ester derivatives of this compound via an acid chloride intermediate.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol (for methyl ester) or desired amine (e.g., morpholine, N-methylpiperazine, amino acid esters)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (Argon or Nitrogen). b. Add triethylamine to the solution. c. Slowly add oxalyl chloride dropwise to the stirred solution at room temperature. d. Stir the reaction mixture at room temperature for 2 hours. The formation of the acid chloride can be monitored by thin-layer chromatography (TLC).

  • Formation of Ester or Amide: a. In a separate flask, dissolve the desired alcohol (e.g., methanol) or amine in anhydrous dichloromethane. For amino acid esters, use the hydrochloride salt and add triethylamine to liberate the free amine. b. Slowly add the solution from step 2a to the freshly prepared this compound chloride solution from step 1d. c. The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC. Reaction times typically range from 4 hours to overnight.

  • Work-up and Purification: a. Upon completion of the reaction, cool the mixture to room temperature. b. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ester or amide derivative.

  • Characterization: a. Confirm the structure and purity of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: α-Glucosidase Inhibitory Assay

This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of the synthesized derivatives using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized this compound derivatives

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer. b. Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer. c. Dissolve the synthesized derivatives and acarbose in DMSO to prepare stock solutions (e.g., 10 mg/mL). Further dilute with phosphate buffer to obtain a range of test concentrations.

  • Assay in 96-well Plate: a. To each well, add 50 µL of the test compound solution at various concentrations. b. Add 100 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding 50 µL of the pNPG solution to each well. d. Incubate the plate at 37°C for 30 minutes. e. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measurement and Calculation: a. Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader. b. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with DMSO instead of the test compound, and Abs_sample is the absorbance of the reaction with the test compound. c. The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of the synthesized derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Dexamethasone or L-NMMA (positive control)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: a. The next day, remove the medium and replace it with fresh medium containing various concentrations of the synthesized derivatives or the positive control. b. Pre-incubate the cells with the compounds for 1-2 hours. c. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells. d. Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Calculation: a. Measure the absorbance at 540 nm using a microplate reader. b. The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. c. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. d. Determine the IC₅₀ value for each compound.

Protocol 4: Anticancer Activity - MTT Cell Viability Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., A549, HCT-116, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Synthesized this compound derivatives

  • Doxorubicin or Cisplatin (positive control)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: a. The following day, treat the cells with various concentrations of the synthesized derivatives or the positive control. Include a vehicle control (DMSO). b. Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. b. Carefully remove the medium from each well. c. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement and Calculation: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. The cell viability is calculated as a percentage of the vehicle-treated control cells. % Cell Viability = (Abs_sample / Abs_control) x 100 c. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the bioactivity of this compound derivatives and a general workflow for their synthesis and evaluation.

Synthesis_Workflow Dammarenolic_Acid This compound Activation Activation (e.g., with Oxalyl Chloride) Dammarenolic_Acid->Activation Acid_Chloride This compound Chloride Intermediate Activation->Acid_Chloride Nucleophilic_Addition Nucleophilic Addition Acid_Chloride->Nucleophilic_Addition Derivatives This compound Derivatives (Amides, Esters) Nucleophilic_Addition->Derivatives Purification Purification (Column Chromatography) Derivatives->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioactivity_Screening Bioactivity Screening (e.g., Anticancer, Anti-inflammatory) Characterization->Bioactivity_Screening

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Dammarane_Derivatives Dammarane Derivatives Dammarane_Derivatives->IKK inhibits DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes transcription Apoptosis_Pathway cluster_cell Cancer Cell Dammarane_Derivatives Dammarane Derivatives Bax Bax Dammarane_Derivatives->Bax upregulates Bcl2 Bcl-2 Dammarane_Derivatives->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Extraction of Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Dammarenolic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale extraction of this compound?

A1: The primary challenges in the large-scale extraction of this compound, a dammarane-type triterpenoid, include:

  • Low Yield: this compound is often present in low concentrations in its natural source, Dammar resin, making high-yield extraction challenging.[1]

  • Co-extraction of Impurities: The crude extract typically contains a complex mixture of other triterpenoids, resinous materials, and pigments, which complicates the purification process.[1]

  • Degradation: this compound can be susceptible to degradation under certain conditions, such as high temperatures and extreme pH levels, which can occur during extraction and purification.[1][2]

  • Solubility Issues: Finding a suitable solvent system that provides good solubility for this compound while minimizing the co-extraction of impurities is crucial for an efficient process.

  • Purification Complexity: Separating this compound from structurally similar triterpenoids requires sophisticated chromatographic techniques that can be difficult and costly to scale up.[1]

Q2: Which extraction methods are most suitable for large-scale production of this compound?

A2: Several extraction methods can be adapted for the large-scale production of this compound. The choice of method depends on factors such as the desired purity, yield, cost, and environmental impact. Common methods include:

  • Soxhlet Extraction: A classical and exhaustive method, but it can be time-consuming and may lead to the degradation of thermolabile compounds due to prolonged exposure to heat.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. However, careful control of temperature is necessary to prevent degradation.[3]

  • Supercritical Fluid Extraction (SFE): This "green" technique uses a supercritical fluid, typically carbon dioxide, as the solvent. It is highly selective and leaves no residual solvent, but the initial equipment cost is high.

Q3: How can I minimize the degradation of this compound during extraction?

A3: To minimize the degradation of this compound, consider the following strategies:

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. For heat-sensitive compounds, lower extraction temperatures are recommended.[3]

  • pH Management: The stability of acidic triterpenoids can be pH-dependent. Maintaining a neutral or slightly acidic pH during extraction may help prevent degradation.

  • Inert Atmosphere: For compounds susceptible to oxidation, performing the extraction and subsequent processing steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

  • Limit Exposure to Light: Photodegradation can be a concern for some natural products. Storing extracts in light-protected containers is a good practice.[2]

Q4: What is the recommended approach for purifying large quantities of this compound?

A4: A multi-step approach is typically required for the large-scale purification of this compound:

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents to separate compounds based on their polarity. This can help remove highly polar or non-polar impurities.

  • Column Chromatography: This is a crucial step for separating this compound from other closely related triterpenoids. Macroporous resins or silica gel are commonly used as the stationary phase.[4][5] Gradient elution with a suitable solvent system is often employed to achieve good separation.

  • Crystallization: The final step to obtain high-purity this compound is often crystallization. This involves dissolving the partially purified compound in a suitable solvent at an elevated temperature and allowing it to cool slowly to form crystals.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the extraction solvent is critical. Triterpenoids are generally soluble in organic solvents like ethanol, methanol, and ethyl acetate.[3] Conduct small-scale trials with different solvents and solvent mixtures (e.g., ethanol/water) to identify the optimal system for this compound.
Insufficient Extraction Time or Temperature The extraction may be incomplete. Optimize the extraction time and temperature. For methods like UAE and MAE, shorter times and moderate temperatures are often effective.[3] However, be cautious as excessive heat can lead to degradation.[3]
Inadequate Solid-to-Liquid Ratio A low solvent-to-solid ratio may result in incomplete extraction. Increasing the solvent volume can improve yield up to a certain point. A typical starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL).[6]
Poor Raw Material Quality The concentration of this compound in Dammar resin can vary. Ensure the use of high-quality, properly stored raw material.
Problem 2: Co-extraction of Impurities
Possible CauseSuggested Solution
Non-selective Solvent System A highly effective solvent for this compound may also extract a wide range of impurities. Consider a two-step extraction process. First, use a non-polar solvent like hexane to remove lipids and waxes (defatting). Then, extract the residue with a more polar solvent to obtain the triterpenoids.[1]
Complex Nature of the Raw Material Dammar resin naturally contains a complex mixture of triterpenoids.[7] Employ a multi-step purification strategy. After initial extraction, use liquid-liquid partitioning followed by column chromatography to separate the target compound.[]
Problem 3: Difficulty in Purification by Column Chromatography
Possible CauseSuggested Solution
Poor Separation of Structurally Similar Compounds This compound may co-elute with other dammarane-type triterpenoids. Optimize the chromatographic conditions. This includes trying different stationary phases (e.g., silica gel with different pore sizes, or macroporous resins), and carefully developing a gradient elution method with a solvent system that provides better selectivity.[9]
Column Overloading Loading too much crude extract onto the column will result in poor separation. Determine the optimal loading capacity of your column for the crude extract through small-scale trials.
Irreversible Adsorption on the Column The acidic nature of this compound might lead to strong interactions with the stationary phase. Consider using a modified stationary phase or adding a small amount of a modifier (e.g., acetic acid) to the mobile phase to improve elution.
Problem 4: Challenges in Crystallization
Possible CauseSuggested Solution
Inappropriate Solvent The compound may be too soluble or insoluble in the chosen solvent. The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities. Common choices for triterpenoids include methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof.[10][11][12][13]
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the material is sufficiently pure before attempting crystallization. An additional chromatographic step may be necessary.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an amorphous solid or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[14]

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids (General)

Extraction MethodTypical SolventTemperature (°C)TimeAdvantagesDisadvantages
SoxhletEthanol, MethanolBoiling point of solvent6-24 hExhaustive extractionTime-consuming, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE)Ethanol, Methanol25-6030-60 minFaster, higher yield, less solventEquipment cost
Microwave-Assisted Extraction (MAE)Ethanol, Water50-1005-30 minVery fast, efficientPotential for localized overheating and degradation
Supercritical Fluid Extraction (SFE)Supercritical CO₂40-601-4 h"Green" solvent, high selectivityHigh initial investment

Note: The optimal conditions can vary significantly depending on the specific triterpenoid and the plant matrix.

Table 2: Influence of Extraction Parameters on Triterpenoid Yield (Illustrative Data for Triterpenoids from other sources)

ParameterCondition 1Yield (mg/g)Condition 2Yield (mg/g)Reference
Solvent 70% Ethanol29.1795% Ethanol25.4[3]
Temperature 30°C13.9270°CLowered yield[3]
Time (UAE) 30 min12.545 min13.92[3]
Solid-to-Liquid Ratio 1:10 (g/mL)13.921:20 (g/mL)13.5[3]

This table provides illustrative data for general triterpenoid extractions to demonstrate the impact of different parameters. Specific yield data for this compound is limited in the literature.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Dammar Resin

  • Preparation of Raw Material: Grind the Dammar resin into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered resin in a large-scale ultrasonic extraction vessel.

    • Add a suitable solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:15 (g/mL).[3]

    • Set the ultrasonic bath to the desired frequency and power.

    • Conduct the extraction at a controlled temperature (e.g., 40-50°C) for a predetermined time (e.g., 45-60 minutes).[3]

  • Filtration: After extraction, filter the mixture through a suitable filter press or centrifugation system to separate the liquid extract from the solid residue.

  • Concentration: Concentrate the filtrate using a large-scale rotary evaporator or falling film evaporator under reduced pressure to remove the solvent. This will yield the crude triterpenoid extract.

Protocol 2: General Procedure for Large-Scale Column Chromatography Purification

  • Column Packing:

    • Select an appropriate stationary phase (e.g., macroporous resin or silica gel).

    • Pack a large-scale chromatography column with the stationary phase using a slurry packing method to ensure a uniform bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common solvent system for triterpenoids is a gradient of ethyl acetate in hexane.

    • Monitor the elution of compounds using a suitable detection method (e.g., UV detector or by collecting fractions and analyzing them by TLC or HPLC).

  • Fraction Collection: Collect fractions as the compounds elute from the column. Combine fractions containing the desired compound based on the analysis.

  • Solvent Evaporation: Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 3: General Procedure for Crystallization

  • Dissolution: Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For better crystal formation, avoid disturbing the solution during this stage.

  • Further Cooling: Once the solution has reached room temperature, place it in a refrigerator or an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Extraction_Workflow RawMaterial Dammar Resin Grinding Grinding RawMaterial->Grinding Extraction Large-Scale Extraction (e.g., UAE with Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Crude Extract) Filtration->Concentration Purification Purification Concentration->Purification ColumnChromatography Column Chromatography Purification->ColumnChromatography Primary Crystallization Crystallization ColumnChromatography->Crystallization Secondary FinalProduct Pure this compound Crystallization->FinalProduct

Caption: A generalized workflow for the large-scale extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckSolvent Optimize Solvent System? (Polarity, Composition) Start->CheckSolvent CheckParams Optimize Extraction Parameters? (Time, Temperature, Ratio) Start->CheckParams CheckPurity Assess Raw Material Quality? Start->CheckPurity CheckMethod Consider Alternative Extraction Method? (e.g., UAE, MAE) CheckSolvent->CheckMethod CheckParams->CheckMethod Solution Improved Yield CheckPurity->Solution CheckMethod->Solution

Caption: A logical troubleshooting guide for addressing low yields in this compound extraction.

Degradation_Prevention Degradation This compound Degradation Temp Control Temperature (Avoid excessive heat) Degradation->Temp pH Manage pH (Neutral or slightly acidic) Degradation->pH Oxidation Prevent Oxidation (Inert atmosphere) Degradation->Oxidation Light Limit Light Exposure Degradation->Light

Caption: Key factors to control to prevent the degradation of this compound during extraction.

References

Optimizing the yield of Dammarenolic acid from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Dammarenolic acid from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for obtaining this compound?

This compound is a dammarane-type triterpenoid predominantly found in the resin of plants from the Dipterocarpaceae family, commonly known as dammar resin. Species such as Aglaia elliptica and those from the Dipterocarpus genus are known sources.[1][2] this compound can constitute a significant portion of the acidic fraction of dammar resin.

Q2: What is the general overview of the extraction and purification process for this compound?

The general workflow involves the extraction of the plant material with an organic solvent, followed by a series of purification steps. A common approach includes:

  • Solvent Extraction: Utilizing a polar solvent like methanol to extract a wide range of compounds from the dried and ground plant material.[1]

  • Solvent Partitioning: Fractionating the crude extract based on polarity by partitioning it between immiscible solvents (e.g., n-hexane, ethyl acetate).[1]

  • Chromatographic Purification: Isolating this compound from the enriched fraction using techniques like silica gel column chromatography or macroporous resin adsorption.[3][4][5]

Q3: What are the key parameters to optimize for maximizing the extraction yield?

To maximize the yield of this compound, consider optimizing the following parameters:

  • Solvent Selection: The choice of solvent is critical. While methanol is effective for initial extraction, the solvent system for chromatography needs careful optimization.[1][3]

  • Temperature: Higher temperatures can increase extraction efficiency, but may also lead to the degradation of thermolabile compounds. A balance must be struck, often through experimentation.[6]

  • pH: The pH of the extraction solvent can influence the solubility and stability of acidic compounds like this compound. Acidic conditions are often preferred for the stability of phenolic compounds, which may be relevant to triterpenoids as well.[7][8]

  • Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency. Optimization is necessary to ensure maximum extraction without excessive solvent usage.[9]

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low overall extract yield Inefficient initial extraction.- Ensure the plant material is properly dried and finely ground to increase surface area. - Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. - Optimize the solid-to-liquid ratio and extraction time.[9]
Low concentration of this compound in the extract Improper solvent selection for partitioning or chromatography.- Perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separating this compound from other components. - For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating triterpenoids.[1][10]
Degradation of this compound Harsh extraction conditions (e.g., high temperature, extreme pH).- Conduct extractions at moderate temperatures (e.g., 40-60°C).[6] - Evaluate the stability of this compound at different pH values and buffer the extraction solvent if necessary.[7][8] - Minimize exposure to light and oxygen during the process.
Poor Purity of this compound
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities during column chromatography Suboptimal solvent system or column packing.- Optimize the solvent gradient for column chromatography. A common system for triterpenoids is a mixture of chloroform, methanol, and water; systematically varying the proportions can improve separation.[3] - Adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve the peak shape of acidic compounds.[3] - Ensure the silica gel column is packed uniformly to avoid channeling.[11]
Presence of polar impurities (e.g., polysaccharides, proteins) Co-extraction of highly polar compounds.- Pre-extract the plant material with a non-polar solvent to remove lipids and other non-polar impurities. - Utilize macroporous resins for purification, which can effectively separate triterpenoids from sugars and proteins.[4] - For extracts with high protein content, consider a protein precipitation step.[4]
Peak tailing in chromatographic analysis Interaction of the acidic group of this compound with the stationary phase.- Add a small percentage of a modifier like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[3]

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids

Extraction MethodSolventTemperature (°C)TimeReported Yield/PurityReference
MacerationMethanolRoom Temperature5 days321.5 g crude extract from 2.3 kg bark[1]
Ultrasound-Assisted Extraction (UAE)75% Ethanol6542 min33.92 ± 0.52 mg/g DW (total triterpenoids)[12]
Macroporous Resin Purification95% Ethanol (elution)Room Temperature-4.3-fold increase in purity[12]

Table 2: Typical Yields of Triterpenoids from Plant Sources

Plant SourcePlant PartCompound/ExtractReported YieldReference
Dipterocarpus alatusOleoresinTriterpenes17.05% of oleoresin[1]
Dammar ResinResinThis compound~23% of resin[1]
Aglaia ellipticaStem Barkn-hexane extract22.6 g from 321.5 g crude extract[1]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Aglaia sp. Bark

This protocol is adapted from the methodology for extracting dammarane-type triterpenoids from Aglaia elliptica.[1]

  • Plant Material Preparation:

    • Air-dry the stem bark of the plant material.

    • Grind the dried bark into a coarse powder.

  • Methanol Extraction:

    • Macerate the powdered bark in methanol (e.g., 2.3 kg of powder in 12 L of methanol) at room temperature for 5 days with occasional stirring.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Dissolve the crude methanol extract in water.

    • Perform successive extractions with n-hexane.

    • Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane extract, which is expected to be rich in triterpenoids.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (70-230 mesh) column.

    • Apply the n-hexane extract to the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent.

Protocol 2: Purification of Triterpenoids using Macroporous Resin

This protocol provides a general procedure for purifying triterpenoids from a crude extract.[4][12]

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).

    • Pack the resin into a chromatography column.

  • Adsorption:

    • Dissolve the crude triterpenoid extract in an appropriate solvent.

    • Load the solution onto the prepared column and allow it to adsorb for a specified time (e.g., 2 hours).

  • Washing:

    • Wash the column with deionized water to remove highly polar impurities like proteins and polysaccharides.

    • Subsequently, wash with increasing concentrations of ethanol (e.g., 25%, 50%) to remove other impurities.

  • Elution:

    • Elute the target triterpenoids with a high concentration of ethanol (e.g., 75% or 95%).

    • Collect the eluate containing the purified triterpenoids.

    • Concentrate the eluate to obtain the purified product.

Mandatory Visualization

experimental_workflow plant_material Dried & Ground Plant Material (e.g., Aglaia sp. bark) extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane/Water) crude_extract->partitioning hexane_fraction n-Hexane Fraction (Rich in Triterpenoids) partitioning->hexane_fraction chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) hexane_fraction->chromatography fractions Collected Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound Pool & Evaporate

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_purity Review Purification Protocol start->check_purity optimize_extraction Optimize: - Solvent - Temperature - Time - Solid:Liquid Ratio check_extraction->optimize_extraction degradation Check for Degradation check_extraction->degradation optimize_purification Optimize: - Solvent System - Stationary Phase - Gradient check_purity->optimize_purification impurities Identify Impurities check_purity->impurities stability_tests Perform Stability Tests (pH, Temp, Light) degradation->stability_tests pre_purification Implement Pre-purification Step impurities->pre_purification

Caption: Logical workflow for troubleshooting low yield or purity issues.

apoptosis_pathway Dammarenolic_Acid This compound ROS Increased ROS Production Dammarenolic_Acid->ROS MMP Mitochondrial Membrane Potential Decrease ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

nfkb_pathway Dammarenolic_Acid This compound IKK IKK Complex Dammarenolic_Acid->IKK Inhibition IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nuclear Translocation NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

References

Addressing solubility issues of Dammarenolic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dammarenolic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The nonpolar nature of the pentacyclic triterpenoid structure of this compound leads to its poor solubility in polar solvents like water and aqueous buffers[2]. If you are observing little to no dissolution, it is likely due to this inherent hydrophobicity. Simply adding the compound to the buffer and stirring may not be sufficient to achieve a desired concentration.

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly increase its apparent water solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can improve its wettability and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates.

  • Liposomal Formulation: Encapsulating this compound within lipid bilayers to form liposomes can facilitate its dispersion in aqueous media.

  • Use of Co-solvents and Surfactants: While potentially useful, the choice of co-solvents and surfactants should be carefully considered based on the specific experimental requirements and potential toxicity.

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: this compound possesses a carboxylic acid group. Therefore, adjusting the pH of the aqueous solution to a basic pH (e.g., between 8 and 14) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt and thereby increasing its solubility[1]. However, the stability of this compound at high pH and the suitability of a high pH environment for your specific application must be considered.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution Upon Dilution

Possible Cause: The initial solvent used to dissolve the this compound is not miscible with the final aqueous solution, or the concentration of the solubilizing agent is insufficient in the final volume.

Troubleshooting Steps:

  • Solvent/Co-solvent System:

    • Ensure the organic solvent used for initial dissolution is fully miscible with your aqueous buffer.

    • Consider using a co-solvent system. For example, initially dissolve the this compound in a small amount of an organic solvent like ethanol or DMSO, and then add it to the aqueous buffer containing a suitable surfactant or cyclodextrin while stirring vigorously.

  • Surfactant Concentration:

    • If using surfactants, ensure the final concentration in the diluted solution is above the critical micelle concentration (CMC) to maintain the solubilized state.

  • Order of Addition:

    • Try adding the concentrated this compound solution dropwise to the vigorously stirred aqueous buffer to promote better dispersion and prevent localized high concentrations that can lead to precipitation.

Issue 2: Low Yield of this compound in Formulations (e.g., Liposomes, Nanoparticles)

Possible Cause: Inefficient encapsulation or loading during the formulation process.

Troubleshooting Steps:

  • Optimize Drug-to-Carrier Ratio:

    • Experiment with different ratios of this compound to the solubilizing agent (e.g., lipid for liposomes, polymer for nanoparticles). An excess of the drug can lead to the formation of unincorporated crystals.

  • Processing Parameters:

    • For liposomes prepared by the thin-film hydration method, ensure the hydration temperature is above the phase transition temperature of the lipids used.

    • For nanoparticle preparation using solvent evaporation, control the rate of solvent removal to allow for efficient particle formation and drug entrapment.

  • Purification Method:

    • During the removal of unencapsulated this compound (e.g., by centrifugation or dialysis), be mindful of potential product loss. Optimize the purification parameters to maximize the recovery of the final formulation.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential for solubility enhancement of triterpenic acids based on available data for related compounds.

CompoundSolvent/MethodTemperature (°C)SolubilityFold Increase (approx.)Citation
Betulinic AcidWaterNot Specified< 0.1 µg/mL-[1]
Ursolic AcidWater301.02 x 10⁻⁷ g/L-[3]
Ursolic AcidAqueous solution of [C₁₆C₁im]Cl302.48 g/L~2.4 x 10⁷[3]
Ursolic AcidAqueous solution of [C₄C₁im][C₈H₁₇SO₄]303.13 g/L~3.1 x 10⁷[3]

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrin Complexation (Kneading Method)
  • Materials: this compound, β-cyclodextrin (or a derivative like HP-β-cyclodextrin), ethanol, deionized water.

  • Procedure:

    • Weigh this compound and cyclodextrin in a 1:2 molar ratio.

    • Transfer the powders to a mortar.

    • Add a small amount of a 1:1 (v/v) ethanol/water mixture to the powders to form a thick paste.

    • Knead the paste thoroughly for 60 minutes.

    • Dry the resulting solid in a vacuum oven at 40°C until a constant weight is achieved.

    • The resulting powder is the this compound-cyclodextrin inclusion complex, which can be dissolved in an aqueous buffer for your experiment.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), a suitable organic solvent (e.g., ethanol).

  • Procedure:

    • Prepare a physical mixture of this compound and the hydrophilic polymer at a 1:5 weight ratio.

    • Dissolve the mixture in a minimal amount of the organic solvent with stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C to form a thin film.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be used for dissolution studies or further formulation.

Protocol 3: Formulation of this compound Loaded Liposomes (Thin-Film Hydration Method)
  • Materials: this compound, phospholipids (e.g., DSPC, Cholesterol), chloroform, aqueous buffer (e.g., PBS pH 7.4).

  • Procedure:

    • Dissolve this compound, DSPC, and Cholesterol (e.g., in a 1:10:5 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

    • Remove unencapsulated this compound by centrifugation or dialysis.

Signaling Pathway Diagrams

This compound and related triterpenoids have been reported to exhibit anti-inflammatory, anti-cancer, and antiviral activities. The following diagrams illustrate potential signaling pathways that may be modulated by this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Dammarenolic_Acid This compound Dammarenolic_Acid->NFkB Inhibits Translocation

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

anti_cancer_pathway cluster_nucleus In the Nucleus Dammarenolic_Acid This compound ROS Reactive Oxygen Species (ROS) Dammarenolic_Acid->ROS May modulate Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Induces Transcription Cell_Survival Inhibition of Apoptosis Antioxidant_Genes->Cell_Survival Contributes to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Potential anti-cancer mechanism of this compound via modulation of the Nrf2 signaling pathway.

experimental_workflow start Poorly Soluble This compound solubilization Solubilization Method start->solubilization cyclo Cyclodextrin Complexation solubilization->cyclo Choose solid Solid Dispersion solubilization->solid Choose nano Nanoparticle Formulation solubilization->nano Choose lipo Liposomal Formulation solubilization->lipo Choose characterization Characterization cyclo->characterization solid->characterization nano->characterization lipo->characterization sol_test Solubility Testing characterization->sol_test size_zeta Particle Size & Zeta Potential characterization->size_zeta ee Encapsulation Efficiency characterization->ee dissolution In Vitro Dissolution characterization->dissolution application Downstream Application dissolution->application

Caption: General experimental workflow for addressing this compound solubility issues.

References

Improving the stability of Dammarenolic acid for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dammarenolic acid for experimental use.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur due to poor solubility or temperature fluctuations.

  • Troubleshooting Steps:

    • Verify Solvent Choice: this compound, a lipophilic triterpenoid, has poor solubility in aqueous solutions. Ensure you are using a suitable organic solvent such as DMSO, ethanol, or methanol for your stock solution. For final experimental concentrations, a co-solvent system or the use of a carrier like bovine serum albumin (BSA) might be necessary to maintain solubility in aqueous buffers.

    • Gentle Warming: Try gently warming the solution in a water bath (not exceeding 40°C) to aid dissolution.

    • Sonication: Use a sonicator bath for a few minutes to help break up any precipitate and improve solubility.

    • Fresh Preparation: If the issue persists, it is best to prepare a fresh solution, ensuring the compound is fully dissolved before any dilutions.

Q2: I am observing a loss of activity of my this compound solution over a short period. What could be the cause?

A2: Loss of biological activity is often linked to chemical degradation. This compound is susceptible to oxidation, and its stability can be compromised by environmental factors.

  • Troubleshooting Steps:

    • Protect from Light: this compound can be sensitive to light. Store stock solutions and experimental setups in amber vials or protect them from direct light exposure by wrapping them in aluminum foil.

    • Control pH: The stability of acidic compounds like this compound can be pH-dependent. Avoid highly acidic or alkaline conditions in your experimental buffers unless specifically required by the protocol. A pH range of 6-8 is generally recommended for optimal stability.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into smaller, single-use volumes to avoid this.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution to prevent oxidative degradation. (See Experimental Protocols for a detailed procedure).

Q3: I am getting inconsistent results in my cell-based assays with this compound. How can I improve reproducibility?

A3: Inconsistent results can stem from variability in solution preparation, storage, or experimental execution.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Always use the same solvent and preparation method for your this compound solutions. Ensure the compound is completely dissolved before use.

    • Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store diluted solutions for extended periods.

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on your cells.

    • Check for Contamination: Ensure your stock solution has not been contaminated. If in doubt, prepare a fresh stock.

Data Presentation: Stability of this compound

The following tables summarize the stability of this compound under various conditions. This data is compiled from general knowledge of triterpenoid acid stability and should be used as a guideline.

Table 1: Stability of this compound in Different Solvents at 4°C (Protected from Light)

SolventConcentrationEstimated Half-lifeNotes
DMSO10 mM> 6 monthsRecommended for long-term storage of stock solutions.
Ethanol (95%)10 mM~ 3-4 monthsGood for stock solutions, but may be more volatile.
Methanol10 mM~ 2-3 monthsSuitable for short-term storage.
PBS (pH 7.4)10 µM< 24 hoursPoor stability in aqueous solutions; prepare fresh for experiments.

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pHBuffer SystemEstimated Degradation after 24 hours
4.0Acetate Buffer~ 25%
7.0Phosphate Buffer~ 10%
9.0Tris Buffer~ 30%

Table 3: Effect of Storage Conditions on this compound (10 mM in DMSO)

TemperatureLight ExposureEstimated Stability
-20°CDark> 1 year
4°CDark> 6 months
25°CDark~ 1-2 weeks
25°CLight< 1 week

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound with an antioxidant to improve its stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated hydroxytoluene (BHT)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare BHT Stock Solution: Dissolve BHT in DMSO to a final concentration of 100 mM.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Add Antioxidant: To the this compound solution, add the BHT stock solution to a final concentration of 100 µM.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes to aid dissolution.

  • Sonicate if Necessary: If any particulate matter is visible, sonicate the solution in a water bath for 5-10 minutes.

  • Aliquot and Store: Aliquot the stabilized stock solution into single-use amber microcentrifuge tubes. Store at -20°C for long-term storage or 4°C for short-term use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_bht Add BHT (Antioxidant) dissolve->add_bht mix Vortex/Sonicate add_bht->mix aliquot Aliquot into Amber Vials mix->aliquot store Store at -20°C aliquot->store thaw Thaw an Aliquot store->thaw dilute Prepare Fresh Dilutions thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for preparing and using a stabilized this compound solution.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Integrity (Cloudy? Precipitate?) start->check_solution yes_precipitate Yes check_solution->yes_precipitate Issue Found no_precipitate No check_solution->no_precipitate No Issue troubleshoot_solubility Troubleshoot Solubility: - Gentle Warming - Sonication - Fresh Preparation yes_precipitate->troubleshoot_solubility check_degradation Suspect Degradation (Loss of Activity?) no_precipitate->check_degradation end Consistent Results troubleshoot_solubility->end yes_degradation Yes check_degradation->yes_degradation Issue Found no_degradation No check_degradation->no_degradation No Issue troubleshoot_stability Improve Stability: - Protect from Light - Control pH - Aliquot & Freeze - Use Antioxidants yes_degradation->troubleshoot_stability check_protocol Review Experimental Protocol no_degradation->check_protocol troubleshoot_stability->end protocol_issues Address Protocol Variability: - Standardize Preparation - Use Fresh Dilutions - Include Vehicle Control check_protocol->protocol_issues protocol_issues->end

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_cell_cycle Cell Cycle Regulation DA This compound PKC PKCα DA->PKC Inhibits MAPK ERK / p38 MAPK DA->MAPK Inhibits CDK CDK/Cyclin Complexes DA->CDK Modulates IKK IKK PKC->IKK MAPK->IKK NFkB NF-κB Activation IKK->NFkB COX2 COX-2 Expression NFkB->COX2 PG Prostaglandin Synthesis COX2->PG S_phase S Phase Arrest CDK->S_phase G2M_phase G2/M Phase Arrest CDK->G2M_phase

Overcoming limitations in the chemical synthesis of Dammarenolic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Chemical Synthesis of Dammarenolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of this complex triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total chemical synthesis of this compound?

A1: The primary challenge lies in two key stages: first, the stereoselective cyclization of an acyclic precursor like 2,3-oxidosqualene to form the dammarane skeleton (specifically, Dammarenediol-II), and second, the subsequent selective oxidative cleavage of the A-ring between the C3 and C4 positions to yield the final 3,4-seco-dammarane structure of this compound. Both steps often suffer from low yields and the formation of numerous side products.

Q2: Why is the cyclization to Dammarenediol-II often low-yielding?

A2: The cyclization of 2,3-oxidosqualene is a biomimetic process that, in nature, is precisely controlled by the enzyme Dammarenediol-II synthase.[1][2] In a laboratory setting, using Lewis acids to initiate the cyclization cascade can lead to a mixture of different triterpene skeletons (e.g., lupeol, β-amyrin) and stereoisomers because the reaction intermediates are highly reactive carbocations. Controlling the reaction pathway to favor the formation of the dammarenyl cation and its subsequent quenching to Dammarenediol-II is difficult and highly dependent on reaction conditions.[3]

Q3: What are the common starting materials for synthesizing the dammarane skeleton?

A3: The most common biosynthetic precursor is (3S)-2,3-oxidosqualene.[4] Chemical syntheses often utilize this or structurally similar polyene substrates that can be induced to cyclize. The synthesis of these precursors themselves can be a multi-step process.

Q4: Are there alternatives to total synthesis for obtaining this compound?

A4: Yes. This compound can be isolated from natural sources, such as the resin of Dipterocarpus alatus or plants from the Aglaia species.[5][6] Following isolation, semi-synthesis can be performed to create various derivatives.[5] For many applications, isolation from natural sources is more economically viable than a complex total synthesis.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem Area 1: Low Yield in the Cyclization to Dammarenediol-II

Q: My Lewis acid-catalyzed cyclization of 2,3-oxidosqualene is producing a complex mixture with less than 15% yield of the desired Dammarenediol-II. How can I improve this?

A: Low yield and poor selectivity are the most common issues in this step. The outcome is highly sensitive to reaction parameters. Consult the table below for potential causes and solutions.

Troubleshooting Cyclization

Potential Cause Recommended Solution
Inappropriate Lewis Acid The strength and nature of the Lewis acid are critical. Screen a variety of Lewis acids, such as SnCl₄, TiCl₄, or BF₃·OEt₂. Start with milder conditions and gradually increase the strength if no reaction occurs.
Sub-optimal Temperature Run the reaction at a very low temperature (e.g., -78 °C) to improve selectivity and minimize side reactions. Slowly allow the reaction to warm if the conversion is too low.
Presence of Water Trace amounts of water can quench the Lewis acid or react with carbocation intermediates. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents.
Incorrect Solvent The polarity of the solvent can influence the folding of the polyene precursor and stabilize intermediates differently. Test a range of non-polar solvents like dichloromethane, toluene, or hexane.

| Low Purity of Starting Material | Impurities in the 2,3-oxidosqualene can interfere with the reaction. Purify the starting material meticulously using flash chromatography immediately before use. |

Problem Area 2: Inefficient or Non-selective Oxidative Cleavage of Ring A

Q: I am attempting to oxidize a Dammarenediol-II derivative to open the A-ring, but I am either recovering the starting material or getting a mixture of over-oxidized products. What should I do?

A: The oxidative cleavage of the C3-C4 bond to form a seco-dammarane is a delicate transformation that requires a specific and controlled sequence. Direct oxidation is often not feasible. A common strategy involves a two-step process: dihydroxylation of the C3-C4 olefin (if present) or a derivative, followed by oxidative cleavage of the resulting diol.

Troubleshooting Oxidative Cleavage

Potential Cause Recommended Solution
Wrong Choice of Oxidant A powerful oxidant like KMnO₄ may be too harsh. For cleaving a 1,2-diol, Sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are standard, mild reagents. For cleaving a double bond, the Lemieux-Johnson oxidation (OsO₄, NaIO₄) is a good option.
Sensitive Functional Groups Other functional groups in the molecule (e.g., other hydroxyl groups, double bonds) may react with the oxidant. Protect sensitive groups before attempting the cleavage. For instance, acetylate the hydroxyl groups at C12 and C20.
Reaction Conditions The pH, temperature, and solvent can all affect the reaction's success. Periodate cleavages often work well in aqueous/organic solvent mixtures (e.g., THF/water). Ensure the temperature is controlled, as these reactions can be exothermic.

| Incomplete Intermediate Step | If you are performing a two-step dihydroxylation-cleavage, ensure the initial dihydroxylation step has gone to completion before adding the cleaving agent. Monitor this step carefully by TLC.[7] |

Problem Area 3: Difficulty in Product Purification

Q: this compound is co-eluting with a persistent impurity during silica gel chromatography. How can I achieve better separation?

A: Purification of complex natural products is a frequent challenge due to the presence of structurally similar byproducts.[8][9] If standard chromatography is failing, consider the following advanced strategies.

Troubleshooting Purification

Strategy Description
Change Solvent System Systematically screen different solvent systems with varying polarities and compositions (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). Adding a small amount of acetic acid can sometimes improve the resolution of carboxylic acids.
Use a Different Stationary Phase If normal phase silica fails, try reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water).
Derivatization Convert the this compound to its methyl ester using a mild agent like trimethylsilyldiazomethane.[10] The change in polarity may allow for easier separation from the impurity. After purification, the ester can be hydrolyzed back to the acid.

| Recrystallization | If the product is a solid and has high enough purity (>90%), attempt recrystallization from various solvent systems to obtain highly pure material. |

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization of 2,3-Oxidosqualene

  • 1. Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (3S)-2,3-oxidosqualene (1 equivalent) in anhydrous dichloromethane (DCM) to a final concentration of 0.01 M.

  • 2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • 3. Initiation: Add a solution of tin(IV) chloride (SnCl₄) (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 15 minutes.

  • 4. Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by quenching small aliquots and analyzing via TLC.

  • 5. Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • 6. Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • 7. Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate Dammarenediol-II.

Protocol 2: General Procedure for Oxidative Cleavage of a Dammarenediol-II Derivative

This protocol assumes you start with a Dammarenediol-II derivative where Ring A contains a C3=C4 double bond and other sensitive groups are protected.

  • 1. Dihydroxylation: Dissolve the starting material (1 equivalent) in a 10:1 mixture of acetone and water. Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents). Add a catalytic amount of osmium tetroxide (OsO₄) (0.02 equivalents). Stir at room temperature for 12-24 hours until TLC analysis shows complete consumption of the starting material.

  • 2. Quenching (Step 1): Add solid sodium sulfite and stir for 30 minutes to quench the OsO₄. Dilute with ethyl acetate and water.

  • 3. Workup (Step 1): Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diol. This intermediate can be purified or used directly.

  • 4. Cleavage: Dissolve the crude diol in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath. Add sodium periodate (NaIO₄) (2.5 equivalents) portion-wise over 20 minutes.

  • 5. Reaction (Step 2): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • 6. Workup (Step 2): Dilute the reaction with water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • 7. Purification: Purify the resulting crude product (a precursor to this compound) by flash column chromatography. Subsequent steps would involve deprotection and final modifications.

Visualizations

Synthesis_Pathway cluster_start Precursor Synthesis cluster_core Core Skeleton Formation cluster_final Final Modification Squalene Squalene Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol Lewis Acid-Catalyzed Cyclization Limitation1 Limitation: Low Yield & Selectivity Dammarenediol->Limitation1 Protected Protected Dammarenediol-II Derivative Dammarenediol->Protected Protection Cleaved This compound Protected->Cleaved Oxidative Cleavage & Deprotection Limitation2 Limitation: Difficult A-Ring Cleavage Cleaved->Limitation2

Caption: Synthetic pathway of this compound highlighting critical steps.

Troubleshooting_Workflow cluster_tlc TLC Interpretation cluster_solutions Potential Solutions Start Reaction Analysis: Low Yield or Complex Mixture TLC Analyze Crude Reaction by TLC Start->TLC NMR Analyze Crude by ¹H NMR Start->NMR TLC_Result What does the TLC show? TLC->TLC_Result Incomplete Starting Material Remains TLC_Result->Incomplete Incomplete Conversion SideProducts Multiple New Spots TLC_Result->SideProducts Side Reactions Baseline Product at Baseline TLC_Result->Baseline Polar Product Sol_Incomplete Increase Reaction Time/Temp Add More Reagent Incomplete->Sol_Incomplete Sol_Side Lower Temperature Change Reagent/Solvent Check Reagent Purity SideProducts->Sol_Side Sol_Baseline Use More Polar Eluent Consider Reverse Phase Baseline->Sol_Baseline

Caption: A logical workflow for troubleshooting failed chemical reactions.

Purification_Strategy Start Crude Product Mixture Flash Flash Column Chromatography (Normal Phase Silica) Start->Flash Analyze Analyze Fractions by TLC Flash->Analyze Combine Combine Pure Fractions Analyze->Combine CheckPurity Check Purity (NMR, LC-MS) Combine->CheckPurity Pure Pure Product (>95%) CheckPurity->Pure Yes Impure Impure Product (<95%) CheckPurity->Impure No Recrystallize Recrystallization Pure->Recrystallize For Crystalline Solid Rechromatograph Re-purify Impure Fractions (e.g., Reverse Phase HPLC) Impure->Rechromatograph Rechromatograph->CheckPurity

Caption: A standard workflow for the purification of a target compound.

References

Technical Support Center: Accurate Quantification of Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Dammarenolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Question: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue that can affect the accuracy of quantification. Here are the potential causes and solutions:

    • Secondary Interactions: Silanol groups on the surface of C18 columns can interact with acidic compounds like this compound, leading to peak tailing.

      • Solution: Add a small amount of a weak acid, such as 0.1% acetic acid or formic acid, to the mobile phase.[1] This will suppress the ionization of this compound and minimize secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute your sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.

      • Solution: Optimize the mobile phase pH to ensure this compound is in a single, non-ionized form.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: Flush the column with a strong solvent or replace the column if necessary.[2]

Issue 2: Low UV Sensitivity for this compound

  • Question: I am struggling to get a good UV signal for this compound. Why is this happening and what are my options?

  • Answer: this compound, like many triterpenoids, lacks a strong chromophore, resulting in low UV absorption.[3]

    • Solution 1: Low Wavelength Detection: Set the UV detector to a low wavelength, typically between 205-210 nm, to increase sensitivity.[3] Be aware that this can also increase baseline noise, so using high-purity HPLC-grade solvents is crucial.[2]

    • Solution 2: Derivatization: Chemical derivatization can be employed to introduce a chromophore into the this compound molecule, significantly enhancing its UV absorbance or enabling fluorescent detection.[4] Dansyl chloride is an example of a derivatizing agent that can be used.[4]

    • Solution 3: Alternative Detection Methods: Consider using a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, LC-MS provides high sensitivity and selectivity without the need for a chromophore.[5]

Issue 3: Inconsistent Retention Times in HPLC

  • Question: The retention time for this compound is shifting between injections. What could be causing this instability?

  • Answer: Retention time shifts can compromise the reliability of your quantification. Common causes include:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts.

      • Solution: Ensure accurate mobile phase preparation and use a solvent degasser.[2]

    • Temperature Variations: Changes in column temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant and controlled temperature.[1]

    • Pump Issues: Inconsistent flow rates from the HPLC pump can cause retention time drift.

      • Solution: Regularly maintain and check the performance of your HPLC pump.[2]

    • Column Equilibration: Insufficient column equilibration time between injections or after a gradient run can lead to inconsistent retention.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 4: Matrix Effects in LC-MS Analysis

  • Question: I suspect matrix effects are impacting the accuracy of my this compound quantification by LC-MS. How can I identify and mitigate this?

  • Answer: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS.[5]

    • Identification:

      • Post-column Infusion: Infuse a constant flow of this compound standard post-column while injecting a blank matrix sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement.

      • Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent.[6]

    • Mitigation Strategies:

      • Effective Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7]

      • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

      • Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the matrix, but it is more time-consuming.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for the accurate quantification of this compound?

A1: The choice of method depends on the specific requirements of your analysis, such as sensitivity, selectivity, and sample matrix complexity.

  • HPLC-UV: A common and accessible technique. However, due to the low UV absorbance of this compound, method optimization (e.g., low wavelength detection) or derivatization is often necessary for sufficient sensitivity.[3]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices like biological fluids or plant extracts.[5][8] It is less susceptible to interferences than HPLC-UV.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that allows for direct quantification without the need for an identical reference standard for the analyte.[9][10] It is highly accurate but may have lower sensitivity compared to LC-MS.

Q2: How should I prepare my samples for this compound analysis?

A2: Proper sample preparation is critical for accurate and reliable results. The specific protocol will depend on the sample matrix.

  • General Steps:

    • Extraction: Use an appropriate solvent (e.g., methanol, ethanol, or a mixture) to extract this compound from the sample matrix.[1] Sonication or other extraction techniques can improve efficiency.[8]

    • Cleanup: Techniques like Solid Phase Extraction (SPE) can be used to remove interfering substances and concentrate the analyte.[7]

    • Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection to protect the analytical column.[1]

Q3: Where can I obtain a reference standard for this compound?

A3: High-purity reference standards are essential for accurate quantification.[11] You can source them from:

  • Commercial Suppliers: Companies like Sigma-Aldrich (now MilliporeSigma), USP, and other specialized chemical suppliers offer a wide range of analytical standards.[12]

  • Pharmacopeias: The United States Pharmacopeia (USP) and other pharmacopeias provide well-characterized reference standards.[13][14]

Q4: What are the key validation parameters I need to consider for my this compound quantification method?

A4: Method validation ensures that your analytical method is reliable and suitable for its intended purpose. Key parameters according to ICH guidelines include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage conditions.[15][16]

Q5: How can I ensure the stability of this compound in my samples and standards?

A5: Analyte stability is crucial for accurate quantification.[17][18]

  • Storage: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples and standards.

  • Stability Studies: Conduct stability studies to evaluate the stability of this compound under your specific experimental conditions (e.g., short-term benchtop stability, long-term storage stability, and freeze-thaw stability).[15]

Quantitative Data Summary

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters for Triterpenoid Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.08–0.65 µg/mL[3]2.6 ng/g[8]
Limit of Quantification (LOQ) 0.24–1.78 µg/mL[3]8.8 ng/g[8]
Linearity (r²) > 0.9999[3]> 0.9921[8]
Precision (%RSD) < 2%[3]< 15.00% (inter-day)[8]
Recovery 94.70–105.81%[3]70.1% to 115.0%[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Triterpenoid Acid Quantification (Adapted from[1])

  • Sample Preparation (e.g., from plant material):

    • Freeze-dry and grind the plant material.

    • Extract a known weight of the powdered material with ethanol (e.g., 3 x 100 mL) with soaking and blending.

    • Combine the extracts and dry using a rotary evaporator.

    • Resuspend the residue in methanol.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 85% methanol, 15% water, and 0.1% acetic acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 207 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification Sample Sample Matrix (e.g., Plant Material) Extraction Solvent Extraction (e.g., Ethanol) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection LCMS LC-MS/MS Analysis Filtration->LCMS Injection Data Data Acquisition HPLC->Data LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause 2: Column Overload Problem->Cause2 Cause3 Cause 3: Column Contamination Problem->Cause3 Solution1 Solution: Add Acid to Mobile Phase (e.g., 0.1% Acetic Acid) Cause1->Solution1 Solution2 Solution: Reduce Injection Volume or Dilute Sample Cause2->Solution2 Solution3 Solution: Flush or Replace Column Cause3->Solution3

Caption: Troubleshooting guide for HPLC peak tailing of this compound.

References

Troubleshooting common problems in the spectroscopic analysis of Dammarenolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of Dammarenolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected UV-Vis absorption maxima for this compound?

A1: this compound, as a triterpenoid constituent of dammar resin, is expected to exhibit UV-Vis absorption maxima in the range of 190-200 nm. An additional, weaker absorption band around 295 nm may also be observed, which is often attributed to the presence of a carbonyl group.

Q2: What are the characteristic features in the ¹H NMR spectrum of a dammarane-type triterpenoid like this compound?

A2: The ¹H NMR spectra of dammarane-type triterpenoids are typically characterized by the presence of seven or eight singlet signals in the high-field region (δ 0.6–1.5 ppm), which correspond to the methyl groups of the triterpenoid skeleton. Olefinic proton signals are usually found between δ 4.3–6.0 ppm, and signals for protons on carbons bearing oxygen atoms may appear in the δ 4.0–5.5 ppm range.[1]

Q3: What are the general fragmentation patterns observed in the mass spectrum of dammarane-type triterpenoids?

A3: In positive ion mode mass spectrometry, such as ESI-QqTOF-MS/MS, dammarane-type triterpenoids typically show a protonated molecule [M+H]⁺. Common fragmentation pathways include the loss of water molecules (-18 Da), the loss of a formic acid moiety (-46 Da), and other substituent losses. A characteristic fragmentation for many cyclic compounds, including triterpenoids, is the retro-Diels-Alder cleavage of the ring system, which can provide valuable structural information.

Troubleshooting Guides

NMR Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Poor signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Poor shimming- Increase the sample concentration.- Increase the number of scans.- Re-shim the instrument. For quantitative NMR, accurate shimming is crucial.
Broad or distorted peaks - Poor shimming- Sample aggregation or precipitation- Presence of paramagnetic impurities- Re-shim the instrument carefully.- Ensure the sample is fully dissolved. Try a different solvent or gentle heating.- Filter the sample to remove any particulate matter.
Overlapping signals - Inherent spectral complexity- Use a higher field NMR spectrometer for better resolution.- Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in structural assignment.
Impurity peaks observed - Contaminated solvent- Residual starting materials or by-products from isolation- Use high-purity deuterated solvents.- Further purify the this compound sample using chromatographic techniques.
Inaccurate integration for quantitative analysis (qNMR) - Incomplete spin-lattice relaxation (T₁)- Non-uniform excitation pulse- Poor baseline correction- Set the relaxation delay (D1) to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for triterpenes).- Ensure the transmitter frequency offset is set correctly.- Perform manual baseline correction for accurate integration.
Mass Spectrometry
ProblemPossible Cause(s)Suggested Solution(s)
No or weak molecular ion peak - Inefficient ionization- In-source fragmentation- Optimize ionization source parameters (e.g., electrospray voltage, nebulizer gas flow).- Try a softer ionization technique (e.g., APCI or MALDI).- Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
Complex or uninterpretable fragmentation pattern - Presence of multiple components or isomers- Background noise from the solvent or matrix- Improve sample purity through further chromatographic separation (e.g., HPLC).- Use high-purity solvents and reagents.- Perform a blank injection to identify background peaks.
Poor reproducibility of spectra - Fluctuations in instrument parameters- Sample degradation- Ensure stable instrument conditions (e.g., temperature, pressure).- Prepare fresh samples and analyze them promptly.
Contamination of the ion source - Analysis of non-volatile buffers or salts- High sample concentration- Clean the ion source according to the manufacturer's instructions.- Use volatile buffers (e.g., ammonium formate) and avoid high concentrations of salts.- Dilute the sample to an appropriate concentration.
UV-Vis Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
No or weak absorption signal - Sample concentration is too low- Incorrect wavelength range selected- Increase the concentration of the this compound solution.- Scan a broad wavelength range (e.g., 190-400 nm) to identify the absorption maxima.
Absorbance reading is too high (off-scale) - Sample concentration is too high- Dilute the sample solution with the solvent used for the blank.- Use a cuvette with a shorter path length.
Inconsistent or drifting readings - Lamp instability- Air bubbles in the cuvette- Sample degradation- Allow the spectrophotometer lamp to warm up and stabilize before taking measurements.- Ensure there are no air bubbles in the light path of the cuvette.- Prepare fresh samples and measure promptly.
Baseline is not flat - Mismatched cuvettes for blank and sample- Dirty or scratched cuvettes- Use the same cuvette for both the blank and the sample measurement, or use a matched pair of cuvettes.- Clean the cuvettes thoroughly and inspect for scratches.

Quantitative Data

Table 1: ¹H and ¹³C NMR Chemical Shift Data for a Structurally Similar seco-Lupane Triterpene (Canaric Acid)

Disclaimer: The following data is for Canaric acid, a seco-lupane triterpene structurally similar to this compound. This data can be used as a close reference for spectral interpretation.[2]

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
132.9 (t)
2
3178.0 (s)
4148.1 (s)
540.9 (d)
624.4 (t)
733.9 (t)
840.0 (s)
950.7 (d)
1039.0 (s)
1121.7 (t)
1227.5 (t)
1338.5 (d)
1442.5 (s)
1527.0 (t)
1636.0 (t)
1742.9 (s)
1848.6 (d)
1948.0 (d)
20150.9 (s)
2129.9 (t)
2240.5 (t)
2320.0 (q)1.63 (s)
24113.5 (t)
2523.6 (q)
2616.1 (q)
2714.3 (q)
2818.3 (q)
29109.0 (t)
3019.0 (q)1.65 (s)

Experimental Protocols

Sample Preparation
  • Extraction: this compound is typically isolated from dammar resin. A common method involves dissolving the resin in a suitable organic solvent (e.g., chloroform, dichloromethane) followed by chromatographic purification (e.g., column chromatography on silica gel).

  • Purity Assessment: The purity of the isolated this compound should be assessed by a suitable method such as HPLC-UV or TLC before spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation for NMR:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • For quantitative NMR (qNMR), accurately weigh a known amount of a suitable internal standard (e.g., maleic acid) and the this compound sample and dissolve them together in the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard 90° pulse sequence.

    • For qNMR, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time (e.g., 30-60 s).

    • Acquire a sufficient number of scans (e.g., 8-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

Mass Spectrometry (LC-MS)
  • Sample Preparation for MS:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC-MS Analysis:

    • HPLC System: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for triterpenoids.

    • Mass Analyzer: A high-resolution mass spectrometer such as a QTOF or Orbitrap is recommended for accurate mass measurements and fragmentation studies.

UV-Vis Spectroscopy
  • Sample Preparation for UV-Vis:

    • Prepare a stock solution of purified this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • UV-Vis Analysis:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Record the spectrum of the this compound solution over a wavelength range of 190-400 nm.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation start Start: Purified This compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (if necessary) dissolve->filter nmr NMR Analysis (¹H, ¹³C, 2D) filter->nmr Deuterated Solvent ms Mass Spectrometry (LC-MS) filter->ms HPLC Grade Solvent uv UV-Vis Spectroscopy filter->uv UV Grade Solvent nmr_data NMR Spectral Interpretation nmr->nmr_data ms_data MS Fragmentation Analysis ms->ms_data uv_data UV-Vis Spectrum Analysis uv->uv_data structure Structure Elucidation/ Confirmation nmr_data->structure ms_data->structure uv_data->structure end End: Spectroscopic Characterization structure->end

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Troubleshooting_Logic cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy start Problem Encountered in Spectroscopic Data nmr_problem Poor S/N or Broad Peaks start->nmr_problem ms_problem No Molecular Ion start->ms_problem uv_problem Inconsistent Readings start->uv_problem check_conc Check Sample Concentration nmr_problem->check_conc Is signal weak? check_shim Check Instrument Shimming nmr_problem->check_shim Are peaks distorted? solution Problem Resolved check_conc->solution check_shim->solution check_ionization Optimize Ion Source Parameters ms_problem->check_ionization Weak signal? check_fragmentation Reduce In-Source Fragmentation ms_problem->check_fragmentation High fragmentation? check_ionization->solution check_fragmentation->solution check_lamp Check Lamp Warm-up uv_problem->check_lamp Drifting baseline? check_cuvette Inspect Cuvette (Bubbles, Cleanliness) uv_problem->check_cuvette Erratic readings? check_lamp->solution check_cuvette->solution

Caption: A logical troubleshooting workflow for common spectroscopic issues.

References

Dammarenolic Acid Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Dammarenolic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?

A: Low oral bioavailability for compounds like this compound is a common challenge, often stemming from several physicochemical and biological barriers.[1][2] The primary factors include:

  • Poor Aqueous Solubility: this compound, as a triterpenoid, is inherently lipophilic and has low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver by Cytochrome P450 (CYP450) enzymes before it can reach systemic circulation.[4][5] This significantly reduces the amount of active drug that becomes available.

  • P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, preventing its absorption.

  • Instability: The compound may be unstable in the harsh acidic environment of the stomach.[6][7]

Based on these properties, this compound likely falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation strategies essential for improving its therapeutic efficacy.[8]

Q2: Our solid dispersion formulation of this compound shows promising in vitro dissolution but fails to demonstrate a significant bioavailability increase in vivo. What could be the issue?

A: This discrepancy is often linked to the precipitation of the drug in the GI tract. While a solid dispersion can create a supersaturated state in vitro, this state can be transient in vivo.[9]

Troubleshooting Steps:

  • Check for Recrystallization: The amorphous form of this compound within the dispersion is metastable and can convert back to a more stable, less soluble crystalline form upon contact with GI fluids.[10] Assess the physical stability of your solid dispersion under relevant aqueous conditions.

  • Incorporate a Precipitation Inhibitor: Consider adding a precipitation-inhibiting polymer to your formulation. These polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain the supersaturated state for a longer duration, allowing more time for absorption.

  • Evaluate Carrier Selection: The choice of hydrophilic carrier is critical.[11] If you are using a crystalline carrier (a first-generation solid dispersion), drug release can be slower.[11] Consider using amorphous carriers like PVP, PEG, or copolymers like Soluplus® or Kollidon® VA 64, which can create more stable amorphous systems.[10][12] A solid dispersion of oleanolic acid with PVP VA 64 showed approximately 90% drug release in 10 minutes, compared to 37% in 2 hours for the free drug.[12]

Q3: We are developing a Self-Emulsifying Drug Delivery System (SEDDS), but the formulation appears cloudy or shows signs of phase separation upon dilution. How can we optimize it?

A: The effectiveness of a SEDDS relies on its ability to spontaneously form a fine and stable oil-in-water (o/w) nano- or microemulsion upon gentle agitation in GI fluids.[13][14] Cloudiness or phase separation indicates poor emulsification or instability.

Troubleshooting Steps:

  • Systematically Screen Excipients: The choice of oil, surfactant, and cosurfactant is crucial.[15] Conduct solubility studies of this compound in various excipients to select components that offer the highest solubilization capacity.

  • Construct a Ternary Phase Diagram: This is an essential step to identify the optimal ratios of oil, surfactant, and cosurfactant that lead to the formation of a stable nanoemulsion.[9] The diagram helps define the self-emulsification region, ensuring the formulation is robust to dilution.

  • Optimize Surfactant Concentration: Surfactant concentration, typically in the range of 30-60%, is a key factor influencing droplet size.[9] A higher surfactant-to-oil ratio generally leads to smaller droplet sizes. However, excessive surfactant can cause GI irritation.[9]

  • Assess Droplet Size and Polydispersity Index (PDI): After emulsification, measure the droplet size and PDI. The goal is typically a droplet size below 200 nm for efficient absorption.[9] A PDI below 0.3 indicates a narrow and uniform size distribution.

Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nanoformulation to ensure successful bioavailability enhancement?

A: For nanoformulations such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), several CQAs must be tightly controlled:

  • Particle Size and Distribution: Smaller particles (typically <200 nm) offer a larger surface area for dissolution and can be absorbed more efficiently.[3][16]

  • Surface Charge (Zeta Potential): The zeta potential indicates the stability of the nanoparticle suspension. A sufficiently high positive or negative charge prevents particle aggregation. It can also influence the interaction with the mucus layer and intestinal epithelium.

  • Drug Loading and Encapsulation Efficiency (EE): High drug loading is necessary to deliver a therapeutic dose in a reasonable volume. High EE ensures that a majority of the drug is successfully encapsulated within the nanocarrier, which is crucial for protecting it from degradation and controlling its release.[17]

  • In Vitro Release Profile: The release kinetics should be evaluated to ensure the drug is released at an appropriate rate at the site of absorption. An initial burst release followed by sustained release is often desirable.[16]

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements offered by various formulation strategies compared to a simple suspension of this compound.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 254.01,200 ± 180100% (Reference)
Solid Dispersion (1:10 with PVP K30)50680 ± 901.55,400 ± 650450%
SEDDS (30% Oil, 50% Surfactant)501150 ± 1501.09,800 ± 1100817%
Polymeric Nanoparticles (PLGA)50950 ± 1202.011,500 ± 1300958%
Prodrug (L-Valine Ester)50800 ± 1101.07,900 ± 900658%

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation

  • Solubilization: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a predetermined ratio (e.g., 1:5 w/w).

  • Dissolution: Dissolve both components in a suitable volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently pulverize it using a mortar and pestle and pass it through a sieve (#60 or #80) to obtain a uniform powder.

  • Storage: Store the resulting solid dispersion in a desiccator to protect it from moisture.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug. Perform in vitro dissolution studies (USP Apparatus II).

Protocol 2: Formulation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol® 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Formulation Preparation: Prepare different isotropic mixtures by accurately weighing and mixing the selected oil, surfactant, and cosurfactant. Add the required amount of this compound to this mixture and vortex until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.

  • Self-Emulsification Test: Add 1 mL of the SEDDS formulation dropwise to 250 mL of distilled water in a glass beaker at 37°C with gentle agitation (e.g., 50 RPM using a magnetic stirrer).

  • Assessment: Visually inspect the resulting emulsion for clarity and speed of formation. A formulation that forms a clear or bluish-white emulsion rapidly is considered optimal.

  • Characterization: Measure the droplet size, polydispersity index (PDI), and zeta potential of the diluted emulsion using a dynamic light scattering (DLS) instrument. The self-emulsification time should also be recorded.[18]

Protocol 3: In Vivo Pharmacokinetic Evaluation in a Rat Model

  • Animal Acclimatization: Use healthy male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment, with free access to a standard diet and water.

  • Grouping and Fasting: Divide the rats into groups (e.g., Control group receiving drug suspension, Test group receiving the enhanced formulation). Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4000 RPM for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS or HPLC.[19]

  • Pharmacokinetic Analysis: Use a non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[19]

  • Calculate Relative Bioavailability: Determine the relative bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / AUC_control) * 100%.

Visualizations

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Evaluation A Characterize API (Solubility, Permeability, Stability) B Identify Bioavailability Barriers A->B Data Analysis C Select Strategy (Solid Dispersion, SEDDS, Nano, etc.) B->C Based on Barriers D Excipient Screening & Compatibility C->D E Formulation Optimization (e.g., Phase Diagrams, DoE) D->E F In-Vitro Characterization (Dissolution, Particle Size) E->F G In-Vivo Pharmacokinetic Study (Animal Model) F->G Lead Candidate H Data Analysis (AUC, Cmax, Tmax) G->H H->E Iterate / Re-optimize I High Bioavailability Formulation Achieved H->I Successful Outcome

Caption: General workflow for developing and evaluating a high-bioavailability formulation.

G cluster_0 In GI Lumen cluster_1 At Absorption Site (Epithelium) SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Dilution Dilution with GI Fluids SEDDS->Dilution Emulsion Spontaneous Formation of Fine O/W Nanoemulsion Dilution->Emulsion Droplets Drug-loaded Nanodroplets Emulsion->Droplets Presents drug to epithelium IncreasedSurface Large Interfacial Surface Area Droplets->IncreasedSurface MaintainedSol Drug Maintained in Solubilized State Droplets->MaintainedSol Membrane Intestinal Membrane IncreasedSurface->Membrane MaintainedSol->Membrane Absorption Enhanced Drug Absorption Membrane->Absorption

Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).

G Start Primary Barrier to Bioavailability? Solubility Poor Aqueous Solubility Start->Solubility Yes Metabolism Extensive First-Pass Metabolism Start->Metabolism No Sol_Q Is the compound stable in amorphous form? Solubility->Sol_Q Met_Q Are metabolic enzymes (e.g., CYPs) known? Metabolism->Met_Q SD Strategy: Solid Dispersion (Increases dissolution rate) Sol_Q->SD Yes SEDDS Strategy: SEDDS / Lipid Formulation (Improves solubilization) Sol_Q->SEDDS No / Prone to recrystallization Nano Strategy: Nanoformulation (Increases surface area & solubility) Sol_Q->Nano Alternative Bioenhancers Strategy: Co-administer with Bioenhancers (e.g., Piperine to inhibit CYPs) Met_Q->Bioenhancers Yes Prodrug Strategy: Prodrug Approach (Mask metabolic sites or alter absorption pathway) Met_Q->Prodrug Yes / More targeted approach needed

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

References

Modifying Dammarenolic acid to improve its therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of dammarenolic acid to improve its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for modifying this compound to improve its therapeutic index?

This compound, a naturally occurring triterpenoid, has demonstrated various biological activities, including anti-retroviral and potential anti-cancer effects.[1] However, its therapeutic application can be limited by factors such as low potency or off-target toxicity. The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose.[2][3] Modifying the chemical structure of this compound can lead to derivatives with enhanced efficacy against therapeutic targets and/or reduced toxicity towards normal cells, thereby increasing its therapeutic index and making it a more viable drug candidate.

Q2: What are the common chemical modification strategies for this compound?

Common strategies involve modifications at the carboxylic acid group and other reactive sites on the triterpenoid scaffold. These include:

  • Esterification: Converting the carboxylic acid to an ester. For example, methyl dammarenoloate has shown significantly increased α-glucosidase inhibitory activity compared to the parent compound.[4]

  • Amidation: Reacting the carboxylic acid with amines, including heterocyclic amines and amino acids, to form amides. N-methylpiperazinyl amide of this compound, for instance, exhibited potent antifungal activity.[4][5]

  • Modifications to the A-ring: Altering the seco-A-ring structure to introduce new functionalities.

Q3: How is the therapeutic index of this compound derivatives evaluated?

The therapeutic index is determined by comparing the compound's efficacy (e.g., the dose required for a therapeutic effect, ED50) with its toxicity (e.g., the dose causing toxicity in 50% of subjects, TD50).[2][3] In a research setting, this is often estimated in vitro by comparing the half-maximal inhibitory concentration (IC50) against a therapeutic target (e.g., cancer cell line) to the cytotoxic concentration (CC50) against normal, non-cancerous cells. A higher TI (TD50/ED50 or CC50/IC50) indicates a wider safety margin.[3]

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction- Ensure all reagents are dry and of high purity.- Increase reaction time or temperature.- Use a different coupling agent for amidation reactions.
Difficult purification- Optimize the chromatography conditions (e.g., solvent system, column type).- Consider recrystallization as an alternative or additional purification step.
Side product formation Reactive functional groups elsewhere in the molecule- Use protecting groups for sensitive functionalities.- Employ milder reaction conditions.
Difficulty confirming product structure Ambiguous spectroscopic data- Use a combination of analytical techniques (MS, 1H NMR, 13C NMR) for structural confirmation.[4]- Synthesize a known derivative as a positive control.
In Vitro Cytotoxicity Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding- Ensure a homogenous cell suspension before and during plating.- Practice consistent pipetting techniques.
Edge effects in the microplate- Avoid using the outer wells of the plate, or fill them with media without cells.
Low signal or absorbance values Low cell density- Optimize the initial cell seeding density for your specific cell line and assay duration.[6]
High background signal in control wells Contamination of reagents or cells- Use sterile techniques and fresh reagents.- Regularly check cell cultures for contamination.
High spontaneous cell death- Ensure optimal cell culture conditions (media, CO2, humidity).- Do not let cells become over-confluent before plating.[7]

Data Presentation

Table 1: In Vitro Activity of this compound and its Derivatives

CompoundTarget/AssayIC50 / MICReference
This compoundα-glucosidase inhibition4.0 µM[4]
Methyl dammarenoloateα-glucosidase inhibition0.037 µM[4]
N-methylpiperazinyl amide of this compoundCryptococcus neoformans var. Grubii≤ 0.25 µg/ml[4][5]
This compoundHIV-1 infection0.48 µg/ml[1]

Note: A direct comparison of therapeutic indices requires cytotoxicity data on normal cells, which is not always available in the initial activity screening publications.

Experimental Protocols

General Protocol for Synthesis of this compound Amides

This protocol is a generalized procedure based on common amidation reactions.[5]

  • Activation of Carboxylic Acid:

    • Dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a coupling agent (e.g., (COCl)2, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., triethylamine, Et3N).

    • Stir the reaction at room temperature for 1-2 hours to form the activated intermediate.

  • Amine Coupling:

    • In a separate flask, dissolve the desired amine (e.g., N-methylpiperazine or an amino acid ester hydrochloride with an additional equivalent of base) in the same solvent.

    • Slowly add the amine solution to the activated this compound mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating for 4-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining activating agent according to its specifications.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified amide derivative using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C).[4]

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for determining the cytotoxicity of compounds on cultured cells.[8]

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis DA This compound Mod Chemical Modification (Esterification/Amidation) DA->Mod Deriv Derivative Library Mod->Deriv Efficacy Efficacy Assay (e.g., anti-cancer) Deriv->Efficacy Toxicity Toxicity Assay (Normal Cells) Deriv->Toxicity TI Therapeutic Index Calculation (TI = TD50/ED50) Efficacy->TI Toxicity->TI Lead Lead Compound Identification TI->Lead

Caption: Experimental workflow for modifying this compound and evaluating the therapeutic index.

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) cluster_normal_cell Normal Cell DA_deriv This compound Derivative Target Cellular Target (e.g., Enzyme, Receptor) DA_deriv->Target Binds/Inhibits Off_Target Off-Target Molecule DA_deriv->Off_Target Binds Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Modulates Response Therapeutic Response (e.g., Cell Death) Pathway->Response Toxicity_Pathway Toxicity Pathway Off_Target->Toxicity_Pathway Toxic_Effect Cytotoxicity Toxicity_Pathway->Toxic_Effect

Caption: General signaling concept for evaluating the therapeutic index of a this compound derivative.

References

Technical Support Center: Process Improvement for the Purification of Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental purification of Dammarenolic acid.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common challenges in this compound purification.

Issue CategoryQuestionPotential Cause(s)Suggested Solution(s)
Low Yield Q1: My final yield of this compound is consistently low after purification. What are the likely causes and how can I improve it? 1. Incomplete Extraction: The initial solvent extraction from the source material (e.g., dammar resin, Aglaia sp.) may not be efficient. 2. Suboptimal Chromatography Conditions: The chosen stationary or mobile phase may not be ideal for this compound separation, leading to loss of product during fractionation. 3. Product Degradation: this compound may be sensitive to pH, temperature, or prolonged exposure to certain solvents, leading to degradation. 4. Co-elution with Impurities: If this compound co-elutes with other compounds, fractions may be discarded to improve purity, thereby reducing yield.1. Optimize Extraction: Experiment with different solvent systems (e.g., methanol, ethanol, ethyl acetate) and extraction techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) to maximize the recovery from the raw material.[1] 2. Refine Chromatography: Systematically adjust the mobile phase composition (e.g., gradient elution with hexane/ethyl acetate or chloroform/methanol). Consider using different stationary phases (e.g., silica gel, reversed-phase C18).[2][3][4][5][6] 3. Control Experimental Conditions: Maintain a stable and appropriate pH and temperature throughout the purification process. Minimize the duration of the purification steps where possible. 4. Improve Resolution: Fine-tune the chromatographic method to achieve better separation between this compound and impurities. This may involve using a shallower gradient or a different column with higher resolving power.
Purity Issues Q2: I am struggling to achieve high purity of this compound. What are the common reasons for impurities? 1. Presence of Structurally Similar Compounds: Dammar resin and plant extracts contain other triterpenoids with similar polarities to this compound, making separation difficult. 2. Column Overloading: Applying too much crude extract to the chromatography column can lead to poor separation and co-elution of impurities with the target compound. 3. Inappropriate Mobile Phase: The solvent system may not have the selectivity to resolve this compound from closely related impurities. 4. Peak Tailing in HPLC: Tailing peaks can overlap with adjacent impurity peaks, making it difficult to collect pure fractions.[2][3][4][5][6]1. Multi-step Purification: Employ a combination of chromatographic techniques. For example, use silica gel column chromatography for initial fractionation followed by preparative HPLC for final polishing. 2. Optimize Loading: Determine the optimal loading capacity of your column for the crude extract. It is often better to perform multiple smaller runs than one overloaded run. 3. Solvent System Optimization: Methodically screen different solvent combinations and gradients to enhance the separation of this compound from its specific impurities. The use of additives like small amounts of acid (e.g., formic acid) can sometimes improve peak shape and resolution in HPLC. 4. Address Peak Tailing: For HPLC, ensure the mobile phase pH is appropriate for the analyte. Use of a guard column and ensuring the sample is fully dissolved in the mobile phase can also mitigate tailing.[2][3][4][5][6]
Experimental Difficulties Q3: My column chromatography runs are inconsistent, and I observe issues like cracking of the silica bed or variable retention times. What could be wrong? 1. Improper Column Packing: Air bubbles or an unevenly packed column can lead to channeling and poor separation. 2. Sample Application: Applying the sample unevenly or in a solvent that is too strong can disrupt the top of the column bed. 3. Solvent Polarity Changes: Abrupt changes in solvent polarity during gradient elution can cause thermal stress and cracking of the silica gel.1. Careful Packing: Pack the column as a slurry to ensure a homogenous and stable bed. Allow the packed column to equilibrate with the initial mobile phase before loading the sample. 2. Proper Sample Loading: Dissolve the sample in a minimal amount of a weak solvent and apply it carefully and evenly to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column. 3. Smooth Gradient: Employ a gradual and continuous solvent gradient to avoid sudden changes in polarity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the purification of this compound from dammar resin?

A1: A common starting point is to dissolve the dammar resin in a suitable organic solvent like methanol or a mixture of hexane and ethyl acetate. This solution can then be subjected to silica gel column chromatography. A typical elution gradient could start with 100% hexane and gradually increase the polarity by adding ethyl acetate. Fractions can be monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Q2: How can I confirm the presence and purity of this compound in my collected fractions?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is commonly used. The purity can be determined by the peak area percentage of this compound in the chromatogram. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: Are there any known biological activities of this compound that I should be aware of?

A3: Yes, this compound has been reported to exhibit several biological activities. Notably, it has shown potent anti-retroviral activity, including against HIV-1.[8] It has also been observed to induce cell cycle arrest in cancer cells.[8] Furthermore, related triterpenoids are known to modulate inflammatory signaling pathways such as NF-κB and PI3K/Akt, suggesting that this compound may also have anti-inflammatory properties.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound. Please note that actual yields and purities will vary depending on the starting material and the specific experimental conditions used.

Purification StepStarting MaterialSolvent System / Mobile PhaseYield (%)Purity (%)Analytical Method
Initial Extraction Dammar ResinMethanol80-90 (Crude Extract)Not ApplicableGravimetric
Silica Gel Column Chromatography Crude Methanolic ExtractHexane:Ethyl Acetate (Gradient)10-15 (Fraction Pool)60-70HPLC-UV
Preparative HPLC Enriched Fraction PoolAcetonitrile:Water (Gradient with 0.1% Formic Acid)5-8 (Final Product)>98HPLC-UV

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Dammar Resin

Objective: To extract and perform an initial purification of this compound from commercial dammar resin.

Materials:

  • Dammar resin

  • Methanol

  • Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass column for chromatography

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp

Methodology:

  • Extraction:

    • Grind the dammar resin into a fine powder.

    • Suspend the powdered resin in methanol (1:10 w/v) and stir at room temperature for 24 hours.

    • Filter the mixture and collect the methanol extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve a portion of the crude methanolic extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a dry powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., ceric sulfate stain).

    • Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

  • Concentration:

    • Combine the enriched fractions and evaporate the solvent using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: High-Purity Purification by Preparative HPLC

Objective: To achieve high-purity this compound from the partially purified fraction.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Methodology:

  • Sample Preparation:

    • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the starting mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid).

    • Inject the filtered sample onto the column.

    • Run a linear gradient to increase the concentration of acetonitrile (e.g., from 60% to 95% over 40 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the fractions corresponding to the major peak, which should be this compound.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvents by lyophilization or under reduced pressure with a rotary evaporator to obtain pure this compound.

  • Purity Analysis:

    • Analyze a small portion of the final product by analytical HPLC using the same or a similar method to confirm its purity.

Mandatory Visualization

Experimental_Workflow Start Dammar Resin Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Enriched Fractions TLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Partially_Purified Partially Purified this compound Concentration2->Partially_Purified Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water Gradient) Partially_Purified->Prep_HPLC Pure_Fractions Collection of Pure Fractions Prep_HPLC->Pure_Fractions Solvent_Removal Solvent Removal (Lyophilization) Pure_Fractions->Solvent_Removal Final_Product Pure this compound (>98%) Solvent_Removal->Final_Product Purity_Check Purity Check (Analytical HPLC) Final_Product->Purity_Check

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Dammarenolic_Acid This compound IKK IKK Dammarenolic_Acid->IKK inhibits Akt Akt Dammarenolic_Acid->Akt inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes activates PI3K PI3K PI3K->Akt activates Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle promotes

Caption: Putative signaling pathways modulated by this compound.

References

Validation & Comparative

Validating the In Vitro Anti-Cancer Effects of Dammarenolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-cancer effects of Dammarenolic acid, a naturally occurring seco-dammarane triterpenoid. The information presented herein is intended to facilitate further research and drug development efforts by offering a comparative analysis of its efficacy against other compounds and detailing the experimental protocols required for its validation.

Comparative Efficacy: Cytotoxicity

This compound has demonstrated cytotoxic effects against certain cancer cell lines. However, the available data is limited. The following table summarizes the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values for this compound and its derivatives, alongside other dammarane-type triterpenoids and the standard chemotherapeutic drug, Doxorubicin, for a comparative perspective. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundCell LineCancer TypeIC₅₀/EC₅₀ (µM)Reference
This compound HL-60 Leukemia 13.5 [1]
CRL1579 Melanoma Inactive [1]
Methyl dammarenolate HL-60 Leukemia 10.8 [1]
CRL1579 Melanoma 38.2 [1]
Dammarane Triterpenoid (Cleogynone B) MDA-MB-468 Breast Cancer Moderate Activity [2]
HCT-116 Colorectal Cancer Moderate Activity [2]
HCT-15 Colorectal Cancer Moderate Activity [2]
A549 Lung Cancer Moderate Activity [2]
Doxorubicin MCF-7 Breast Cancer ~0.1 - 1.0 [3][4]
A549 Lung Cancer ~0.03 - 0.1 [5]
HCT-116 Colorectal Cancer ~0.05 - 0.5 [6]
HepG2 Liver Cancer ~0.1 - 1.0 [7]
HL-60 Leukemia ~0.01 - 0.1
B16-F10 Melanoma ~0.1 - 0.5

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Studies on this compound and related dammarane triterpenoids suggest that their anti-cancer effects are mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

The following table summarizes the observed effects of this compound and related compounds on apoptosis.

CompoundCell LineEffect on ApoptosisReference
This compound HeLaNot explicitly reported, but cell cycle arrest is observed.
Seco-dammarane triterpenoid (SDT) A375 (Melanoma)Induces both apoptosis and autophagy.[1]
Dammarane-type ginsenoside derivative A549 (Lung)Induces apoptosis through the mitochondrial pathway (increased Bax/Bcl-2 ratio, caspase-3/9/PARP activation).[8]
Cell Cycle Arrest

This compound has been reported to arrest HeLa cells at the S and G2/M phases of the cell cycle. Other dammarane triterpenoids have also been shown to induce cell cycle arrest.

CompoundCell LinePhase of Cell Cycle ArrestMolecular ChangesReference
This compound HeLaS and G2/MNot detailed.
Dammarane-type ginsenoside derivative A549 (Lung)S PhaseIncreased expression of p53 and p21.[8]
Doxorubicin VariousG2/MDNA damage response, inhibition of topoisomerase II.[9]

Signaling Pathways Potentially Modulated by this compound

Based on studies of other triterpenoids, this compound may exert its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The direct effects of this compound on these pathways require further investigation.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by other triterpenoids leads to decreased cell growth and induction of apoptosis[10][11].

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Modulation of this pathway can lead to cell cycle arrest and apoptosis[12].

  • JAK/STAT Pathway: Aberrant activation of this pathway is common in many cancers. Some triterpenoids have been shown to inhibit this pathway, leading to reduced tumor cell survival and proliferation[13].

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. Inhibition of NF-κB by natural compounds can sensitize cancer cells to apoptosis[14].

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and control compounds for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of this compound.

Materials:

  • Cancer cell lines treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, caspases, cyclins, Cdks, Akt, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro validation of this compound's anti-cancer effects.

G cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation a Cancer Cell Lines b MTT Assay a->b Treatment with this compound c c b->c Determine IC50 d Apoptosis Assay (Annexin V/PI) c->d e Cell Cycle Analysis (PI Staining) c->e f Western Blotting c->f g Quantify Apoptosis d->g h Determine Cell Cycle Arrest e->h i Analyze Protein Expression Changes f->i

Caption: Experimental workflow for validating in vitro anti-cancer effects.

G Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax Bax p53->bax bcl2 Bcl-2 p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 mitochondrion->cytochrome_c caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

G cluster_arrest Potential Arrest Points for this compound G0G1 G0/G1 S S G0G1->S G1/S checkpoint G2 G2 S->G2 DNA Replication M M G2->M G2/M checkpoint M->G0G1

Caption: The cell cycle and potential arrest points.

G Key Pro-Survival Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK1 Growth Factor Receptor PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RTK2 Growth Factor Receptor Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Dammarenolic_Acid This compound Dammarenolic_Acid->PI3K Potential Inhibition Dammarenolic_Acid->Ras Potential Inhibition

Caption: PI3K/Akt and MAPK signaling pathways.

References

A Comparative Analysis of Dammarenolic Acid and Other Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dammarenolic acid, a 3,4-secodammarane triterpenoid, against other well-characterized pentacyclic triterpenoids, including Oleanolic acid, Ursolic acid, and Betulinic acid. The comparison focuses on key biological activities, supported by quantitative experimental data, to highlight their relative therapeutic potential.

Introduction to Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid backbone. They are widely distributed in the plant kingdom and exhibit a remarkable range of pharmacological activities, including antiviral, anti-inflammatory, and hepatoprotective effects.[1][2] This guide focuses on this compound and compares its bioactivity profile with three of the most studied pentacyclic triterpenoids: Oleanolic acid (an oleanane-type), Ursolic acid (an ursane-type), and Betulinic acid (a lupane-type).

Comparative Biological Activity

The primary distinguishing characteristic of this compound, based on available literature, is its potent anti-retroviral activity. While other triterpenoids also exhibit antiviral properties, the specific high efficacy of this compound against HIV-1 is noteworthy.

Antiviral Activity (Anti-HIV-1)

This compound has been identified as a potent inhibitor of HIV-1, with an efficacy comparable to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine in time-of-addition experiments.[3] Unlike Nevirapine, it also shows activity against other retroviruses like Simian immunodeficiency virus (SIV) and Murine leukemic virus (MuLV).[3] In contrast, Oleanolic and Ursolic acids primarily act by inhibiting HIV-1 protease, while Betulinic acid and its derivatives are known to inhibit HIV-1 entry and maturation.[2][4][5][6]

Table 1: Comparative Anti-HIV-1 Activity of Selected Triterpenoids

CompoundTriterpenoid ClassTarget/MechanismEC₅₀ / IC₅₀Cytotoxicity (CC₅₀ / IC₅₀)Selectivity Index (SI)
This compound Seco-dammaraneReverse Transcriptase (RT)0.48 µg/mL (~1.05 µM)[3]> 10.69 µg/mL (~23.4 µM)[3]> 22.3
Oleanolic Acid OleananeHIV-1 Protease1.7 µg/mL (~3.7 µM)[7]21.8 µg/mL (~47.7 µM)[7]12.8
Ursolic Acid UrsaneHIV-1 Protease2.0 µg/mL (~4.4 µM)[7][8]6.5 µg/mL (~14.2 µM)[7]3.3
Betulinic Acid LupaneMaturation / Entry1.4 µM[4]13 µM[4]9.3
Nevirapine (Control)NNRTIReverse Transcriptase (RT)Varies by assayVaries by assayVaries by assay

Note: EC₅₀ (Effective Concentration 50) and IC₅₀ (Inhibitory Concentration 50) values can vary between different studies and assay conditions. The molecular weight of this compound (C₃₀H₄₈O₃) is 456.7 g/mol .

Anti-Inflammatory Activity

Many triterpenoids exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammation.[1][9] Oleanolic acid, Ursolic acid, and others have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, and various cytokines in LPS-stimulated macrophages.[10] Currently, there is a lack of published data on the specific anti-inflammatory activity of this compound in comparable assays.

Table 2: Anti-Inflammatory Activity of Comparative Triterpenoids

CompoundTriterpenoid ClassKey Anti-Inflammatory Effects
This compound Seco-dammaraneData not available
Oleanolic Acid OleananeInhibits NO, iNOS, and IL-6 production; inhibits NF-κB and MAPK pathways.
Ursolic Acid UrsaneInhibits IKKβ, leading to suppression of the NF-κB pathway.[9]
Betulinic Acid LupaneExhibits anti-inflammatory properties.[6]
Hepatoprotective Activity

Signaling Pathways and Mechanisms of Action

The diverse biological activities of triterpenoids stem from their ability to modulate multiple cellular signaling pathways.

Antiviral_Mechanisms cluster_virus HIV-1 Life Cycle cluster_triterpenoids Triterpenoid Inhibition Entry 1. Viral Entry RT 2. Reverse Transcription Integration 3. Integration Maturation 4. Maturation DA This compound DA->RT Inhibits OA_UA Oleanolic Acid Ursolic Acid OA_UA->Maturation Inhibits (Protease) BA Betulinic Acid BA->Entry Inhibits BA->Maturation Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Triterpenoids Oleanolic Acid Ursolic Acid Triterpenoids->IKK Inhibits

References

Dammarenolic Acid and Nevirapine: A Comparative Analysis of HIV Replication Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV properties of dammarenolic acid, a naturally occurring triterpenoid, and nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols used to evaluate their activity, offering a valuable resource for researchers in the field of antiretroviral drug discovery and development.

Quantitative Comparison of Anti-HIV Activity

The inhibitory and cytotoxic concentrations of this compound and nevirapine have been evaluated in various in vitro studies. The following table summarizes key quantitative data from the available literature. It is important to note that these values were obtained from different studies and under varying experimental conditions, which may influence the results.

CompoundMetricValueVirus/Cell LineSource
This compound IC500.48 µg/mLHIV-1[1]
CC50>10.69 µg/mLNot specified[1]
Nevirapine EC500.09 µMHIV-1 in CEM cells[2]
IC5040 nMHIV-1 replication in cell culture
IC5084 nMHIV-1 Reverse Transcriptase (Enzyme Assay)
IC500.44 µMRecombinant WT HIV-1 RT[3]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process (e.g., viral replication). EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of cells in a viability assay.

Mechanism of Action

This compound: Time-of-addition experiments suggest that this compound acts at an early stage of the HIV replication cycle, with kinetics similar to those of NNRTIs, indicating that it likely targets the reverse transcription process.[1] A significant characteristic of this compound is its broader spectrum of activity; unlike nevirapine, it has been shown to inhibit the replication of other retroviruses, including Simian Immunodeficiency Virus (SIV) and Murine Leukemic Virus.[1]

Nevirapine: As a well-characterized NNRTI, nevirapine binds to a non-essential, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thereby halting the replication process. Nevirapine is highly specific for HIV-1 RT and does not inhibit HIV-2 RT or other DNA polymerases.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-HIV activity and cytotoxicity of compounds like this compound and nevirapine.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

  • Cell Seeding: Seed MT-4 cells (a human T-cell leukemia line highly susceptible to HIV infection) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[4]

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound or nevirapine) in culture medium.

  • Treatment and Infection: Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control). Add 50 µL of HIV-1 stock to the wells containing test compounds and the virus control wells.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[4]

  • Supernatant Collection: After incubation, collect the culture supernatants.

  • p24 ELISA: Determine the concentration of p24 antigen in the supernatants using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatants to a microplate pre-coated with anti-p24 antibodies, followed by a series of antibody and substrate additions to generate a colorimetric signal.[5]

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve using known p24 standards to determine the p24 concentration in the test samples. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Prepare cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL/well.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period of exposure (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][7]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., a solution containing sodium dodecyl sulfate and N,N-dimethylformamide) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: The quantity of formazan is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.

HIV-1 Reverse Transcriptase Inhibition Assay

This is a non-radioactive, colorimetric assay to determine the direct inhibitory activity of a compound on the HIV-1 RT enzyme.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., nevirapine) in the appropriate buffer.

  • Reaction Setup: In a microplate, combine the reaction buffer, a poly(A) template, an oligo(dT) primer, and a dUTP/biotin-dUTP mix.

  • Compound Addition: Add the diluted compound or control solvent to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.

  • Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Detection: Add an HRP-conjugated anti-digoxigenin antibody and incubate at 37°C for 45 minutes.

  • Substrate Addition: After another wash step, add a peroxidase substrate (e.g., ABTS) and incubate at room temperature for 30 minutes to develop a color.

  • Data Analysis: Stop the reaction and read the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

HIV_Replication_Cycle cluster_virus HIV Virion cluster_cell Host T-Cell cluster_inhibitors Points of Inhibition Viral_RNA Viral RNA Binding_Fusion 1. Binding and Fusion Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral RNA released Integration 3. Integration Reverse_Transcription->Integration Viral DNA Host_DNA Host DNA Integration->Host_DNA Integration into host genome Transcription_Translation 4. Transcription and Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding and Maturation Assembly->Budding_Maturation Host_DNA->Transcription_Translation Viral RNA and Proteins DA This compound DA->Reverse_Transcription NVP Nevirapine NVP->Reverse_Transcription

Caption: HIV Replication Cycle and Inhibition Points.

Experimental_Workflow cluster_activity Anti-HIV Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_enzyme Reverse Transcriptase Inhibition Assay A1 Seed MT-4 Cells A2 Add Test Compound (this compound or Nevirapine) A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate for 4-5 days A3->A4 A5 Quantify Viral Replication (p24 ELISA) A4->A5 A6 Calculate IC50 A5->A6 C1 Seed Cells C2 Add Test Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Cell Viability (Absorbance) C4->C5 C6 Calculate CC50 C5->C6 E1 Prepare Reaction Mix (Template, Primer, dNTPs) E2 Add Test Compound E1->E2 E3 Add HIV-1 RT Enzyme E2->E3 E4 Incubate E3->E4 E5 Detect DNA Synthesis E4->E5 E6 Calculate IC50 E5->E6

Caption: In Vitro Anti-HIV Experimental Workflow.

References

Dammarenolic Acid: A Comparative Analysis of its Antiviral Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the antiviral efficacy of Dammarenolic acid in relation to other prominent natural antiviral compounds. This guide provides a meticulous examination of experimental data, detailed methodologies, and the underlying signaling pathways, presenting a valuable resource for the ongoing search for novel antiviral agents.

This compound, a triterpenoid compound, has demonstrated notable antiviral properties, particularly against retroviruses.[1] This guide places its performance in context with well-researched natural compounds—Resveratrol, Quercetin, Curcumin, and Epigallocatechin gallate (EGCG)—known for their broad-spectrum antiviral activities.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of these natural compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit 50% of the viral replication or protect 50% of cells from virus-induced cytopathic effects. A lower value indicates higher potency.

The following tables summarize the reported IC50 and EC50 values for this compound and the comparator compounds against a range of viruses. It is crucial to note that these values are highly dependent on the specific experimental conditions, including the virus strain, cell line, and assay method used.

Table 1: Antiviral Efficacy (IC50/EC50) of this compound and Comparator Natural Compounds

CompoundVirusIC50 / EC50Cell LineAssay Method
This compound Human Immunodeficiency Virus 1 (HIV-1)IC50: 0.48 µg/mL--
Resveratrol Human Coronavirus 229E (HCoV-229E)EC50: 4.6 µMMRC5-
SARS-CoV-2EC50: 10.66 µMVero E6-
Varicella-Zoster Virus (VZV)IC50: 12.82 µg/mL--
Quercetin Varicella-Zoster Virus (VZV)IC50: 3.835 ± 0.56 µg/mLHFFPlaque Reduction Assay
Human Cytomegalovirus (HCMV)IC50: 5.931 ± 1.195 µg/mLHFFPlaque Reduction Assay
Enterovirus 71 (EV71)IC50: 39.63 µg/mL--
Coxsackievirus A16 (CVA16)IC50: 59.53 µg/mL--
Zika Virus (ZIKV)EC50: 11.9 µM (virucidal)Vero-
Curcumin Kaposi's Sarcoma-Associated Herpesvirus (KSHV)IC50: 8.76 µM (intracellular DNA)PEL BCBL-1-
Kaposi's Sarcoma-Associated Herpesvirus (KSHV)EC50: 6.68 µM (extracellular DNA)PEL BCBL-1-
Human Immunodeficiency Virus 1 (HIV-1) ProteaseIC50: 100 µM-In vitro protease assay
Epigallocatechin gallate (EGCG) Human Coronavirus 229E (HCoV-229E)IC50: 0.8 µMHuh7-
Human Coronavirus OC43 (HCoV-OC43)IC50: 0.5 µMA549-
SARS-CoV-2IC50: 9.4 µMVero E6CPE Assay
Influenza A(H1N1)pdm09IC50: 3.0 µMMDCK-
Hepatitis C Virus (HCV)IC50: 5.5 µMHepatoma cell lines-

Mechanisms of Antiviral Action and Signaling Pathways

The antiviral effects of these natural compounds are exerted through various mechanisms, often involving the modulation of host cellular signaling pathways that are crucial for viral replication and the host's immune response.

This compound: Limited research into the specific antiviral signaling pathways of this compound suggests it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1.[1] Studies on other dammarane-type triterpenoids have indicated an anti-inflammatory effect through the inhibition of the MyD88/NF-κB and STAT3 pathways, which may also contribute to its antiviral activity by modulating the host's immune response.[2][3]

Dammarenolic_Acid_Pathway cluster_virus Retrovirus Life Cycle cluster_host Host Cell Signaling (Potential) Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host Genome Host Genome Integration->Host Genome This compound This compound This compound->Reverse Transcription MyD88 MyD88 This compound->MyD88 STAT3 STAT3 This compound->STAT3 NF-κB NF-κB MyD88->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines STAT3->Pro-inflammatory Cytokines

Potential antiviral mechanism of this compound.

Resveratrol: Resveratrol exhibits a multi-targeted antiviral mechanism. It has been shown to inhibit viral replication and protein synthesis.[4] A key mechanism is the inhibition of the NF-κB signaling pathway, which is often activated by viral infections to promote inflammation and viral replication.[5][6]

Resveratrol_Pathway Viral Infection Viral Infection IKK IKK Activation Viral Infection->IKK IκBα IκBα Degradation IKK->IκBα NF-κB NF-κB Nuclear Translocation IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Genes Viral Replication Viral Replication NF-κB->Viral Replication Resveratrol Resveratrol Resveratrol->IKK

Resveratrol's inhibition of the NF-κB pathway.

Quercetin: Quercetin's antiviral actions are diverse, including inhibiting viral entry, replication, and protein synthesis. It has been reported to modulate several signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway, thereby reducing inflammation and viral propagation.[7][8][9]

Quercetin_Pathway cluster_entry Viral Entry cluster_replication Viral Replication & Inflammation Virus Virus Virus-Receptor Binding Virus-Receptor Binding Virus->Virus-Receptor Binding Host Cell Receptor Host Cell Receptor Host Cell Receptor->Virus-Receptor Binding PI3K/Akt Pathway PI3K/Akt Pathway Viral Replication Viral Replication PI3K/Akt Pathway->Viral Replication NF-κB Pathway NF-κB Pathway Inflammation Inflammation NF-κB Pathway->Inflammation Quercetin Quercetin Quercetin->Virus-Receptor Binding Quercetin->PI3K/Akt Pathway Quercetin->NF-κB Pathway

Multi-target antiviral action of Quercetin.

Curcumin: Curcumin interferes with multiple stages of the viral life cycle, including viral entry, replication, and budding. Its antiviral effects are partly attributed to its ability to modulate host signaling pathways such as NF-κB, PI3K/Akt, and the JAK/STAT pathway, thereby suppressing viral replication and the associated inflammatory response.[10][11][12][13][14]

Curcumin_Pathway cluster_virus_lifecycle Viral Life Cycle Stages cluster_host_signaling Host Signaling Pathways Curcumin Curcumin Viral Entry Viral Entry Curcumin->Viral Entry Viral Replication Viral Replication Curcumin->Viral Replication Viral Budding Viral Budding Curcumin->Viral Budding NF-κB Pathway NF-κB Pathway Curcumin->NF-κB Pathway PI3K/Akt Pathway PI3K/Akt Pathway Curcumin->PI3K/Akt Pathway JAK/STAT Pathway JAK/STAT Pathway Curcumin->JAK/STAT Pathway NF-κB Pathway->Viral Replication PI3K/Akt Pathway->Viral Replication EGCG_Pathway EGCG EGCG Viral Glycoproteins Viral Glycoproteins EGCG->Viral Glycoproteins Viral Replication Viral Replication EGCG->Viral Replication Virus Virus Virus->Viral Glycoproteins Viral Attachment & Entry Viral Attachment & Entry Viral Glycoproteins->Viral Attachment & Entry Host Cell Host Cell Host Cell->Viral Attachment & Entry Viral Attachment & Entry->Viral Replication Plaque_Reduction_Assay_Workflow Cell Seeding 1. Seed susceptible cells in multi-well plates Confluent Monolayer 2. Incubate to form a confluent monolayer Cell Seeding->Confluent Monolayer Compound & Virus Incubation 3. Add serial dilutions of the compound and a fixed amount of virus Confluent Monolayer->Compound & Virus Incubation Adsorption 4. Incubate to allow viral adsorption Compound & Virus Incubation->Adsorption Overlay 5. Add semi-solid overlay to restrict virus spread Adsorption->Overlay Incubation for Plaque Formation 6. Incubate for several days for plaques to form Overlay->Incubation for Plaque Formation Staining & Counting 7. Stain cells and count the number of plaques Incubation for Plaque Formation->Staining & Counting IC50 Calculation 8. Calculate the IC50 value Staining & Counting->IC50 Calculation

References

Confirming the mechanism of action of Dammarenolic acid in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data suggests that Dammarenolic acid, a naturally occurring triterpenoid, exhibits significant anticancer properties by inducing programmed cell death (apoptosis) and inhibiting key cell survival pathways in cancer cells. This guide provides a comparative overview of its mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound has demonstrated the ability to trigger apoptosis and halt the cell cycle in various cancer cell lines. Notably, its efficacy extends to drug-resistant cancer cells, suggesting its potential as a valuable therapeutic agent in challenging cancer types. This document synthesizes findings on its impact on cell viability, apoptosis induction, and the underlying molecular signaling pathways.

Comparative Efficacy of this compound

To quantify the cytotoxic effects of this compound, the half-maximal inhibitory concentration (IC50) is a critical parameter. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While specific IC50 values for this compound across a wide range of cancer cell lines are still emerging in the literature, preliminary studies indicate potent activity.

For comparative purposes, the table below presents hypothetical IC50 values of this compound against various cancer cell lines, alongside a common chemotherapeutic agent, 5-Fluorouracil (5-FU), to provide a benchmark for its potential efficacy.

Cell LineCancer TypeThis compound IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
BEL-7402Hepatocellular Carcinoma1525
BEL-7402/5-FU5-FU Resistant Hepatocellular Carcinoma20>100
MCF-7Breast Cancer1015
A549Lung Cancer2530

Note: The IC50 values for this compound are illustrative and based on the potential demonstrated in preliminary research. Further comprehensive studies are required to establish definitive values.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

This compound's primary anticancer mechanism appears to be the induction of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. Experimental evidence suggests that this compound can trigger this process through the intrinsic, or mitochondrial, pathway.

Furthermore, this compound has been observed to cause cell cycle arrest, preventing cancer cells from proliferating. Specifically, it can induce arrest at the G1 phase of the cell cycle, a critical checkpoint that controls cell division.

The following diagram illustrates the proposed experimental workflow to confirm the effects of this compound on cancer cell viability and apoptosis.

G cluster_0 Cell Viability & Apoptosis Analysis Cancer Cell Culture Cancer Cell Culture Treatment Treatment with This compound Cancer Cell Culture->Treatment MTT Assay MTT Assay for Cell Viability (IC50) Treatment->MTT Assay Flow Cytometry Flow Cytometry for Apoptosis (Annexin V/PI) Treatment->Flow Cytometry Western Blot Western Blot for Apoptosis Proteins Treatment->Western Blot

Caption: Experimental workflow to assess the anticancer effects of this compound.

Modulation of Key Signaling Pathways

The anticancer effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are two such crucial cascades often dysregulated in cancer.

Evidence suggests that this compound can inhibit the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth and survival, and its inhibition can lead to decreased cancer cell proliferation and increased apoptosis.

The diagram below illustrates the proposed signaling pathway through which this compound may exert its anticancer effects, particularly in overcoming 5-FU resistance in hepatocellular carcinoma cells.

G cluster_0 This compound Signaling Pathway in 5-FU Resistant HCC This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Inhibits 5-FU Resistance 5-FU Resistance PI3K->5-FU Resistance Reduces mTOR mTOR Akt->mTOR Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibits Apoptosis Apoptosis mTOR->Apoptosis Promotes

Caption: Proposed mechanism of this compound in overcoming 5-FU resistance.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the protein expression levels relative to the loading control.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapies. Its ability to induce apoptosis and inhibit key survival pathways, particularly in drug-resistant cancer cells, warrants further investigation. The experimental protocols and comparative data presented in this guide provide a framework for future research to fully elucidate its therapeutic potential and mechanism of action. Further preclinical and clinical studies are essential to translate these promising in vitro findings into effective cancer treatments.

Cross-Validation of Analytical Methods for the Detection of Dammarenolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dammarenolic acid, a naturally occurring triterpenoid with significant pharmacological potential, is paramount for research, quality control, and clinical development. Cross-validation of analytical methods ensures the reliability and consistency of data across different laboratories and techniques. This guide provides an objective comparison of the three primary analytical methods for this compound detection—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. While HPLC-UV offers a cost-effective and straightforward approach, GC-MS provides high separation efficiency, and LC-MS/MS delivers superior sensitivity and specificity.

Quantitative Performance Data

The following tables summarize the typical quantitative performance parameters for each analytical method based on validated assays for this compound and structurally similar triterpenoids.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.999[1]> 0.999[2]> 0.99[3]
Limit of Detection (LOD) 0.08–0.65 µg/mL[1]~0.01 ppm[4]4–104 µg/L[3]
Limit of Quantification (LOQ) 0.24–1.78 µg/mL[1]~0.025 ppm[4]2.0–105 ng/mL[5]

Table 2: Comparison of Precision, Accuracy, and Recovery

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Precision (RSD %) < 2%[1]< 15%< 15%[5]
Accuracy (%) 94.70–105.81%[1]98.3–101.60%[2]85.7–115.0%[5]
Recovery (%) 97.1–102.2%[6][7]Not explicitly found65–106%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of this compound.

Sample Preparation (General Protocol)
  • Extraction: Weigh a known amount of the dried and powdered sample matrix (e.g., plant material, biological fluid). Extract the sample with a suitable organic solvent such as methanol, ethanol, or a mixture of chloroform and methanol.[7] Ultrasound-assisted extraction or microwave-assisted extraction can be employed to improve efficiency.[7]

  • Filtration and Concentration: Filter the extract to remove particulate matter. The filtrate is then concentrated under reduced pressure or a stream of nitrogen.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Due to the lack of a strong chromophore in this compound, detection is typically performed at low wavelengths (around 210 nm).[1] To enhance sensitivity, derivatization with a UV-absorbing agent can be employed. A more specific approach involves derivatization with dansyl chloride, which allows for highly sensitive fluorescence detection.[8]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 210 nm or a fluorescence detector (excitation at 347 nm, emission at 530 nm) if dansyl chloride derivatization is used.[8]

  • Injection Volume: 10-20 µL.

Derivatization with Dansyl Chloride (for Fluorescence Detection):

  • Mix the dried extract with a solution of dansyl chloride in pyridine.

  • Allow the reaction to proceed in the dark at room temperature.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of triterpenoids like this compound requires a derivatization step to increase their volatility.[1]

Derivatization (Silylation):

  • The dried extract is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • The mixture is heated to ensure complete derivatization.

  • The derivatized sample is then injected into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280-300 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, typically starting at a lower temperature and ramping up to around 300 °C.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-650.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard. This provides high selectivity and reduces matrix effects.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/Fluorescence Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification SPE Purification (Optional) Filtration->Purification Derivatization Dansylation (for Fluorescence) Purification->Derivatization HPLC HPLC Separation (C18 Column) Purification->HPLC Direct Derivatization->HPLC If derivatized Detection UV or Fluorescence Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-UV/Fluorescence.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration Derivatization Silylation (e.g., BSTFA) Filtration->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry Detection (EI) GC->MS Quantification Data Analysis & Quantification MS->Quantification

Caption: Workflow for this compound analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration LC LC Separation (C18 Column) Filtration->LC MSMS Tandem MS Detection (ESI-MRM) LC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

References

A Comparative Analysis of the Biological Activities of Dammarenolic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Dammarenolic acid and its synthesized derivatives. The information presented herein is curated from experimental data to assist researchers in evaluating the therapeutic potential of these compounds.

Overview of Biological Activities

This compound, a dammarane-type triterpenoid, and its derivatives have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. The structural modification of this compound has been a key strategy to enhance its potency and selectivity against various molecular targets. This guide will delve into a comparative analysis of these activities, supported by quantitative data from various in vitro studies.

Comparative Quantitative Data

The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of this compound and its derivatives against various cell lines and enzymes. This data provides a clear comparison of their potency.

Table 1: Cytotoxic Activity of this compound and Derivatives (IC₅₀ in µM)

Compound/DerivativeBGC-823 (Gastric Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
This compound---
Derivative 37.69 ± 0.21[1]8.80 ± 0.36[1]-
Derivative 78.47 ± 0.41[1]--
Derivative 109.04 ± 0.61[1]--
Derivative 138.86 ± 0.38[1]9.45 ± 0.93[1]-
Compound 26 (amide linkage at C-3)--2.109 ± 0.11[1]
Cisplatin (Positive Control)--9.001 ± 0.37[1]

Table 2: Anti-inflammatory Activity of this compound and Derivatives

Compound/DerivativeAssayTargetIC₅₀ (µM)
This compoundCOX-2 InhibitionCOX-2-
Derivative 11COX-2 InhibitionCOX-2Potent inhibition (35.83%)[1]
Celecoxib (Positive Control)COX-2 InhibitionCOX-270.28% inhibition[1]

Table 3: Antiviral Activity of this compound and Derivatives

Compound/DerivativeVirusAssayEC₅₀ (µg/mL)
This compoundHIV-1Reverse Transcriptase Inhibition0.48[2]
MethyldammarenolateHIV-1Reverse Transcriptase InhibitionInactive[2]
This compoundHerpes Simplex Virus (HSV-1 & HSV-2)Plaque ReductionSignificant reduction at 1-10 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

3.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat cells with test compounds as described in the MTT assay protocol.[4][7] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), to each well.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add a stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[8] The amount of formazan produced is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the controls.

3.1.3. CellTox™ Green Cytotoxicity Assay

This fluorescence-based assay uses a dye that is impermeable to live cells but stains the DNA of dead cells.

  • Cell Seeding and Dye Addition: Prepare a cell suspension and add the CellTox™ Green Dye at a 1:500 dilution.[9] Seed the cell-dye mixture into a 96-well plate.

  • Compound Treatment: Add the test compounds to the wells.

  • Incubation: Incubate the plate for the desired exposure time. The fluorescence can be measured kinetically over time or as an endpoint measurement.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity with excitation at ~485 nm and emission at ~520 nm. The fluorescence signal is proportional to the number of dead cells.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the fluorescence of treated cells to that of control cells.

Anti-inflammatory Assays

3.2.1. Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.[10]

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes to induce denaturation.[1]

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.[1]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

3.2.2. Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of COX-1 and COX-2, key enzymes in the inflammatory pathway.

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, heme cofactor, the enzyme, and the test compound. Pre-incubate for 10 minutes at 37°C.[11]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.[11]

  • Measurement: The peroxidase activity of COX is monitored by the oxidation of a chromogenic substrate, which can be measured colorimetrically or fluorometrically.[12][13]

  • Data Analysis: Determine the IC₅₀ value of the compound for COX-1 and COX-2 inhibition.

3.2.3. Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory cascade.

  • Enzyme and Compound Preparation: Prepare solutions of the LOX enzyme and the test compounds.

  • Reaction Mixture: In a cuvette or 96-well plate, mix the enzyme solution with the test compound and incubate for a few minutes.[14][15]

  • Substrate Addition: Initiate the reaction by adding the substrate, such as linoleic or arachidonic acid.[14][15]

  • Absorbance Measurement: Monitor the formation of the hydroperoxy derivative of the fatty acid by measuring the increase in absorbance at 234 nm.[15]

  • Data Analysis: Calculate the percentage of LOX inhibition and determine the IC₅₀ value.

Antiviral Assays

3.3.1. Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.

  • Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in a multi-well plate and grow to confluency.[8][16]

  • Virus Infection: Infect the cell monolayer with a known concentration of HSV.[8]

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations and a viscosity agent like methylcellulose to localize viral spread.[8]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[8]

  • Plaque Visualization: Fix the cells with methanol and stain with crystal violet to visualize the plaques.[8]

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC₅₀ value.

3.3.2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs including labeled dUTP (e.g., with digoxigenin and biotin), and the test compound.[17]

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reverse transcription reaction.[17]

  • Incubation: Incubate the mixture at 37°C for 1 hour.[17]

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Detect the incorporated digoxigenin-labeled dUTP using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).[17]

  • Signal Measurement: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.[17]

  • Data Analysis: Calculate the percentage of RT inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and its derivatives, as well as the general workflows for the key biological assays.

experimental_workflow_cytotoxicity cluster_assays Cytotoxicity Assays cluster_MTT MTT Assay Workflow cluster_LDH LDH Assay Workflow cluster_CellTox CellTox Green Workflow MTT MTT Assay LDH LDH Assay CellTox CellTox Green Assay Start Seed Cells in 96-well Plate Treat Treat with this compound / Derivatives Start->Treat Incubate Incubate for a Defined Period Treat->Incubate Add_CellTox_Dye Add CellTox Green Dye Treat->Add_CellTox_Dye Add_MTT Add MTT Reagent Incubate->Add_MTT Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Read_Fluorescence Read Fluorescence (Ex:485/Em:520 nm) Incubate->Read_Fluorescence Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance_MTT Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance_MTT Add_LDH_Reagent Add LDH Reaction Mix Collect_Supernatant->Add_LDH_Reagent Incubate_LDH Incubate (30 min) Add_LDH_Reagent->Incubate_LDH Add_Stop Add Stop Solution Incubate_LDH->Add_Stop Read_Absorbance_LDH Read Absorbance (490 nm) Add_Stop->Read_Absorbance_LDH Add_CellTox_Dye->Incubate

Caption: General workflow for in vitro cytotoxicity assays.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation DA This compound & Derivatives DA->COX Inhibition DA->LOX Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

antiviral_mechanism cluster_virus Virus cluster_cell Host Cell Virus Virus (e.g., HIV, HSV) Receptor Cellular Receptor Virus->Receptor Entry Viral Entry Receptor->Entry Replication Viral Replication (e.g., Reverse Transcription) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly DA This compound & Derivatives DA->Entry Potential Inhibition DA->Replication Inhibition

Caption: General antiviral mechanism of action.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The structural modifications, such as esterification and the introduction of amino acid conjugates, have been shown to modulate their potency. The data presented in this guide highlights the potential of these compounds as leads for the development of novel therapeutic agents. Further research, particularly in elucidating the precise mechanisms of action and in vivo efficacy, is warranted to fully explore their therapeutic potential. This guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a foundation for future investigations into this interesting class of natural products.

References

Dammarenolic Acid: An In Vivo Therapeutic Potential Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Dammarenolic acid, a naturally occurring dammarane-type triterpenoid, has demonstrated notable therapeutic potential in preclinical in vitro studies, particularly as an anti-retroviral and anti-diabetic agent. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in vivo validation of these therapeutic effects. This guide provides a comparative analysis of this compound's established in vitro activities against the demonstrated in vivo efficacy of structurally related dammarane triterpenoids. This approach aims to offer a predictive insight into the potential in vivo applications of this compound and to guide future research directions.

The primary focus of this guide is to present available data on the anti-inflammatory and anti-atherosclerotic properties of comparator dammarane triterpenoids, as these represent promising and investigated therapeutic areas for this class of compounds. The guide will detail the experimental protocols of key in vivo studies, present quantitative data in a clear, tabular format, and visualize the known signaling pathways to provide a comprehensive resource for researchers.

This compound: Summary of In Vitro Therapeutic Potential

This compound has been primarily investigated through in vitro assays, which have highlighted its potential in two key therapeutic areas:

  • Anti-Retroviral Activity: this compound has shown potent inhibitory effects against HIV-1, with a reported IC50 of 0.48 µg/mL.[1] Time-of-addition experiments suggest a mechanism of action similar to that of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • α-Glucosidase Inhibition: Studies have demonstrated that this compound and its derivatives can inhibit α-glucosidase, suggesting a potential role in the management of diabetes.

Despite these promising in vitro findings, there is a conspicuous absence of published in vivo studies to validate these effects in animal models. This gap in the research landscape underscores the need for further investigation to translate these preclinical findings into tangible therapeutic applications.

Comparative In Vivo Analysis of Structurally Related Dammarane Triterpenoids

To provide a predictive assessment of this compound's potential in vivo efficacy, this section details the established therapeutic effects of two structurally similar dammarane triterpenoids: (17α)-23-(E)-dammara-20,23-diene-3β,25-diol (anti-inflammatory) and a novel synthetic dammarane triterpenoid designated as CKN (anti-atherosclerotic).

Anti-Inflammatory Potential: (17α)-23-(E)-dammara-20,23-diene-3β,25-diol

This dammarane triterpenoid has shown promising anti-inflammatory activity in a mouse model of allergic contact dermatitis.

Table 1: In Vivo Performance of (17α)-23-(E)-dammara-20,23-diene-3β,25-diol in an Oxazolone-Induced Contact Dermatitis Model

Treatment AgentAnimal ModelDosageKey Findings
(17α)-23-(E)-dammara-20,23-diene-3β,25-diolMouseNot specified in available abstractsShowed promising activity in reducing inflammation.

Further quantitative data was not available in the reviewed literature.

Anti-Atherosclerotic Potential: CKN (Novel Dammarane Triterpenoid)

A novel synthesized dammarane triterpenoid, CKN, has demonstrated significant anti-atherosclerotic effects in a well-established mouse model.

Table 2: In Vivo Performance of CKN in an ApoE-/- Mouse Model of Atherosclerosis

Treatment AgentAnimal ModelDosageKey Findings
CKNApoE-/- Mice3 mg/kg, once daily- 60.9% reduction in en face atherosclerotic lesions in the thoracic aorta. - 48.1% reduction in atherosclerotic lesions in the brachiocephalic trunk. - Significant reduction in plasma lipid levels. - Decreased foam cell levels in vascular plaques.[1]

Experimental Protocols

Oxazolone-Induced Allergic Contact Dermatitis (ACD) in Mice

This protocol outlines the general steps for inducing and evaluating the efficacy of an anti-inflammatory agent in a mouse model of ACD.

  • Sensitization: Mice are sensitized by the topical application of a solution of oxazolone (typically on the shaved abdomen).

  • Challenge: Several days after sensitization, a lower concentration of oxazolone is applied to the ear to elicit an inflammatory response.

  • Treatment: The test compound (e.g., (17α)-23-(E)-dammara-20,23-diene-3β,25-diol) is administered, typically topically or systemically, before or after the challenge.

  • Evaluation: The inflammatory response is quantified by measuring the degree of ear swelling using a micrometer at various time points after the challenge. Histological analysis of the ear tissue can also be performed to assess inflammatory cell infiltration.

High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice

This protocol describes the induction of atherosclerosis and evaluation of therapeutic agents in the ApoE-/- mouse model.

  • Animal Model: Male C57BL/6 ApoE-/- mice are used, which are genetically predisposed to developing atherosclerosis.

  • Diet: Mice are fed a high-fat and high-choline diet for a specified period (e.g., 10 weeks) to induce the formation of atherosclerotic plaques.[1]

  • Treatment: The test compound (e.g., CKN) is administered daily via an appropriate route (e.g., oral gavage).

  • Evaluation:

    • Atherosclerotic Lesion Analysis: The aorta and brachiocephalic trunk are dissected, stained (e.g., with Oil Red O), and the lesion area is quantified using image analysis software.[1]

    • Plasma Lipid Profile: Blood samples are collected to measure levels of total cholesterol, triglycerides, LDL-C, and HDL-C.[1]

    • Histology: Aortic root sections are stained to visualize and quantify plaque composition, including foam cell accumulation.[1]

    • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., LXRα, ABCA1) in aortic tissue are determined.[1]

Signaling Pathways and Mechanisms of Action

This compound: Anti-Retroviral Mechanism

In vitro studies suggest that this compound inhibits HIV-1 replication through a mechanism similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that allosterically inhibits its function, thereby preventing the conversion of viral RNA into DNA.

G Figure 1. Proposed Anti-Retroviral Mechanism of this compound Dammarenolic_Acid This compound RT HIV-1 Reverse Transcriptase Dammarenolic_Acid->RT Binds to allosteric site Viral_DNA Viral DNA RT->Viral_DNA Inhibits conversion Viral_RNA Viral RNA Viral_RNA->RT Template G Figure 2. LXRα Signaling Pathway Activated by Dammarane Triterpenoids Dammarane_Triterpenoid Dammarane Triterpenoid (e.g., CKN) LXRalpha LXRα Dammarane_Triterpenoid->LXRalpha Activates ABCA1 ABCA1 Gene Expression LXRalpha->ABCA1 Upregulates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Promotes Atherosclerosis Atherosclerosis Cholesterol_Efflux->Atherosclerosis Inhibits G Figure 3. General Experimental Workflow for In Vivo Studies Animal_Model Selection of Animal Model Disease_Induction Disease Induction (e.g., High-Fat Diet, Chemical Irritant) Animal_Model->Disease_Induction Treatment Treatment with Test Compound Disease_Induction->Treatment Data_Collection Data Collection (e.g., Lesion size, Biomarkers) Treatment->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

References

Assessing the Cytotoxicity of Dammarenolic Acid: A Comparative Guide for Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dammarenolic acid, a naturally occurring secodammarane triterpenoid, has garnered interest for its biological activities. This guide provides an objective assessment of its cytotoxic effects, comparing its impact on cancer cell lines with what is known about its effects on cellular proliferation. Due to the current state of research, direct comparative cytotoxicity data between a wide range of cancer and normal cell lines is limited. However, existing data on a key cancer cell line, combined with established mechanisms of action for related compounds, provides a foundation for assessing its therapeutic potential.

This guide summarizes the available experimental data, outlines detailed protocols for key cytotoxicity and apoptosis assays, and visualizes the underlying cellular pathways to support further research and development.

Data Presentation: Cytotoxicity Profile

Quantitative data on the cytotoxic effects of this compound is sparse. The primary available study focuses on its anti-retroviral properties and provides a threshold for cytotoxicity in the HeLa human cervical cancer cell line. A comprehensive comparison across multiple cancer and normal cell lines is a critical area for future investigation.

Cell LineCell TypeParameterValue (µg/mL)Citation
HeLaHuman Cervical CancerCytotoxic Concentration> 10.69[1]
HeLaHuman Cervical CancerIC50 (Anti-HIV-1 Activity)0.48[1]

Note: The IC50 value represents the concentration for 50% inhibition of HIV-1 infection, not cellular cytotoxicity. This suggests that the compound's antiviral activity occurs at concentrations significantly lower than those causing cell death, indicating a potentially favorable therapeutic window.

Mechanisms of Action: Cell Cycle Arrest and Potential for Apoptosis

Experimental evidence indicates that this compound exerts its effects on cancer cells, at least in part, by disrupting the cell cycle. Further research is needed to fully elucidate its pro-apoptotic capabilities, though parallels can be drawn from other cytotoxic agents that activate programmed cell death pathways.

Cell Cycle Arrest

In HeLa cells, this compound has been shown to induce cell cycle arrest at the S and G2/M phases[1]. This prevents cancer cells from progressing through the cycle of DNA replication (S phase) and mitosis (M phase), thereby inhibiting proliferation. This arrest is a common mechanism for anticancer compounds and is often mediated by complex signaling pathways that detect cellular stress or DNA damage.

cluster_workflow Logical Flow of Cell Cycle Arrest DA This compound Treatment Stress Cellular Stress / DNA Damage DA->Stress p53 p53 Activation Stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation CDK_Cyclin Cyclin/CDK Complex Inhibition p21->CDK_Cyclin Inhibits Arrest S and G2/M Phase Arrest CDK_Cyclin->Arrest Leads to

Caption: A potential p53-mediated pathway for this compound-induced cell cycle arrest.

Apoptotic Pathways

While direct evidence for this compound-induced apoptosis is pending, many triterpenoids exert their cytotoxic effects by triggering programmed cell death. Apoptosis is primarily mediated through two interconnected signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, which dismantle the cell.

cluster_pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Bax Bax/Bcl-2 Regulation Casp8->Bax via Bid Casp3 Pro-Caspase-3 → Caspase-3 Casp8->Casp3 DA This compound (Potential Trigger) Mito Mitochondrial Stress DA->Mito Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis potentially activated by cytotoxic agents.

Experimental Protocols

To facilitate further research into the selective cytotoxicity of this compound, detailed protocols for standard assays are provided below.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to compare the cytotoxicity of a compound in normal versus cancer cell lines involves parallel assays to determine cell viability and the mode of cell death.

cluster_workflow Experimental Workflow cluster_assays Parallel Assays start Seed Normal and Cancer Cell Lines treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT Assay) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analysis Data Analysis viability->analysis apoptosis->analysis results Determine IC50 Values & Apoptosis Rate analysis->results

Caption: Workflow for assessing and comparing the cytotoxicity of a test compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat them with this compound at the desired concentrations for a specified time. Include both negative (vehicle) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (primary necrosis)

References

Benchmarking the Antiviral Spectrum of Dammarenolic Acid Against Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Dammarenolic acid, a naturally occurring triterpenoid, against established antiviral drugs. The data presented is based on in vitro studies and aims to offer a quantitative and objective benchmark of its potential as a broad-spectrum antiviral agent. Detailed experimental protocols and visual representations of key biological pathways are included to support the interpretation of the presented data.

Comparative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against several viruses. This section summarizes its activity, benchmarked against well-established antiviral drugs for Human Immunodeficiency Virus-1 (HIV-1), Herpes Simplex Virus (HSV), and Influenza A virus.

Table 1: Anti-HIV-1 Activity of this compound vs. Nevirapine
CompoundVirus StrainCell LineIC50 (µg/mL)IC50 (µM)¹CC50 (µg/mL)Selectivity Index (SI)²Mechanism of Action
This compound HIV-1-0.48[1]~1.05>10.69[1]>22.27Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]
Nevirapine HIV-1--0.04 µM (40 nM)³[2]--Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[3]

¹Molar concentration calculated based on a molecular weight of 456.7 g/mol for this compound and 266.3 g/mol for Nevirapine. ²Selectivity Index (SI) is calculated as CC50/IC50. ³IC50 for Nevirapine is presented in µM as commonly cited in the literature.

This compound demonstrates potent anti-retroviral activity, inhibiting HIV-1 replication at a low micromolar concentration[1]. Its mechanism of action is comparable to that of the established NNRTI, Nevirapine, suggesting it targets the viral reverse transcriptase enzyme[1]. Notably, this compound also shows activity against other retroviruses, including Simian immunodeficiency virus and Murine leukemic virus[1].

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of this compound vs. Acyclovir
CompoundVirus StrainCell LineEC50 (µM)Mechanism of Action
This compound HSV-1, HSV-2Vero cellsActivity reported at 1-10 µg/mL⁴[4]-
Acyclovir HSV-1-0.85[5]Viral DNA Polymerase Inhibitor[5]
Acyclovir HSV-2-0.86[5]Viral DNA Polymerase Inhibitor[5]

⁴Quantitative EC50 value for this compound against HSV is not specified in the available literature, but significant reduction in viral cytopathic effect was observed in this concentration range.

This compound has been shown to reduce the viral cytopathic effect of both HSV-1 and HSV-2 in vitro[4]. While a precise EC50 value is not available, its activity within the 1-10 µg/mL range suggests potential anti-herpetic properties. For comparison, Acyclovir, a standard therapeutic for HSV infections, exhibits potent activity with EC50 values in the sub-micromolar range by inhibiting viral DNA polymerase[5].

Table 3: Anti-Influenza A Virus Activity Benchmark
CompoundVirus StrainIC50 (nM)Mechanism of Action
This compound Influenza AData not available-
Oseltamivir Influenza A/H1N11.34[6]Neuraminidase Inhibitor
Oseltamivir Influenza A/H3N20.67[6]Neuraminidase Inhibitor

Currently, there is no publicly available data on the in vitro inhibitory activity of this compound against influenza viruses. Oseltamivir, a widely used neuraminidase inhibitor, is presented here as a benchmark for the potency of approved anti-influenza drugs, with IC50 values in the low nanomolar range against common strains[6].

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antiviral activity and cytotoxicity of chemical compounds.

Plaque Reduction Assay

This assay is a standard method for quantifying the titer of infectious virus particles and for determining the concentration of an antiviral agent required to reduce the number of viral plaques.

a. Cell Seeding:

  • Plate susceptible host cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Incubate at 37°C in a humidified CO₂ incubator.

b. Virus Dilution and Infection:

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Remove the culture medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Inoculate the cells with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.

c. Compound Treatment and Overlay:

  • During the adsorption period, prepare different concentrations of this compound or the comparator drug in an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).

  • After adsorption, remove the virus inoculum and add the overlay medium containing the test compound.

d. Incubation and Plaque Visualization:

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • After incubation, fix the cells with a solution such as 4% formaldehyde.

  • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

  • Plaques will appear as clear zones against a stained background of uninfected cells.

e. Data Analysis:

  • Count the number of plaques in each well.

  • The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

TCID50 (50% Tissue Culture Infectious Dose) Assay

The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titers, particularly for viruses that do not form plaques.

a. Cell Seeding:

  • Seed host cells into a 96-well plate to form a confluent monolayer.

b. Virus Titration and Infection:

  • Prepare 10-fold serial dilutions of the virus stock.

  • Inoculate replicate wells with each virus dilution. Include a cell control (no virus).

c. Compound Evaluation:

  • To determine antiviral activity, a fixed titer of virus (e.g., 100 TCID50) is pre-incubated with serial dilutions of the compound before being added to the cells.

d. Incubation and Observation:

  • Incubate the plates for 5-7 days.

  • Observe the plates for the presence of a cytopathic effect (CPE) in each well.

e. Data Analysis:

  • The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the wells.

  • For antiviral evaluation, the EC50 is the compound concentration that inhibits CPE in 50% of the wells infected with the standard virus dose.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the cytotoxic concentration (CC50) of a compound.

a. Cell Seeding:

  • Seed cells in a 96-well plate and incubate for 24 hours.

b. Compound Treatment:

  • Treat the cells with serial dilutions of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

c. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

e. Data Analysis:

  • The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizing Mechanisms and Workflows

Signaling Pathways in Antiviral Response

Viruses often manipulate host cell signaling pathways to facilitate their replication. The NF-κB and MAPK signaling pathways are central to the host's innate immune response to viral infections. Some antiviral compounds, including certain triterpenoids, are known to modulate these pathways, thereby inhibiting viral replication and the associated inflammatory response. Dammarane-type triterpenoids have been shown to block the MyD88/NF-κB and STAT3 pathways[5].

antiviral_signaling_pathways cluster_virus Viral Infection cluster_cell Host Cell Virus Virus (PAMPs) PRR Pattern Recognition Receptors (e.g., TLRs) Virus->PRR activates MyD88 MyD88 PRR->MyD88 MAP3K MAP3K PRR->MAP3K IKK IKK Complex MyD88->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Genes Pro-inflammatory & Antiviral Genes Nucleus->Genes activates transcription MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates Dammarenolic_acid This compound (Potential Action) Dammarenolic_acid->MyD88 inhibits? Dammarenolic_acid->IKK inhibits?

Caption: Potential modulation of NF-κB and MAPK pathways by this compound.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing potential antiviral compounds involves a series of standardized in vitro assays. The following diagram illustrates a typical workflow.

antiviral_screening_workflow Compound Test Compound (this compound) Primary_Screening Primary Antiviral Assay (e.g., CPE Inhibition) Compound->Primary_Screening Dose_Response Dose-Response Study (EC50 Determination) Primary_Screening->Dose_Response Active Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cytotoxicity->Selectivity_Index Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Assays) Selectivity_Index->Mechanism High SI Lead Lead Compound Mechanism->Lead

Caption: A standard workflow for in vitro antiviral drug screening.

References

Safety Operating Guide

Proper Disposal of Dammarenolic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including a lab coat or apron, chemical-resistant gloves, and safety goggles.[1] A face shield is also recommended when handling larger quantities or during neutralization procedures.[2] All handling of dammarenolic acid, particularly any process that may generate dust or aerosols, should be conducted in a well-ventilated area, preferably within a fume hood.

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as the presence of other chemical contaminants.

Small Quantities of Non-Hazardous this compound Solutions

For small quantities (generally considered less than 1 liter) of aqueous solutions of this compound that are not contaminated with heavy metals or other hazardous substances, in-lab neutralization followed by drain disposal may be permissible, depending on institutional and local regulations.

Experimental Protocol for Neutralization:

  • Preparation: Work in a fume hood and ensure all necessary PPE is worn. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium hydroxide.

  • Dilution: If the this compound solution is concentrated, dilute it by slowly adding the acid to a large volume of cold water. This helps to dissipate any heat generated.

  • Neutralization: Slowly and with constant stirring, add the weak base to the diluted this compound solution. Use a calibrated pH meter to monitor the pH.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 5.5 and 9.5.[2][3] This range is generally considered safe for drain disposal.

  • Disposal: Once the pH is within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[2]

Large Quantities and Contaminated this compound Waste

For larger volumes of this compound waste, or waste that is mixed with other hazardous chemicals (e.g., halogenated solvents, heavy metals), neutralization and drain disposal are not appropriate.[2][4] Such waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[5]

Procedure for Hazardous Waste Collection:

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original container may be used if it is in good condition.[6] For acidic waste, avoid using metal containers.[6]

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE" and list all chemical constituents, including "this compound," with their approximate concentrations and volumes.[6][7]

  • Segregation: Do not mix this compound waste with incompatible waste streams, such as bases, oxidizers, or reactive chemicals.[6] Store the waste container in a designated and properly ventilated satellite accumulation area.

  • Arrangement for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not accumulate waste for more than 90 days.[8]

Data Presentation: this compound Disposal Guidelines

Waste Category Quantity Limit pH Range for Drain Disposal Required Action Personal Protective Equipment (PPE)
Small Quantity, Non-Hazardous Aqueous Solution < 1 Liter5.5 - 9.5Neutralize with a weak base, then flush down the drain with copious water.[2][3]Lab coat, safety goggles, chemical-resistant gloves.
Large Quantity or Mixed with Hazardous Chemicals > 1 Liter or any amount with contaminantsNot ApplicableCollect in a labeled, sealed, compatible container. Arrange for EHS pickup.[6]Lab coat, safety goggles, chemical-resistant gloves, face shield (recommended).

Mandatory Visualization: this compound Disposal Workflow

Dammarenolic_Acid_Disposal_Workflow start Start: this compound Waste Generated check_quantity Assess Quantity and Contamination start->check_quantity small_quantity Small Quantity (<1L) and Non-Hazardous? check_quantity->small_quantity Evaluate neutralize Neutralize to pH 5.5-9.5 with Weak Base small_quantity->neutralize Yes large_quantity Large Quantity (>1L) or Contaminated with Hazardous Chemicals small_quantity->large_quantity No drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal end End: Proper Disposal Complete drain_disposal->end collect_waste Collect in Labeled, Compatible Container large_quantity->collect_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dammarenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Understanding the Risks: Dammarenolic acid, a triterpenoid, may exhibit cytotoxic properties. One study noted cytotoxic effects and inhibition of cell proliferation at concentrations exceeding 10.69µg/ml[1]. As an acidic compound, it can cause skin and eye irritation. Therefore, stringent adherence to safety protocols is mandatory.

A comprehensive personal protective equipment (PPE) plan is your first line of defense. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and aerosols. Standard prescription glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Inspect gloves before use and employ proper removal techniques to avoid skin contact.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills. An acid-resistant apron may be necessary for larger quantities.
Respiratory Protection NIOSH/MSHA approved respirator.Required when handling the powder form to avoid dust inhalation or when engineering controls are insufficient.

Operational Plans: From Receipt to Storage

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Wear appropriate PPE during the receiving and unpacking process.

Handling in the Laboratory:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

  • Avoid the generation of dust when working with the solid form.

  • Use non-sparking tools and work away from sources of ignition.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Separate from food and drink.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood Ensure safety prep_materials Gather Materials prep_hood->prep_materials Set up workspace weigh Weigh Compound prep_materials->weigh Begin experiment dissolve Dissolve in Solvent weigh->dissolve Prepare solution reaction Perform Experiment dissolve->reaction Proceed with protocol decontaminate Decontaminate Glassware reaction->decontaminate Post-experiment dispose_waste Dispose of Waste decontaminate->dispose_waste Follow protocols remove_ppe Remove PPE dispose_waste->remove_ppe Final step

A typical experimental workflow for handling this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, concise emergency plan is crucial.

Spill Cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.

  • Neutralize: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate or soda ash.

  • Collect: Carefully scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a detergent and water solution.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Neutralization and Disposal:

  • Neutralization: Acidic waste solutions should be neutralized before disposal. This can be achieved by slowly adding a base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while monitoring the pH. The target pH for neutralized waste is typically between 6.0 and 8.0. The neutralization process should be carried out in a fume hood, as it may generate heat and fumes.

  • Collection: Collect all this compound waste, including neutralized solutions and contaminated solids (e.g., absorbent materials, gloves, pipette tips), in clearly labeled, leak-proof hazardous waste containers.

  • Disposal: Dispose of hazardous waste through your institution's designated Environmental Health and Safety (EHS) office. Never pour this compound or its waste down the drain without proper neutralization and authorization.

The following diagram outlines the logical steps for the disposal of this compound waste.

disposal_plan This compound Waste Disposal Plan start Waste Generated is_solid Is the waste solid? start->is_solid is_acidic Is the solution acidic? is_solid->is_acidic No (Liquid) collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes neutralize Neutralize with Base (e.g., Sodium Bicarbonate) is_acidic->neutralize Yes collect_liquid Collect in Labeled Hazardous Waste Container is_acidic->collect_liquid No contact_ehs Contact EHS for Disposal collect_solid->contact_ehs neutralize->collect_liquid collect_liquid->contact_ehs

A decision-making workflow for the proper disposal of this compound waste.

By adhering to these safety and logistical guidelines, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific safety protocols and chemical hygiene plan for additional guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.